molecular formula C9H7NO6 B1331097 2-Formyl-4-nitrophenoxyacetic acid CAS No. 6965-69-1

2-Formyl-4-nitrophenoxyacetic acid

Cat. No.: B1331097
CAS No.: 6965-69-1
M. Wt: 225.15 g/mol
InChI Key: SQXGTZOQJSQCPQ-UHFFFAOYSA-N
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Description

2-Formyl-4-nitrophenoxyacetic acid is a useful research compound. Its molecular formula is C9H7NO6 and its molecular weight is 225.15 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-Formyl-4-nitrophenoxy)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-formyl-4-nitrophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c11-4-6-3-7(10(14)15)1-2-8(6)16-5-9(12)13/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXGTZOQJSQCPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50289747
Record name 2-(2-formyl-4-nitrophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6965-69-1
Record name 6965-69-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63348
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-formyl-4-nitrophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Formyl-4-nitrophenoxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 2-Formyl-4-nitrophenoxyacetic acid. The information is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Core Chemical Properties

This compound is a substituted phenoxyacetic acid derivative characterized by the presence of both a formyl and a nitro group on the aromatic ring. These functional groups impart specific reactivity and electronic properties to the molecule, making it a potentially valuable building block in organic synthesis.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and predicted using computational models.

PropertyValueSource
IUPAC Name 2-(2-formyl-4-nitrophenoxy)acetic acid--INVALID-LINK--[1]
CAS Number 6965-69-1--INVALID-LINK--[1]
Molecular Formula C₉H₇NO₆--INVALID-LINK--[1]
Molecular Weight 225.15 g/mol --INVALID-LINK--[1]
Melting Point 190-192 °C--INVALID-LINK--[2]
Boiling Point (Predicted) 464.4 ± 35.0 °C--INVALID-LINK--[2]
Density (Predicted) 1.520 ± 0.06 g/cm³--INVALID-LINK--[2]
XLogP3 (Predicted) 0.8--INVALID-LINK--[1]
Hydrogen Bond Donor Count 1--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count 6--INVALID-LINK--[1]
Rotatable Bond Count 3--INVALID-LINK--[1]
Exact Mass 225.027337 g/mol --INVALID-LINK--[1]
Canonical SMILES C1=CC(=C(C=C1--INVALID-LINK--[O-])C=O)OCC(=O)O--INVALID-LINK--[1]
InChI Key SQXGTZOQJSQCPQ-UHFFFAOYSA-N--INVALID-LINK--[1]
Solubility Data
Spectral Data

References to spectral data for this compound are available, providing insights into its structural characterization.

  • ¹H NMR: Proton NMR data is available through the PubChem database.[1]

  • ¹³C NMR: Carbon NMR data is available through the PubChem database.[1]

  • FT-IR: Infrared spectroscopy data is available through the PubChem database.[1]

Synthesis and Reactivity

The synthesis of this compound typically proceeds through a two-step process involving the formation of its methyl ester followed by hydrolysis.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)acetate

This procedure is adapted from the work of Kwiecień (2004) for the synthesis of related compounds.[3]

  • Materials:

    • 2-Hydroxy-5-nitrobenzaldehyde

    • Methyl 2-bromoacetate

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 2-hydroxy-5-nitrobenzaldehyde (1 equivalent) in dry DMF, add anhydrous potassium carbonate (2 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add methyl 2-bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

    • Continue stirring at room temperature for 24 hours or until TLC analysis indicates the consumption of the starting material.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford methyl 2-(2-formyl-4-nitrophenoxy)acetate.

Step 2: Hydrolysis of Methyl 2-(2-formyl-4-nitrophenoxy)acetate

This is a general procedure for the hydrolysis of a methyl ester to a carboxylic acid.

  • Materials:

    • Methyl 2-(2-formyl-4-nitrophenoxy)acetate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) or Methanol

    • Water

    • 1N Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve methyl 2-(2-formyl-4-nitrophenoxy)acetate (1 equivalent) in a mixture of THF (or methanol) and water.

    • Add LiOH (or NaOH) (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature and monitor the progress by TLC.

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • Dilute the aqueous residue with water and acidify to pH 2-3 with 1N HCl.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Reactivity

The chemical reactivity of this compound is dictated by its three primary functional groups: the carboxylic acid, the aldehyde, and the nitro group.

  • Carboxylic Acid: This group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol.

  • Aldehyde: The formyl group is susceptible to oxidation to a carboxylic acid, reduction to an alcohol, and can participate in various condensation reactions (e.g., Knoevenagel, Wittig).

  • Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group, which opens up a wide range of further derivatization possibilities.

Biological Activity and Potential Applications

While extensive biological data for this compound is not currently available in the public domain, the structural motifs present in the molecule suggest potential for biological activity.

Context from Related Compounds
  • Phenoxyacetic Acids: This class of compounds is known to exhibit a broad range of biological activities, including herbicidal, anti-inflammatory, and antimicrobial properties.

  • Nitroaromatics: The nitro group is a common feature in various antimicrobial and anticancer agents. However, it can also be associated with toxicity. The biological activity of nitro-containing compounds is often dependent on the reduction of the nitro group to reactive intermediates within biological systems.[2]

Potential Research Applications

Given the lack of specific biological data, this compound represents a novel scaffold for exploration in drug discovery programs. Its versatile chemical handles allow for the creation of diverse chemical libraries for screening against various biological targets. Potential areas of investigation could include:

  • Antimicrobial Activity: Screening against a panel of pathogenic bacteria and fungi.

  • Anticancer Activity: Evaluation of cytotoxicity against various cancer cell lines.

  • Enzyme Inhibition: Testing against specific enzymes implicated in disease pathways.

Visualizing Synthetic and Logical Relationships

Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Pathway cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrolysis 2_Hydroxy_5_nitrobenzaldehyde 2-Hydroxy-5- nitrobenzaldehyde Methyl_ester Methyl 2-(2-formyl-4- nitrophenoxy)acetate 2_Hydroxy_5_nitrobenzaldehyde->Methyl_ester K₂CO₃, DMF Methyl_2_bromoacetate Methyl 2-bromoacetate Methyl_2_bromoacetate->Methyl_ester Final_Product 2-Formyl-4-nitrophenoxyacetic acid Methyl_ester->Final_Product LiOH or NaOH, THF/H₂O Reactivity_Profile cluster_COOH Carboxylic Acid Reactions cluster_CHO Aldehyde Reactions cluster_NO2 Nitro Group Reactions Start 2-Formyl-4-nitrophenoxyacetic acid Esterification Esterification Start->Esterification Amidation Amidation Start->Amidation Reduction_COOH Reduction to Alcohol Start->Reduction_COOH Oxidation_CHO Oxidation to Carboxylic Acid Start->Oxidation_CHO Reduction_CHO Reduction to Alcohol Start->Reduction_CHO Condensation Condensation Reactions Start->Condensation Reduction_NO2 Reduction to Amine Start->Reduction_NO2

References

An In-Depth Technical Guide to the Structure and Synthesis of 2-Formyl-4-nitrophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis protocol for 2-Formyl-4-nitrophenoxyacetic acid. The information presented is curated for professionals in the fields of chemical research and drug development, with a focus on data clarity and reproducible experimental methods.

Chemical Structure and Properties

This compound is an organic compound with the chemical formula C₉H₇NO₆.[1] Its structure features a phenoxyacetic acid backbone substituted with both a formyl (-CHO) and a nitro (-NO₂) group on the phenyl ring at positions 2 and 4, respectively.

Molecular Structure:

The presence of the electron-withdrawing nitro and formyl groups, along with the carboxylic acid moiety, makes this molecule a potentially interesting building block in medicinal chemistry and organic synthesis. A summary of its key chemical and physical properties is provided in the table below.

PropertyValueSource
Molecular Formula C₉H₇NO₆[1]
Molecular Weight 225.15 g/mol [1]
IUPAC Name 2-(2-formyl-4-nitrophenoxy)acetic acid[1]
CAS Number 6965-69-1[1]
Melting Point 190-192 °C[2]
Boiling Point (Predicted) 464.4±35.0 °C[2]
Density (Predicted) 1.520±0.06 g/cm³[2]
pKa (Predicted) 2.79±0.10[2]

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process. The first step involves the formation of an ester intermediate, methyl 2-(2-formyl-4-nitrophenoxy)acetate, via a Williamson ether synthesis. This is followed by the hydrolysis of the methyl ester to yield the final carboxylic acid product.

The overall synthesis workflow can be visualized as follows:

Caption: Synthesis workflow for this compound.

Experimental Protocols

The following protocols are based on established methods for Williamson ether synthesis and ester hydrolysis.

Step 1: Synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)acetate

This procedure is adapted from the work of Kwiecień (2004), which describes the condensation of a substituted 2-hydroxybenzaldehyde with an alkyl 2-bromoalkanoate.[3]

  • Materials:

    • 2-Hydroxy-5-nitrobenzaldehyde

    • Methyl bromoacetate

    • Anhydrous potassium bicarbonate (K₂CO₃)

    • Anhydrous dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-5-nitrobenzaldehyde in anhydrous dimethylformamide.

    • Add a molar excess of anhydrous potassium bicarbonate to the solution.

    • To this stirred suspension, add a molar equivalent of methyl bromoacetate dropwise.

    • Heat the reaction mixture under reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

    • The precipitated solid, methyl 2-(2-formyl-4-nitrophenoxy)acetate, is collected by vacuum filtration.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Hydrolysis of Methyl 2-(2-formyl-4-nitrophenoxy)acetate

This is a standard procedure for the saponification of an ester to a carboxylic acid.[4][5]

  • Materials:

    • Methyl 2-(2-formyl-4-nitrophenoxy)acetate

    • Aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) solution

    • Methanol or a mixture of THF and water

    • Dilute hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the methyl 2-(2-formyl-4-nitrophenoxy)acetate in methanol or a mixture of tetrahydrofuran (THF) and water.

    • Add an excess of aqueous sodium hydroxide or lithium hydroxide solution to the ester solution.

    • Heat the mixture under reflux for several hours, or stir at room temperature until TLC analysis indicates the complete consumption of the starting ester.

    • After the reaction is complete, cool the mixture and remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to a low pH with dilute hydrochloric acid.

    • The precipitated this compound is collected by vacuum filtration, washed with cold water, and dried.

    • The final product can be further purified by recrystallization.

Characterization Data

The following table summarizes the expected characterization data for the final product.

AnalysisData
¹H NMR Spectral data for related nitrophenylacetic acids show characteristic aromatic proton signals, a singlet for the methylene protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton.[6][7][8]
IR (KBr) Expected characteristic peaks include a strong carbonyl stretch for the carboxylic acid (around 1700 cm⁻¹), a carbonyl stretch for the aldehyde, C-O stretching for the ether linkage, and strong absorptions for the nitro group.[1][9][10]
Mass Spectrometry The mass spectrum would be expected to show the molecular ion peak corresponding to the molecular weight of the compound.

Signaling Pathways and Logical Relationships

While this compound is primarily a synthetic intermediate, its structural motifs are found in compounds with biological activity. The logical relationship in its synthesis is a sequential reaction pathway.

LogicalRelationship Start Starting Materials: 2-Hydroxy-5-nitrobenzaldehyde Methyl Bromoacetate Step1 Williamson Ether Synthesis Start->Step1 Intermediate Ester Intermediate: Methyl 2-(2-formyl-4-nitrophenoxy)acetate Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 FinalProduct Final Product: This compound Step2->FinalProduct

Caption: Logical flow of the synthesis of this compound.

References

2-Formyl-4-nitrophenoxyacetic acid: Nomenclature and Identification

Author: BenchChem Technical Support Team. Date: December 2025

The scientifically recognized IUPAC name for the compound commonly referred to as 2-Formyl-4-nitrophenoxyacetic acid is 2-(2-formyl-4-nitrophenoxy)acetic acid.[1] This name precisely describes the molecular structure, indicating an acetic acid molecule linked via an ether oxygen to the first carbon of a benzene ring, which itself has a formyl group at the second position and a nitro group at the fourth position.

This chemical compound is also known by several synonyms, which are often used in commercial and laboratory contexts. These alternative names provide flexibility in referencing but the IUPAC name remains the standard for unambiguous scientific communication.

Nomenclature Type Name
IUPAC Name 2-(2-formyl-4-nitrophenoxy)acetic acid
Synonyms This compound[1]
Acetic acid, 2-(2-formyl-4-nitrophenoxy)-[1]
MFCD00024502[1]
CAS Registry Number 6965-69-1[1]

References

physical and chemical properties of 2-Formyl-4-nitrophenoxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Formyl-4-nitrophenoxyacetic acid, a substituted phenoxyacetic acid derivative, is a key intermediate in the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry. Its unique trifunctional architecture, featuring a carboxylic acid, an aldehyde, and a nitro group on a phenoxy scaffold, offers a versatile platform for the construction of complex molecular frameworks. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed methodologies for its synthesis and characterization, and insights into its reactivity and applications in the development of novel therapeutic agents.

Introduction

The phenoxyacetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous established drugs. The introduction of formyl and nitro substituents onto this scaffold, as seen in this compound, significantly influences its chemical reactivity and biological profile. The electron-withdrawing nature of the nitro group and the reactive aldehyde functionality make this molecule a valuable precursor for a range of chemical transformations, particularly in the synthesis of nitro-substituted benzofurans and other heterocyclic systems. Understanding the fundamental properties of this compound is therefore crucial for its effective utilization in synthetic and drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and formulation.

General Properties
PropertyValueSource
IUPAC Name 2-(2-Formyl-4-nitrophenoxy)acetic acid[1]
CAS Number 6965-69-1[1]
Molecular Formula C₉H₇NO₆[1]
Molecular Weight 225.15 g/mol [1]
Appearance Expected to be a solid, likely pale yellow or crystalline, based on related compounds.
Melting Point 190-192 °C
Computed Properties
PropertyValueSource
XLogP3 0.8[1]
Topological Polar Surface Area 109 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 6[1]
Rotatable Bond Count 3[1]

Synthesis and Purification

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a reliable and well-established method for forming ether linkages.

Synthetic Pathway

The primary route involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with an appropriate haloacetic acid ester, followed by hydrolysis of the resulting ester.

Synthesis of this compound 2-hydroxy-5-nitrobenzaldehyde 2-hydroxy-5-nitrobenzaldehyde intermediate_ester Ethyl 2-(2-formyl-4-nitrophenoxy)acetate 2-hydroxy-5-nitrobenzaldehyde->intermediate_ester Williamson Ether Synthesis ethyl_bromoacetate Ethyl bromoacetate ethyl_bromoacetate->intermediate_ester base Base (e.g., K₂CO₃) Solvent (e.g., DMF) base->intermediate_ester product This compound intermediate_ester->product Ester Hydrolysis hydrolysis Acid or Base Hydrolysis (e.g., HCl or NaOH) hydrolysis->product

Synthetic scheme for this compound.
Experimental Protocol: Synthesis

Materials:

  • 2-hydroxy-5-nitrobenzaldehyde

  • Ethyl bromoacetate

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Ethyl acetate

  • Brine

Procedure:

  • Etherification: To a solution of 2-hydroxy-5-nitrobenzaldehyde in DMF, add anhydrous potassium carbonate. Stir the mixture at room temperature for 30 minutes. Add ethyl bromoacetate dropwise and heat the reaction mixture at 80-90 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(2-formyl-4-nitrophenoxy)acetate.

  • Hydrolysis: To the crude ester, add a solution of sodium hydroxide in a mixture of ethanol and water. Stir the mixture at room temperature until the ester is completely hydrolyzed (monitor by TLC).

  • Acidification and Isolation: Acidify the reaction mixture with concentrated hydrochloric acid to a pH of 2-3. The solid product will precipitate out. Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

Purification

The crude product can be purified by recrystallization.[2] The choice of solvent is critical for obtaining high-purity crystals. A common technique involves dissolving the compound in a hot solvent in which it has high solubility and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.[3] Suitable solvent systems for similar aromatic carboxylic acids include ethanol, benzene, or mixtures of solvents like hexane/acetone or hexane/ethyl acetate.[3][4]

Recrystallization Protocol (General):

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectral Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized this compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehyde, methylene, and carboxylic acid protons.

  • Aromatic Protons: Three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the range of δ 7.0-8.5 ppm. The exact shifts will be influenced by the positions of the three different substituents.

  • Aldehyde Proton: A singlet for the formyl proton (-CHO) is expected at a downfield chemical shift, typically between δ 9.5 and 10.5 ppm.[5]

  • Methylene Protons: A singlet for the two methylene protons (-O-CH₂-COOH) should appear in the range of δ 4.5-5.0 ppm.

  • Carboxylic Acid Proton: A broad singlet for the acidic proton (-COOH) will be observed at a very downfield position, typically above δ 10.0 ppm, and its position can be concentration-dependent. This peak will disappear upon D₂O exchange.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

  • Carbonyl Carbons: The aldehyde carbonyl carbon (C=O) is expected in the range of δ 190-200 ppm, while the carboxylic acid carbonyl carbon should appear between δ 160-185 ppm.[6]

  • Aromatic Carbons: The six aromatic carbons will resonate in the region of δ 110-160 ppm. The carbons attached to the nitro group and the ether oxygen will be significantly shifted.

  • Methylene Carbon: The methylene carbon (-O-CH₂-COOH) is expected to appear in the range of δ 60-70 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[7]

  • C-H Stretch (Aromatic and Aldehyde): Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aldehyde C-H stretch appears as two weak bands around 2830 and 2720 cm⁻¹.[8]

  • C=O Stretch (Carbonyls): Two strong, sharp peaks are expected for the carbonyl groups. The carboxylic acid C=O stretch will be around 1700-1725 cm⁻¹, and the aldehyde C=O stretch will be in a similar region, often slightly higher, around 1720-1740 cm⁻¹.[7][9]

  • N-O Stretch (Nitro Group): Two strong absorptions are characteristic of the nitro group, typically appearing around 1500-1550 cm⁻¹ (asymmetric stretch) and 1340-1380 cm⁻¹ (symmetric stretch).

  • C-O Stretch (Ether and Carboxylic Acid): The C-O stretching vibrations for the ether and carboxylic acid will be present in the fingerprint region, generally between 1000-1300 cm⁻¹.[7]

Mass Spectrometry (Predicted)

Electron impact mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 225. The fragmentation pattern would be complex due to the multiple functional groups. Expected fragmentation pathways include:

  • Loss of a hydroxyl radical (-OH) from the carboxylic acid group (M-17).

  • Loss of the carboxyl group (-COOH) (M-45).[10]

  • Loss of the formyl group (-CHO) (M-29).[10]

  • Cleavage of the ether bond, leading to fragments corresponding to the nitrophenolate and carboxymethyl moieties.

  • Loss of the nitro group (-NO₂) (M-46).

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its three functional groups.

Reactivity of the Functional Groups
  • Carboxylic Acid: This group can undergo typical reactions such as esterification, amide formation, and reduction to an alcohol. Its acidity allows for salt formation with bases.

  • Aldehyde: The aldehyde group is susceptible to nucleophilic attack and can participate in reactions like oxidation to a carboxylic acid, reduction to a primary alcohol, and formation of imines, oximes, and hydrazones.[5] It is generally more reactive than a ketone due to less steric hindrance and greater polarization of the carbonyl group.[11]

  • Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. It can be reduced to an amino group, which is a key transformation in the synthesis of many heterocyclic compounds.

Stability and Storage

Based on the reactivity of its functional groups, this compound should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents, strong bases, and sources of ignition.[12] The aldehyde group can be susceptible to air oxidation over time. It is advisable to store the compound under an inert atmosphere if long-term stability is required.

Applications in Drug Development

The trifunctional nature of this compound makes it a valuable building block in the synthesis of various heterocyclic compounds with potential biological activity.

Synthesis of Heterocyclic Scaffolds

A primary application of this compound is in the synthesis of substituted benzofurans.[13] The aldehyde and the adjacent phenoxyacetic acid moiety can undergo intramolecular cyclization reactions under various conditions. Furthermore, the nitro group can be reduced to an amine, which can then participate in further cyclization reactions to form a variety of nitrogen-containing heterocycles. These heterocyclic cores are prevalent in many classes of therapeutic agents. The synthesis of complex heterocyclic systems is a cornerstone of modern drug discovery.[14][15]

Application_in_Drug_Development start This compound reduction Reduction of Nitro Group start->reduction cyclization Intramolecular Cyclization start->cyclization amino_intermediate Amino Intermediate reduction->amino_intermediate other_heterocycles Other N-Heterocycles (e.g., Benzoxazines) amino_intermediate->other_heterocycles benzofuran Substituted Benzofurans cyclization->benzofuran bioactive Bioactive Molecules (Potential Drug Candidates) benzofuran->bioactive other_heterocycles->bioactive

Role of this compound in the synthesis of bioactive heterocycles.
Potential Therapeutic Areas

Derivatives of phenoxyacetic acid have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. The incorporation of the nitro and formyl groups provides handles for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The ability to generate diverse libraries of compounds from this starting material makes it a valuable tool in lead discovery and optimization campaigns.

Safety and Handling

  • Potential Hazards: Expected to be an irritant to the skin, eyes, and respiratory system.[16] May be harmful if swallowed or inhaled.[12]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[12][16] Use in a well-ventilated area or with a fume hood.

  • Fire and Explosion Hazards: The compound is not expected to be highly flammable, but in case of fire, use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or foam.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a synthetically versatile molecule with significant potential as an intermediate in the preparation of complex heterocyclic compounds for drug discovery. Its well-defined physicochemical properties, coupled with the distinct reactivity of its three functional groups, provide a robust platform for the generation of novel molecular entities. This guide has provided a comprehensive overview of its synthesis, characterization, and chemical properties to aid researchers and scientists in its effective application in their research endeavors.

References

In-Depth Technical Guide: 2-Formyl-4-nitrophenoxyacetic Acid (CAS 6965-69-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Formyl-4-nitrophenoxyacetic acid (CAS 6965-69-1), a key chemical intermediate. This document details its physicochemical properties, synthesis, and applications, with a focus on its utility in organic synthesis and drug discovery.

Physicochemical Properties

This compound is a substituted phenoxyacetic acid derivative. Its chemical structure incorporates a formyl group, a nitro group, and a carboxylic acid moiety, making it a versatile building block in synthetic chemistry.

PropertyValue
CAS Number 6965-69-1
Molecular Formula C₉H₇NO₆[1]
Molecular Weight 225.15 g/mol [1]
IUPAC Name 2-(2-formyl-4-nitrophenoxy)acetic acid[1]
Melting Point 190-192 °C[2]
Boiling Point (Predicted) 464.4 ± 35.0 °C[2]
Density (Predicted) 1.520 ± 0.06 g/cm³[2]
Appearance Solid (form may vary)
Storage Temperature 2-8°C, stored under nitrogen[2]

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from 2-hydroxy-5-nitrobenzaldehyde. The first step involves the etherification of the phenolic hydroxyl group with an alkyl bromoacetate, followed by the hydrolysis of the resulting ester to the desired carboxylic acid.

Synthesis Workflow

Synthesis_Workflow reagent1 2-Hydroxy-5- nitrobenzaldehyde step1 Step 1: Etherification reagent1->step1 reagent2 Methyl Bromoacetate reagent2->step1 reagent3 K₂CO₃, DMF reagent3->step1 Base, Solvent reagent4 NaOH (aq) step2 Step 2: Hydrolysis reagent4->step2 1. Base reagent5 HCl (aq) reagent5->step2 2. Acidification intermediate Methyl 2-(2-formyl-4- nitrophenoxy)acetate step1->intermediate Williamson Ether Synthesis intermediate->step2 product 2-Formyl-4-nitrophenoxyacetic acid step2->product Saponification

Caption: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)acetate

This procedure is adapted from the synthesis of analogous compounds.[3]

  • Reaction Setup: To a solution of 2-hydroxy-5-nitrobenzaldehyde (1 equivalent) in dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2 equivalents).

  • Addition of Reagent: To the stirred suspension, add methyl bromoacetate (1.1 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: The solid product precipitates out. Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield methyl 2-(2-formyl-4-nitrophenoxy)acetate.

Step 2: Hydrolysis to this compound

This is a general procedure for the saponification of a methyl ester.

  • Reaction Setup: Suspend methyl 2-(2-formyl-4-nitrophenoxy)acetate (1 equivalent) in a mixture of methanol and water.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH, 1.5 equivalents) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC), typically for 1-3 hours.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to a pH of 2-3 with dilute hydrochloric acid (HCl).

  • Isolation: The desired product, this compound, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Applications in Research and Drug Development

This compound is a valuable intermediate in organic synthesis, particularly for the preparation of heterocyclic compounds. The presence of multiple reactive functional groups allows for a variety of chemical transformations.

  • Synthesis of Benzofurans: This compound serves as a key precursor for the synthesis of 2-alkyl-5-nitrobenzofurans.[3] The formyl group and the phenoxyacetic acid moiety can undergo intramolecular cyclization reactions to form the benzofuran ring system, which is a common scaffold in many biologically active molecules.

  • Medicinal Chemistry: The phenoxyacetic acid scaffold is present in numerous therapeutic agents with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antihypertensive effects.[4] The formyl and nitro groups on the aromatic ring of this compound provide handles for further chemical modification to generate libraries of compounds for drug discovery screening.

  • Precursor for Schiff Bases and Amines: The formyl group can readily react with primary amines to form Schiff bases, which can then be reduced to the corresponding secondary amines. These derivatives have been investigated for their potential biological activities.[3][5]

Logical Relationship of Applications

Applications start This compound intermediate1 Intermediate for Heterocycle Synthesis start->intermediate1 Enables intermediate2 Scaffold for Medicinal Chemistry start->intermediate2 Provides intermediate3 Precursor for Schiff Bases & Amines start->intermediate3 Acts as application1 Benzofuran Derivatives intermediate1->application1 Leads to application2 Novel Drug Candidates intermediate2->application2 Leads to application3 Biologically Active Compounds intermediate3->application3 Leads to

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-Formyl-4-nitrophenoxyacetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Formyl-4-nitrophenoxyacetic acid is a synthetic organic compound belonging to the phenoxyacetic acid class. While direct comprehensive studies on the mechanism of action of this compound are limited in publicly available literature, research into its derivatives provides significant insights into its potential as a scaffold for developing novel therapeutic agents. This technical guide consolidates the available information, focusing primarily on the antibacterial properties of its Schiff base and amine derivatives. The document details the synthesis, biological evaluation, and structure-activity relationships of these compounds, offering a foundation for future research and drug development endeavors.

Introduction

Phenoxyacetic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a formyl (-CHO) and a nitro (-NO2) group on the phenyl ring of this compound suggests a potential for diverse pharmacological effects. The formyl group provides a reactive site for the synthesis of various derivatives, such as Schiff bases and amines, while the nitro group can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

This guide focuses on the most detailed available research, which explores the antibacterial activity of derivatives synthesized from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. The findings from this research offer valuable insights into the potential antimicrobial applications of compounds derived from the this compound core structure.

Synthesis of Active Derivatives

The primary route for exploring the biological activity of this compound has been through the synthesis of its derivatives. A key study by Goszczyńska et al. (2015) outlines the synthesis of a series of Schiff bases and secondary amines from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates[1][2][3].

Experimental Protocol: Synthesis of Schiff Bases and Amines

Materials:

  • Alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates

  • Aniline or 4-methoxyaniline

  • Methanol

  • Sodium triacetoxyborohydride (for reductive amination)

  • Hydrogen gas and Palladium on carbon (for catalytic hydrogenation)

Procedure for Schiff Base Synthesis:

  • Dissolve the starting alkyl 2-(2-formyl-4-nitrophenoxy)alkanoate in methanol.

  • Add an equimolar amount of the respective aniline (aniline or 4-methoxyaniline).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is evaporated, and the crude product is purified by crystallization.

Procedure for Secondary Amine Synthesis (Reductive Amination):

  • Direct Reductive Amination:

    • To a solution of the alkyl 2-(2-formyl-4-nitrophenoxy)alkanoate and aniline in methanol, add sodium triacetoxyborohydride in portions.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction mixture to isolate the secondary amine.

  • Stepwise Reduction:

    • Synthesize and isolate the Schiff base as described above.

    • Dissolve the Schiff base in a suitable solvent.

    • Perform catalytic hydrogenation using H2 gas and a Pd/C catalyst or reduce using a chemical reducing agent like sodium triacetoxyborohydride.

    • Isolate and purify the resulting secondary amine.

The workflow for the synthesis is depicted in the following diagram:

Synthesis_Workflow Synthesis of Schiff Bases and Amines start Alkyl 2-(2-formyl-4- nitrophenoxy)alkanoate schiff_base Schiff Base start->schiff_base Condensation (Methanol, RT) aniline Aniline or 4-Methoxyaniline aniline->schiff_base amine Secondary Amine schiff_base->amine Reduction (NaBH(OAc)3 or H2/Pd-C)

Synthesis of Schiff base and amine derivatives.

Mechanism of Action and Biological Activity

While the precise molecular targets have not been definitively identified, the antibacterial activity of the Schiff base and amine derivatives of this compound provides clues to their potential mechanism of action.

Antibacterial Activity

The primary biological activity reported for derivatives of this compound is antibacterial. Goszczyńska et al. (2015) evaluated a series of Schiff bases and their corresponding secondary amine hydrochlorides against a panel of Gram-positive and Gram-negative bacteria[1][2][3].

Key Findings:

  • Several of the synthesized Schiff bases and secondary amine hydrochlorides demonstrated moderate to good activity against Gram-positive bacteria, including Staphylococcus aureus, Micrococcus luteus, and Streptococcus mutans.[1][2]

  • The compounds were largely inactive against Gram-negative bacteria, which is a common observation for many antibacterial agents due to the presence of an outer membrane in Gram-negative bacteria that can act as a permeability barrier.[3]

  • The presence of a methoxyl group on the N-phenyl ring of the Schiff bases was found to have a negative impact on their antibacterial activity.[3]

  • For the Schiff bases, elongation of the hydrophobic alkyl chain led to a decrease in activity against S. aureus.[3]

  • In contrast, for the amine hydrochlorides, a longer hydrophobic alkyl chain resulted in an increase in antibacterial activity.[3]

This suggests that the imine (-C=N-) functionality of the Schiff bases is important for their antibacterial action and that modifications to the lipophilicity of the molecules can significantly impact their efficacy. The mechanism of action is likely multifactorial but may involve disruption of the bacterial cell wall or membrane, or inhibition of essential enzymes. The general structure-activity relationships are summarized in the diagram below.

SAR_Diagram Structure-Activity Relationship for Antibacterial Activity core 2-Formyl-4-nitrophenoxyacetic Acid Derivative Core schiff_base Schiff Base (-CH=N-Ar) core->schiff_base amine Secondary Amine (-CH2-NH-Ar) core->amine activity_pos Activity against Gram-positive bacteria schiff_base->activity_pos activity_neg Inactive against Gram-negative bacteria schiff_base->activity_neg amine->activity_pos amine->activity_neg methoxy Methoxy group on N-phenyl ring methoxy->schiff_base Decreases activity alkyl Elongated alkyl chain alkyl->schiff_base Decreases activity (S. aureus) alkyl->amine Increases activity

Structure-activity relationships of derivatives.
Quantitative Data

The following tables summarize the quantitative antibacterial activity data for selected Schiff base and amine hydrochloride derivatives from Goszczyńska et al. (2015).

Table 1: Minimum Inhibitory Concentration (MIC) of Schiff Base Derivatives (in µg/mL)

CompoundRR'S. aureusM. luteusS. mutans
3a HEt125250125
3b Hn-Pr250500250
3d OMeEt>1000>1000>1000

Table 2: Zone of Inhibition of Schiff Base Derivatives (in mm)

CompoundRR'S. aureusM. luteusS. mutans
3a HEt121011
3b Hn-Pr10910
3d OMeEt000

Table 3: Minimum Inhibitory Concentration (MIC) of Amine Hydrochloride Derivatives (in µg/mL)

CompoundRR'S. aureusM. luteusS. mutans
5a HEt62.512562.5
5b Hn-Pr31.2562.531.25
5d OMeEt5001000500

Table 4: Zone of Inhibition of Amine Hydrochloride Derivatives (in mm)

CompoundRR'S. aureusM. luteusS. mutans
5a HEt141213
5b Hn-Pr161415
5d OMeEt878

Data presented is a selection from Goszczyńska et al. (2015) for illustrative purposes.[1][2][3]

Experimental Protocol: Antibacterial Activity Assay

Microorganisms:

  • Gram-positive: Staphylococcus aureus, Micrococcus luteus, Streptococcus mutans

  • Gram-negative: Escherichia coli, Pseudomonas aeruginosa

Method: Broth Microdilution Method for MIC Determination

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the stock solutions in Mueller-Hinton broth in a 96-well microtiter plate.

  • Prepare a standardized inoculum of each bacterial strain.

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include positive controls (broth with bacteria) and negative controls (broth only).

  • Incubate the plates at 37°C for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Method: Disc Diffusion Method for Zone of Inhibition

  • Prepare a standardized bacterial suspension and evenly spread it on the surface of a Mueller-Hinton agar plate.

  • Impregnate sterile paper discs with a defined concentration of the test compound.

  • Place the discs on the surface of the inoculated agar plate.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of complete inhibition around each disc in millimeters.

Potential for Other Biological Activities

While the most detailed research focuses on antibacterial properties, the core structure of this compound suggests potential for other activities:

  • Anti-inflammatory Activity: Phenoxyacetic acid derivatives are known to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes. The nitro group can also contribute to anti-inflammatory effects.

  • Anticancer Activity: Nitro-containing compounds have been investigated for their anticancer potential. The reactivity of the formyl group allows for the synthesis of a wide range of derivatives that could be screened for cytotoxic activity against various cancer cell lines.

Further research is warranted to explore these potential therapeutic applications.

Conclusion

This compound serves as a versatile scaffold for the synthesis of biologically active molecules. The available data strongly supports the potential of its Schiff base and amine derivatives as antibacterial agents, particularly against Gram-positive bacteria. The structure-activity relationships identified in the study by Goszczyńska et al. provide a valuable starting point for the design of more potent analogues. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds, as well as exploring their potential anti-inflammatory and anticancer activities. The detailed experimental protocols provided in this guide can serve as a foundation for these future investigations.

References

The Enigmatic Potential of 2-Formyl-4-nitrophenoxyacetic Acid: A Technical Guide to Its Predicted Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Formyl-4-nitrophenoxyacetic acid stands as a molecule of significant interest at the intersection of medicinal chemistry and biological research. While direct, extensive research on its specific biological activities remains nascent, its chemical architecture—a trifecta of a phenoxyacetic acid scaffold, a reactive formyl group, and an electron-withdrawing nitro group—provides a compelling basis for predicting a range of pharmacological effects. This guide synthesizes information from structurally related compounds and foundational chemical principles to illuminate the probable biological landscape of this molecule. We will delve into the established roles of its constituent moieties to postulate its potential as an anti-inflammatory, antimicrobial, and even an anti-cancer agent. Furthermore, this document will provide hypothetical signaling pathways and detailed experimental protocols to empower researchers to systematically investigate and validate these predicted activities.

Introduction: Deconstructing a Molecule of Interest

This compound (C9H7NO6) is a derivative of phenoxyacetic acid, a scaffold renowned for its presence in a multitude of therapeutic agents.[1] The strategic placement of a formyl (-CHO) and a nitro (-NO2) group on the phenyl ring is predicted to profoundly influence its physicochemical properties and biological interactions.[1] Understanding the individual contributions of these functional groups is paramount to predicting the molecule's overall biological profile.

Chemical and Physical Properties:

PropertyValueSource
Molecular FormulaC9H7NO6PubChem[2]
Molecular Weight225.15 g/mol PubChem[2]
CAS Number6965-69-1PubChem, Benchchem, ChemicalBook, Santa Cruz Biotechnology[1][2][3][4]

The Phenoxyacetic Acid Core: A Privileged Scaffold

The phenoxyacetic acid moiety is a well-established pharmacophore, forming the backbone of numerous drugs with a wide array of therapeutic applications.[1] Derivatives have been successfully developed as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[1][5] This broad spectrum of activity is attributed to the scaffold's favorable pharmacokinetic properties and its synthetic tractability, which allows for facile modification to optimize biological effects.[1]

Functional Group Analysis: Predicting Biological Roles

The Formyl Group: A Hub of Reactivity

The aldehyde functionality of the formyl group is a key feature that can dictate the molecule's interactions with biological targets.[1] Aldehydes are known to participate in various chemical reactions, including the formation of Schiff bases with primary amines, which are abundant in proteins. This reactivity suggests that this compound could act as a covalent modifier of enzymes or receptors, potentially leading to irreversible inhibition and potent biological effects.

The Nitro Group: An Electronic Modulator and Signaling Participant

The nitro group is a strong electron-withdrawing group that can significantly alter the electronic distribution of the aromatic ring, thereby influencing protein-ligand interactions.[1] Furthermore, nitro-containing compounds are known to participate in redox cycling and can be bioreduced to form reactive nitrogen species. These species can modulate various signaling pathways, including those involved in inflammation and cell proliferation.[6] For instance, nitro-fatty acids are known to activate the Keap1/Nrf2 pathway, which is involved in cellular protection against oxidative stress.[6]

Predicted Biological Activities and Mechanistic Hypotheses

Based on the analysis of its structural components, we can postulate several potential biological activities for this compound.

Anti-inflammatory Activity

The phenoxyacetic acid core is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).[1] The presence of the nitro group could further enhance anti-inflammatory effects through the modulation of inflammatory signaling pathways, such as NF-κB.[6]

Hypothesized Signaling Pathway: Inhibition of NF-κB Activation

G Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Gene Transcription Gene Transcription NF-κB (p50/p65)->Gene Transcription translocates to nucleus This compound This compound This compound->NF-κB (p50/p65) potential covalent modification ROS/RNS ROS/RNS This compound->ROS/RNS may generate ROS/RNS->IKK Complex inhibits Inflammatory Mediators Inflammatory Mediators Gene Transcription->Inflammatory Mediators

Caption: Predicted inhibition of the NF-κB pathway by this compound.

Antimicrobial Activity

Derivatives of phenoxyacetic acid have demonstrated antimicrobial properties.[1] The nitroaromatic structure is also a feature of some antimicrobial agents. The combined presence of these moieties in this compound suggests a potential for antibacterial or antifungal activity.

Anticancer Activity

Several phenoxyacetic acid derivatives have been investigated as potential anticancer agents.[5] The ability of the formyl group to form covalent bonds with proteins, coupled with the potential for the nitro group to induce oxidative stress, could lead to cytotoxic effects in cancer cells. One potential target is PARP-1, an enzyme involved in DNA repair that is often overactive in cancer cells.[5]

Proposed Experimental Workflows for Activity Validation

To validate the predicted biological activities, a systematic experimental approach is required.

Experimental Workflow: In Vitro and In Vivo Evaluation

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies Synthesis & Characterization Synthesis & Characterization Cytotoxicity Assays (e.g., MTT) Cytotoxicity Assays (e.g., MTT) Synthesis & Characterization->Cytotoxicity Assays (e.g., MTT) Antimicrobial Susceptibility Testing Antimicrobial Susceptibility Testing Synthesis & Characterization->Antimicrobial Susceptibility Testing Enzyme Inhibition Assays (e.g., COX, PARP-1) Enzyme Inhibition Assays (e.g., COX, PARP-1) Cytotoxicity Assays (e.g., MTT)->Enzyme Inhibition Assays (e.g., COX, PARP-1) Mechanism of Action Studies Mechanism of Action Studies Enzyme Inhibition Assays (e.g., COX, PARP-1)->Mechanism of Action Studies Antimicrobial Susceptibility Testing->Mechanism of Action Studies Animal Model of Inflammation Animal Model of Inflammation Mechanism of Action Studies->Animal Model of Inflammation Xenograft Tumor Model Xenograft Tumor Model Mechanism of Action Studies->Xenograft Tumor Model Infection Model Infection Model Mechanism of Action Studies->Infection Model Pharmacokinetic & Toxicological Analysis Pharmacokinetic & Toxicological Analysis Animal Model of Inflammation->Pharmacokinetic & Toxicological Analysis Xenograft Tumor Model->Pharmacokinetic & Toxicological Analysis Infection Model->Pharmacokinetic & Toxicological Analysis

Caption: A stepwise workflow for the comprehensive biological evaluation of this compound.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

This protocol is adapted from standard methodologies for assessing the in vitro cytotoxic activity of novel compounds.[5]

Objective: To determine the concentration-dependent cytotoxic effect of this compound on various human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7, A549)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Culture: Maintain human cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound presents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its unique combination of a proven phenoxyacetic acid core with reactive formyl and electron-modulating nitro groups warrants a thorough investigation of its biological activities. The hypotheses and experimental frameworks provided in this guide offer a foundational roadmap for researchers to unlock the full therapeutic potential of this intriguing molecule. Future research should focus on a systematic evaluation of its anti-inflammatory, antimicrobial, and anticancer properties, with a deep dive into its mechanisms of action and structure-activity relationships.

References

An In-Depth Technical Guide to 2-Formyl-4-nitrophenoxyacetic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-formyl-4-nitrophenoxyacetic acid, a versatile organic compound with significant potential in medicinal chemistry and materials science. This document details a robust synthetic protocol, explores its physicochemical properties, and delves into its prospective applications, particularly as a precursor for novel therapeutic agents. By integrating established chemical principles with contemporary research insights, this guide serves as an essential resource for professionals engaged in the exploration and utilization of unique molecular scaffolds.

Introduction: The Significance of the Phenoxyacetic Acid Scaffold

The phenoxyacetic acid moiety is a cornerstone in the development of a wide array of therapeutic agents, demonstrating a broad spectrum of pharmacological activities.[1] Its prevalence in medicinal chemistry is attributed to its favorable physicochemical properties and the ease with which its structure can be modified.[1] The versatility of the phenoxyacetic acid scaffold has led to the development of drugs with anti-inflammatory, analgesic, antimicrobial, and antihypertensive properties.[1]

The subject of this guide, this compound, incorporates two key functional groups—a formyl (-CHO) and a nitro (-NO₂) group—onto the phenoxyacetic acid backbone. The formyl group, an aldehyde, is a reactive handle for a multitude of chemical transformations, notably the formation of Schiff bases through condensation with primary amines. Schiff bases are a class of compounds renowned for their diverse biological activities, including antimicrobial and anticancer properties. The nitro group, a potent electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, which can enhance molecular interactions with biological targets.

This guide will provide a detailed exploration of this compound, from its synthesis and characterization to its potential as a building block for the discovery of new bioactive molecules.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via the Williamson ether synthesis, a classic and reliable method for forming ethers.[2] This approach involves the reaction of a deprotonated phenol (phenoxide) with a haloalkane. In this specific synthesis, the starting materials are 2-hydroxy-5-nitrobenzaldehyde and a haloacetic acid, typically chloroacetic acid or bromoacetic acid.

Reaction Scheme

The overall reaction is depicted below:

G cluster_reactants Reactants cluster_products Products reactant1 2-hydroxy-5-nitrobenzaldehyde product This compound reactant1->product 1. reactant2 ClCH2COOH reactant2->product 2. base Base (e.g., NaOH) base->product Catalyst byproduct NaCl + H2O

Caption: Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol is an adapted procedure based on established Williamson ether syntheses of analogous phenoxyacetic acids.

Materials:

  • 2-hydroxy-5-nitrobenzaldehyde

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, beaker, Buchner funnel)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • pH paper

Procedure:

  • Preparation of Sodium Phenoxide:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of 2-hydroxy-5-nitrobenzaldehyde in a minimal amount of ethanol.

    • In a separate beaker, prepare an aqueous solution of sodium hydroxide (1.1 molar equivalents).

    • Slowly add the NaOH solution to the stirred solution of 2-hydroxy-5-nitrobenzaldehyde at room temperature. The formation of the sodium phenoxide salt is typically accompanied by a color change.

  • Preparation of Sodium Chloroacetate:

    • In a separate beaker, dissolve one molar equivalent of chloroacetic acid in deionized water.

    • Carefully neutralize the chloroacetic acid solution with an equimolar amount of sodium hydroxide solution. This step should be performed cautiously as it is an exothermic reaction.

  • Williamson Ether Synthesis Reaction:

    • Attach a reflux condenser to the round-bottom flask containing the sodium phenoxide solution.

    • Heat the solution to a gentle reflux using a heating mantle.

    • Slowly add the sodium chloroacetate solution to the refluxing phenoxide solution through a dropping funnel over a period of 30-60 minutes.

    • After the addition is complete, continue to reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully acidify the reaction mixture with dilute hydrochloric acid until the pH is acidic (as indicated by pH paper). This will protonate the carboxylic acid and precipitate the product.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crude product by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold deionized water to remove any inorganic salts.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

    • Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry under vacuum.

Physicochemical Properties and Spectral Characterization

A thorough understanding of the physicochemical properties and spectral data is crucial for the identification and application of this compound.

Computed Physicochemical Properties
PropertyValueSource
Molecular FormulaC₉H₇NO₆PubChem[2]
Molecular Weight225.15 g/mol PubChem[2]
XLogP30.8PubChem[2]
Hydrogen Bond Donor Count1PubChem[2]
Hydrogen Bond Acceptor Count7PubChem[2]
Rotatable Bond Count4PubChem[2]
Predicted Spectral Data

1H NMR (Predicted):

  • Aromatic Protons: Three protons in the aromatic region, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The proton ortho to the nitro group is expected to be the most downfield, followed by the proton ortho to the formyl group, and the proton ortho to the ether linkage.

  • Methylene Protons (-O-CH₂-COOH): A singlet corresponding to the two protons of the methylene group adjacent to the ether oxygen.

  • Carboxylic Acid Proton (-COOH): A broad singlet in the downfield region, characteristic of a carboxylic acid proton.

  • Aldehyde Proton (-CHO): A singlet in the downfield region, characteristic of an aldehyde proton.

13C NMR (Predicted):

  • Carbonyl Carbons: Two distinct signals in the downfield region corresponding to the carboxylic acid and aldehyde carbonyl carbons.

  • Aromatic Carbons: Six signals in the aromatic region, with carbons attached to the nitro and ether groups appearing at characteristic chemical shifts.

  • Methylene Carbon (-O-CH₂-COOH): A signal corresponding to the methylene carbon.

FTIR (Anticipated):

  • O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.

  • C=O Stretch (Aldehyde): A strong absorption band around 1680-1700 cm⁻¹.

  • C-O Stretch (Ether): An absorption band in the region of 1200-1250 cm⁻¹.

  • N-O Stretch (Nitro Group): Two strong absorption bands, typically around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable intermediate for the synthesis of a variety of potentially bioactive molecules.

Precursor for Schiff Base Synthesis

The aldehyde functionality of this compound readily undergoes condensation with primary amines to form Schiff bases (imines). These Schiff bases can be further modified or screened directly for biological activity.

G cluster_reactants Reactants cluster_products Products reactant1 This compound product Schiff Base Derivative reactant1->product reactant2 R-NH2 (Primary Amine) reactant2->product byproduct H2O

Caption: General scheme for the synthesis of Schiff bases.

General Protocol for Schiff Base Synthesis:

  • Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent (e.g., ethanol, methanol).

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to induce crystallization of the Schiff base product.

  • Collect the product by filtration, wash with a cold solvent, and dry.

Potential Antimicrobial and Enzyme Inhibitory Activity

The phenoxyacetic acid scaffold is present in numerous compounds with demonstrated antimicrobial activity. The introduction of the formyl and nitro groups can modulate this activity. Furthermore, the structural features of this compound and its derivatives suggest potential as enzyme inhibitors.

Workflow for Biological Activity Screening:

G compound This compound or Derivative antimicrobial_assay Antimicrobial Susceptibility Testing (e.g., MIC determination) compound->antimicrobial_assay enzyme_assay Enzyme Inhibition Assay compound->enzyme_assay results_antimicrobial Determination of Antimicrobial Potency antimicrobial_assay->results_antimicrobial results_enzyme Determination of IC50/Ki enzyme_assay->results_enzyme

Caption: Workflow for evaluating the biological activity.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC):

A standard broth microdilution method can be employed to determine the MIC of the compound against a panel of pathogenic bacteria and fungi. This involves preparing serial dilutions of the compound in a suitable growth medium, inoculating with the test microorganism, and incubating under appropriate conditions. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion

This compound is a synthetically accessible and highly versatile molecule. Its strategic combination of a phenoxyacetic acid core with reactive formyl and electron-withdrawing nitro groups provides a valuable platform for the development of novel compounds with potential applications in medicinal chemistry. This guide has provided a detailed synthetic protocol, an overview of its key properties, and a clear path for its utilization in the synthesis of Schiff bases and the exploration of its biological activities. Further research into this compound and its derivatives is warranted to fully elucidate its potential in drug discovery and materials science.

References

An In-depth Technical Guide to 2-Formyl-4-nitrophenoxyacetic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Formyl-4-nitrophenoxyacetic acid, a key chemical intermediate in organic synthesis. While information regarding its specific discovery and detailed historical timeline is not extensively documented in readily available literature, its significance lies in its role as a precursor in the synthesis of more complex molecules, particularly heterocyclic compounds. This document details its physicochemical properties, provides a well-defined synthesis protocol, and explores its potential, though not yet experimentally confirmed, biological significance based on the activities of structurally related compounds.

Introduction

This compound, also known by its synonym 2-(carboxymethoxy)-5-nitrobenzaldehyde, belongs to the class of substituted phenoxyacetic acids. The presence of a formyl group, a nitro group, and a carboxylic acid moiety on a phenoxy scaffold makes it a versatile building block in synthetic chemistry. The electron-withdrawing nature of the nitro and formyl groups, combined with the acidic proton of the carboxylic acid, provides multiple reactive sites for further chemical transformations. Its primary documented role is as an intermediate in the synthesis of 2-alkyl-5-nitrobenzofurans.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily sourced from computational predictions available in public chemical databases.

PropertyValueSource
Molecular Formula C₉H₇NO₆PubChem[1]
Molecular Weight 225.15 g/mol PubChem[1]
IUPAC Name 2-(2-formyl-4-nitrophenoxy)acetic acidPubChem[1]
CAS Number 6965-69-1Benchchem[2]
Melting Point 190-192 °CChemicalBook
Boiling Point (Predicted) 464.4 ± 35.0 °CChemicalBook
Density (Predicted) 1.520 ± 0.06 g/cm³ChemicalBook
XLogP3 (Predicted) 0.8PubChem[1]

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process starting from 2-hydroxy-5-nitrobenzaldehyde. The general methodology is based on the Williamson ether synthesis followed by ester hydrolysis.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2-formyl-4-nitrophenoxy)acetate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-5-nitrobenzaldehyde (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃) (2 equivalents) to the solution and stir the mixture at room temperature for 15-20 minutes.

  • Addition of Alkylating Agent: To the stirred suspension, add ethyl bromoacetate (1.1 to 1.3 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to 80°C and maintain this temperature for approximately 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product may precipitate out or can be extracted with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the purified ethyl 2-(2-formyl-4-nitrophenoxy)acetate (1 equivalent) in a mixture of a suitable organic solvent (e.g., ethanol or tetrahydrofuran) and an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Work-up: After the reaction is complete, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute strong acid (e.g., HCl or H₂SO₄) to a pH of approximately 2.

  • Isolation: The desired this compound will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis start1 2-Hydroxy-5-nitrobenzaldehyde intermediate Ethyl 2-(2-formyl-4-nitrophenoxy)acetate start1->intermediate Alkylation reagent1 Ethyl Bromoacetate K₂CO₃, DMF product This compound intermediate->product Ester Hydrolysis reagent2 NaOH (aq) / EtOH

Synthetic pathway for this compound.

Role as a Chemical Intermediate

The primary documented application of this compound is as a key intermediate in the synthesis of 2-alkyl-5-nitrobenzofurans. This transformation is typically achieved through a Perkin-type condensation and cyclization reaction.

Logical Relationship in Benzofuran Synthesis

BenzofuranSynthesis start This compound product 2-Alkyl-5-nitrobenzofurans start->product Perkin Condensation & Cyclization reagents Acetic Anhydride Sodium Acetate

References

Spectroscopic Profile of 2-Formyl-4-nitrophenoxyacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Formyl-4-nitrophenoxyacetic acid, a molecule of interest for researchers and professionals in the fields of chemistry and drug development. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, alongside generalized experimental protocols.

Compound Overview

Chemical Structure:

Molecular Formula: C₉H₇NO₆

Molecular Weight: 225.15 g/mol [1]

IUPAC Name: 2-(2-formyl-4-nitrophenoxy)acetic acid[1]

CAS Number: 6965-69-1

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound. While specific numerical data from direct experimental analysis is not publicly available in the immediate search results, the existence of this data is documented in spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the content and purity of a sample as well as its molecular structure.

Table 1: NMR Data for this compound

Spectrum Reported Data Source
¹H NMRSpectral data is available.SpectraBase
¹³C NMRSpectral data is available.SpectraBase

Note: Specific chemical shifts (δ) in ppm are not available in the conducted search but are reported in the SpectraBase database.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify and study chemical substances by measuring their absorption of infrared radiation.

Table 2: IR Data for this compound

Technique Reported Data Source
FTIRSpectral data is available.SpectraBase

Note: Specific peak frequencies (cm⁻¹) and their corresponding functional group assignments are not available in the conducted search but are reported in the SpectraBase database.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

Table 3: Mass Spectrometry Data for this compound

Technique Reported Data Source
MSSpectral data is available.SpectraBase

Note: Specific mass-to-charge ratios (m/z) are not available in the conducted search but are reported in the SpectraBase database.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available. However, the following are generalized methodologies commonly employed for such analyses.

NMR Spectroscopy Protocol (General)
  • Sample Preparation: A small, accurately weighed sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrument Setup: The NMR spectrometer is calibrated and shimmed to ensure a homogeneous magnetic field.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. Key parameters such as the number of scans, relaxation delay, and pulse width are optimized to obtain a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (General)
  • Sample Preparation: For a solid sample, a KBr pellet is typically prepared by mixing a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: A background spectrum of the empty sample compartment (or the KBr pellet holder/ATR crystal) is recorded.

  • Sample Scan: The sample is placed in the IR beam, and the spectrum is recorded over a specific range of wavenumbers (e.g., 4000-400 cm⁻¹).

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (General)
  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample solution is introduced into the mass spectrometer, and the molecules are ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Workflow Visualization

The following diagram illustrates a generalized workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Synthesis Synthesis of 2-Formyl-4- nitrophenoxyacetic acid Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep ProcessNMR Process NMR Data NMR->ProcessNMR ProcessIR Process IR Data IR->ProcessIR ProcessMS Process MS Data MS->ProcessMS Interpretation Structural Elucidation ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation

Caption: Generalized workflow for the synthesis, spectroscopic analysis, and structural elucidation of a chemical compound.

References

Solubility Profile of 2-Formyl-4-nitrophenoxyacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Formyl-4-nitrophenoxyacetic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for understanding its potential solubility based on related compounds and outlines a standard experimental protocol for determining its precise solubility in various solvents.

Compound Overview

This compound is a substituted phenoxyacetic acid derivative. Its chemical structure, featuring a carboxylic acid group, a nitro group, and a formyl group, suggests a degree of polarity that will influence its solubility in different solvent systems.

Chemical Structure:

Solubility Data

For research and development purposes, it is crucial to experimentally determine the solubility of this compound in the specific solvents relevant to your application. The following table provides a template for recording such experimental data.

Table 1: Experimental Solubility of this compound (Illustrative Template)

SolventChemical FormulaPolarity IndexTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Observations
WaterH₂O10.225Data to be determinedData to be determined
MethanolCH₃OH5.125Data to be determinedData to be determined
EthanolC₂H₅OH4.325Data to be determinedData to be determined
AcetoneC₃H₆O5.125Data to be determinedData to be determined
Ethyl AcetateC₄H₈O₂4.425Data to be determinedData to be determined
DichloromethaneCH₂Cl₂3.125Data to be determinedData to be determined
N,N-Dimethylformamide (DMF)C₃H₇NO6.425Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.225Data to be determinedData to be determined
TolueneC₇H₈2.425Data to be determinedData to be determined
HexaneC₆H₁₄0.125Data to be determinedData to be determined

Note: The data in this table is for illustrative purposes only and must be populated with experimentally determined values.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The following is a detailed protocol for determining the equilibrium solubility of this compound in various solvents. This method is based on the widely accepted shake-flask technique.

Objective: To determine the saturation solubility of this compound in a selection of solvents at a constant temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, acetone, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

  • Syringes

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume of each selected solvent to the respective vials. Ensure there is enough solid to maintain an excess even after saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the withdrawn supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification:

    • Dilute the filtered supernatant with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted samples using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC with a suitable column and mobile phase) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the samples.

  • Data Analysis:

    • Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Visualizations

Diagram 1: Experimental Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) D Settle excess solid E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify using analytical method (e.g., HPLC, UV-Vis) F->G H Calculate solubility G->H

Caption: Workflow for determining solubility using the shake-flask method.

Conclusion

An In-depth Technical Guide to the Thermal Stability of 2-Formyl-4-nitrophenoxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The imperative for robust safety protocols and optimized process parameters in drug development and chemical synthesis necessitates a thorough understanding of the thermal stability of active compounds and intermediates. This guide provides a comprehensive technical analysis of the thermal stability of 2-Formyl-4-nitrophenoxyacetic acid, a molecule incorporating nitroaromatic, aldehyde, and carboxylic acid functionalities. These groups are known to influence thermal behavior, making a detailed investigation critical for safe handling and application. This document outlines methodologies for assessing thermal stability, discusses potential decomposition pathways, and offers insights grounded in the analysis of analogous chemical structures. It is intended to serve as an essential resource for researchers, chemists, and safety professionals working with this and structurally related compounds.

Introduction

This compound (C₉H₇NO₆) is a multifunctional organic compound with potential applications as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and pharmacologically active agents.[1] Its structure, featuring a nitro-substituted aromatic ring, an ether linkage, an aldehyde group, and a carboxylic acid moiety, presents a complex thermal profile. The presence of the energetic nitro group, in particular, raises important questions about the compound's stability under thermal stress.

Understanding the thermal stability of a chemical is paramount for ensuring safety during its synthesis, purification, storage, and use in subsequent reactions.[2] Thermal runaway events, which can occur when exothermic decomposition reactions accelerate, pose significant hazards.[3] Therefore, characterizing the onset temperature of decomposition, the energy released, and the nature of the decomposition products is not merely a procedural step but a fundamental safety requirement. This guide synthesizes theoretical knowledge with established analytical protocols to provide a robust framework for evaluating the thermal hazards associated with this compound.

Physicochemical Properties of this compound

A foundational understanding of the molecule's physical and chemical properties is essential before undertaking a thermal analysis.

PropertyValueSource
Molecular Formula C₉H₇NO₆PubChem[4]
Molecular Weight 225.15 g/mol PubChem[4]
IUPAC Name 2-(2-formyl-4-nitrophenoxy)acetic acidPubChem[4]
CAS Number 6965-69-1PubChem[4]

A visual representation of the molecular structure is provided below:

Caption: Molecular structure of this compound.

Methodologies for Thermal Stability Assessment

To comprehensively evaluate the thermal stability of a compound, a combination of thermoanalytical techniques is employed. The most common and effective methods are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[3][5]

Experimental Workflow

The logical flow for a thorough thermal hazard assessment is outlined below. This workflow ensures that data is collected systematically, leading to a reliable evaluation.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_report Hazard Assessment prep Sample Weighing (1-5 mg) encap Encapsulation in Al or Au Crucible prep->encap Hermetic Sealing dsc DSC Analysis (e.g., 10 °C/min) prep->dsc tga TGA Analysis (e.g., 10 °C/min) prep->tga onset Determine T_onset (Decomposition Start) dsc->onset heat Calculate ΔH_decomp (Heat of Decomposition) dsc->heat mass_loss Quantify Mass Loss (%) tga->mass_loss kinetics Kinetic Modeling (Activation Energy) onset->kinetics report Final Safety Report & Handling Guidelines onset->report heat->report gases Evolved Gas Analysis (TGA-MS/FTIR) mass_loss->gases mass_loss->report gases->report kinetics->report

Caption: Workflow for Thermal Hazard Assessment.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for screening the exothermic behavior of chemicals.[3] It measures the difference in heat flow between a sample and an inert reference as a function of temperature.[6] An exothermic peak indicates a decomposition event, and the area under this peak is proportional to the energy released (enthalpy of decomposition, ΔH_decomp).

Experimental Protocol:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure gold-plated or aluminum crucible.

  • Sealing: Hermetically seal the crucible to contain any evolved gases during the initial stages of decomposition. For evolved gas analysis, a pierced lid may be used.

  • Analysis Conditions:

    • Place the sealed crucible in the DSC cell.

    • Purge the cell with an inert atmosphere (e.g., nitrogen at 50 mL/min) to prevent oxidative decomposition.[2]

    • Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 400 °C) at a constant heating rate, typically 10 °C/min.[3][7]

  • Data Analysis: Record the heat flow versus temperature. Determine the onset temperature (T_onset) of the exothermic decomposition and integrate the peak area to calculate the heat of decomposition (ΔH_decomp).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[5] It is used to determine decomposition temperatures and to quantify the mass loss associated with different decomposition steps. When coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR), it can identify the gaseous products evolved during decomposition.

Experimental Protocol:

  • Calibration: Calibrate the TGA for mass using standard weights and for temperature using the Curie point of known magnetic standards.

  • Sample Preparation: Place 3-5 mg of the sample into an open TGA pan (e.g., alumina or platinum).

  • Analysis Conditions:

    • Place the pan in the TGA furnace.

    • Purge with an inert atmosphere (e.g., nitrogen at 50 mL/min) to study the intrinsic thermal decomposition.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of initial mass versus temperature. Determine the temperatures at which mass loss occurs and the percentage of mass lost in each step.

Anticipated Thermal Decomposition Profile

ParameterAnticipated Range/ValueRationale & References
Decomposition Onset (T_onset) 180 - 250 °CThe nitro group significantly lowers the decomposition temperature compared to the parent phenoxyacetic acid. Similar nitroaromatic compounds often show decomposition following melting.[3] The presence of the carboxylic acid and aldehyde may further influence this onset.
Decomposition Enthalpy (ΔH_decomp) > 200 J/gNitro compounds typically exhibit highly exothermic decompositions.[8] The exact value depends on the specific decomposition pathway and products.
Mass Loss Profile Multi-stepInitial mass loss is expected from decarboxylation of the acetic acid side chain (loss of CO₂).[9][10] Subsequent, more energetic decomposition will involve the breakdown of the nitroaromatic ring.

Proposed Decomposition Mechanism

The thermal decomposition of this compound is likely a complex, multi-step process initiated at the molecule's least stable points.

  • Initial Step: Decarboxylation: The carboxylic acid group is often the first to decompose, particularly in phenoxyacetic acids. This step involves the elimination of carbon dioxide (CO₂, 44 g/mol ).[9]

  • Secondary Step: Nitro Group Decomposition: The C-NO₂ bond is a weak point in the molecule. Its cleavage is a key step in the energetic decomposition of most nitroaromatic compounds.[11] This process can be autocatalytic and leads to the formation of gaseous products like NOₓ.[12]

  • Ring Fragmentation: Following or concurrent with the nitro group decomposition, the aromatic ring and ether linkage will fragment, leading to the evolution of gases such as carbon monoxide (CO), water (H₂O), and various organic fragments.

A simplified schematic of the proposed initial decomposition steps is presented below.

G cluster_path1 cluster_path2 Parent This compound Intermediate1 Intermediate + CO₂ Parent->Intermediate1 Heat (Δ) -CO₂ Intermediate2 Radical Species + NO₂ Parent->Intermediate2 Heat (Δ) C-N Bond Scission Products1 Char + Gaseous Products (NOx, CO, H₂O) Intermediate1->Products1 Ring Cleavage Products2 Polymeric Char + Gaseous Products (CO₂, CO, H₂O) Intermediate2->Products2 Radical Reactions

Caption: Plausible initial pathways for thermal decomposition.

Factors Influencing Thermal Stability

  • Heating Rate: Higher heating rates in DSC/TGA experiments will shift the observed decomposition onset to higher temperatures.[8] For hazard assessment, lower heating rates (e.g., 1-5 °C/min) can provide a more conservative estimate of the onset temperature.[7]

  • Atmosphere: The presence of oxygen can lead to oxidative decomposition, which typically occurs at lower temperatures and follows different mechanisms than pyrolysis in an inert atmosphere. All screening tests should initially be conducted under nitrogen.[2]

  • Impurities: The presence of catalytic impurities, such as residual metals from synthesis or acidic/basic species, can significantly lower the decomposition temperature and alter the decomposition pathway.

Safety and Handling Recommendations

Based on the analysis of its functional groups, this compound should be treated as a potentially energetic material.

  • Avoid High Temperatures: Based on the anticipated profile, heating this compound above 150 °C should be avoided until a thorough DSC/TGA analysis has been completed.

  • Small-Scale Operations: Initial handling and reactions should be performed on a small scale with appropriate safety measures (blast shield, proper ventilation).

  • Material Compatibility: Avoid contact with strong acids, bases, and metals that could catalyze decomposition.

  • Storage: Store in a cool, dry, well-ventilated area away from heat sources.

Conclusion

While direct experimental data on the thermal stability of this compound is sparse, a comprehensive risk assessment can be constructed by analyzing its chemical structure and the known behavior of related compounds. The presence of a nitro group combined with a carboxylic acid moiety suggests a high potential for exothermic decomposition at elevated temperatures. The primary analytical tools for quantifying this hazard are Differential Scanning Calorimetry and Thermogravimetric Analysis. These methods, when applied according to the protocols outlined in this guide, can provide the critical data—onset temperature, energy release, and mass loss profile—needed to establish safe operating limits and handling procedures. It is strongly recommended that any laboratory or manufacturing process involving this compound be preceded by such a thermal hazard analysis.

References

Methodological & Application

Application Notes and Protocols: 2-Formyl-4-nitrophenoxyacetic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formyl-4-nitrophenoxyacetic acid is a versatile bifunctional molecule that serves as a valuable starting material in organic synthesis. Its structure incorporates a reactive aldehyde group, a nitro-substituted aromatic ring, and a carboxylic acid moiety, making it an ideal precursor for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules. The presence of both an electrophilic formyl group and a nucleophilic carboxylic acid, along with the electron-withdrawing nature of the nitro group, allows for a variety of chemical transformations. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in the synthesis of key molecular scaffolds.

Synthesis of Schiff Bases and Secondary Amines via Reductive Amination

The formyl group of this compound readily undergoes condensation with primary amines to form Schiff bases (imines). These intermediates can be subsequently reduced to stable secondary amines. This two-step one-pot process, known as reductive amination, is a cornerstone of medicinal chemistry for the generation of amine libraries with potential biological activities.

Application Notes

Alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates, close derivatives of the title compound, have been successfully employed in the synthesis of novel Schiff bases and secondary amines. These compounds have been investigated for their antibacterial properties. The reductive amination can be carried out using various reducing agents, with sodium triacetoxyborohydride and catalytic hydrogenation (H₂/Pd) being effective methods.[1][2]

Quantitative Data

The following table summarizes the yields for the reductive amination of various furanic aldehydes, which serve as representative examples of the reaction efficiency with aromatic aldehydes.

Aldehyde SubstrateAmine SubstrateProductYield (%)Reference
5-HydroxymethylfurfuralAnilineN-(5-(hydroxymethyl)furan-2-yl)methyl)aniline97[3]
5-HydroxymethylfurfuralBenzylamineN-((5-(hydroxymethyl)furan-2-yl)methyl)benzylamine76[4]
5-HydroxymethylfurfuralMorpholine4-((5-(hydroxymethyl)furan-2-yl)methyl)morpholine88[4]
5-Hydroxymethylfurfural1-ButylamineN-((5-(hydroxymethyl)furan-2-yl)methyl)butan-1-amine>80[4]
5-AcetoxymethylfurfuralAnilineN-((5-(acetoxymethyl)furan-2-yl)methyl)aniline99[3]
Experimental Protocol: Synthesis of a Secondary Amine via Reductive Amination

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., aniline) (1.1 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in dichloromethane, add the primary amine.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base intermediate.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired secondary amine.

Visualization

G start This compound + Primary Amine schiff_base Schiff Base Formation (Imine Intermediate) start->schiff_base reduction Reduction (e.g., NaBH(OAc)3) schiff_base->reduction product Secondary Amine Product reduction->product

Caption: Workflow for the synthesis of secondary amines.

Synthesis of 2-Alkyl-5-nitrobenzofurans

This compound and its derivatives are valuable precursors for the synthesis of 2-alkyl-5-nitrobenzofurans, a class of heterocyclic compounds with potential applications in medicinal chemistry. The synthesis typically involves an intramolecular cyclization reaction.

Application Notes

An efficient method for the synthesis of 2-alkyl-5-nitrobenzofurans involves a three-step procedure starting from 5-nitrosalicylaldehyde and 2-bromoesters to form 2-(2-formyl-4-nitrophenoxy)alkanoic acids.[5] These intermediates can then undergo cyclization. One common method for such cyclizations is the Perkin reaction, which utilizes acetic anhydride and an alkali salt of the carboxylic acid.[5] The electron-withdrawing nitro group can influence the reaction pathway, favoring the formation of 2-benzofurancarboxylic acids under certain conditions.[1]

Quantitative Data

The following table presents data on the synthesis of various benzofuran derivatives, illustrating typical yields for cyclization reactions.

Starting MaterialProductYield (%)Reference
5-Methyl-o-hydroxybenzhydryl alcohol + 4-nitrophenyl isocyanide5-Methyl-N-(4-nitrophenyl)-3-phenylbenzofuran-2-amine84[6]
5-(tert-butyl)-o-hydroxybenzhydryl alcohol + 4-nitrophenyl isocyanide5-(tert-butyl)-N-(4-nitrophenyl)-3-phenylbenzofuran-2-amine80[6]
5-Methoxy-o-hydroxybenzhydryl alcohol + 4-nitrophenyl isocyanide5-Methoxy-N-(4-nitrophenyl)-3-phenylbenzofuran-2-amine75[6]
5-Chloro-o-hydroxybenzhydryl alcohol + 4-nitrophenyl isocyanide5-Chloro-N-(4-nitrophenyl)-3-phenylbenzofuran-2-amine74[6]
Experimental Protocol: Synthesis of a 2-Alkyl-5-nitrobenzofuran via Perkin Reaction

Materials:

  • 2-(2-Formyl-4-nitrophenoxy)alkanoic acid (1.0 eq)

  • Acetic anhydride (3.0 eq)

  • Anhydrous sodium acetate (1.5 eq)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • A mixture of the 2-(2-formyl-4-nitrophenoxy)alkanoic acid, acetic anhydride, and anhydrous sodium acetate in toluene is heated at reflux.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography to afford the 2-alkyl-5-nitrobenzofuran.

Visualization

G start 2-(2-Formyl-4-nitrophenoxy)alkanoic acid cyclization Intramolecular Cyclization (Perkin Reaction) start->cyclization product 2-Alkyl-5-nitrobenzofuran cyclization->product

Caption: Reaction pathway for benzofuran synthesis.

Knoevenagel Condensation

The aldehyde functionality of this compound makes it a suitable substrate for the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction with active methylene compounds.

Application Notes

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by dehydration. This reaction is typically catalyzed by a weak base. While specific examples with this compound are not extensively documented, its aldehyde group is expected to react readily with active methylene compounds like malononitrile and ethyl cyanoacetate to yield α,β-unsaturated products.

Quantitative Data

The table below shows the yields of Knoevenagel condensation products from various aromatic aldehydes with active methylene compounds.

AldehydeActive Methylene CompoundProductYield (%)Reference
BenzaldehydeMalononitrile2-Benzylidenemalononitrile95[7]
4-ChlorobenzaldehydeMalononitrile2-(4-Chlorobenzylidene)malononitrile98[7]
4-NitrobenzaldehydeMalononitrile2-(4-Nitrobenzylidene)malononitrile99[7]
BenzaldehydeEthyl cyanoacetateEthyl 2-cyano-3-phenylacrylate92[7]
4-MethoxybenzaldehydeEthyl cyanoacetateEthyl 2-cyano-3-(4-methoxyphenyl)acrylate85[7]
Experimental Protocol: General Procedure for Knoevenagel Condensation

Materials:

  • This compound (1.0 eq)

  • Active methylene compound (e.g., malononitrile) (1.0 eq)

  • Piperidine (catalytic amount)

  • Ethanol

  • Ice-water bath

Procedure:

  • Dissolve this compound and the active methylene compound in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture in an ice-water bath to induce precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Visualization

G start This compound + Active Methylene Compound condensation Knoevenagel Condensation (Base Catalyst) start->condensation product α,β-Unsaturated Product condensation->product

Caption: Knoevenagel condensation workflow.

Wittig Reaction

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and ketones. This compound can serve as the aldehyde component in this reaction to generate various substituted styrenes.

Application Notes

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent). The stereochemical outcome of the reaction is dependent on the nature of the ylide. Stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[8][9]

Quantitative Data

The following table provides examples of yields and stereoselectivity for the Wittig reaction with benzaldehyde.

YlideProductYield (%)E:Z RatioReference
(Methoxycarbonylmethylene)triphenylphosphoraneMethyl cinnamate8795.5:4.5[10]
(Cyanomethylene)triphenylphosphoraneCinnamonitrile86.158.8:41.2[10]
Experimental Protocol: General Procedure for Wittig Reaction

Materials:

  • Phosphonium salt (e.g., benzyltriphenylphosphonium chloride) (1.0 eq)

  • Strong base (e.g., n-butyllithium)

  • Anhydrous tetrahydrofuran (THF)

  • This compound (1.0 eq)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend the phosphonium salt in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0 °C and add the strong base dropwise to generate the ylide (a color change is typically observed).

  • Stir the mixture for 1-2 hours at room temperature.

  • Cool the ylide solution to 0 °C and add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Visualization

G start This compound + Phosphorus Ylide cycloaddition [2+2] Cycloaddition start->cycloaddition oxaphosphetane Oxaphosphetane Intermediate cycloaddition->oxaphosphetane elimination Elimination oxaphosphetane->elimination product Alkene + Triphenylphosphine oxide elimination->product

Caption: Mechanism of the Wittig reaction.

Synthesis of Quinoxaline Derivatives

Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. This compound can be a potential precursor for the synthesis of substituted quinoxalines.

Application Notes

The most common method for quinoxaline synthesis is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[11] While this compound is not a 1,2-dicarbonyl compound itself, its aldehyde group can react with one of the amino groups of an ortho-phenylenediamine, and the carboxylic acid could potentially be involved in a subsequent cyclization step, or the molecule could be chemically modified to a suitable precursor. A more direct approach would be the reaction of an ortho-phenylenediamine with an α-ketoacid derived from this compound.

Quantitative Data

The following table shows the yields of quinoxaline derivatives synthesized from the reaction of o-phenylenediamines and various dicarbonyl compounds.

o-Phenylenediamine1,2-Dicarbonyl CompoundProductYield (%)Reference
o-PhenylenediamineBenzil2,3-Diphenylquinoxaline95[12]
o-PhenylenediamineGlyoxalQuinoxaline85-90[13]
4,5-Dimethyl-1,2-phenylenediamineBenzil6,7-Dimethyl-2,3-diphenylquinoxaline92[14]
o-Phenylenediamine2-Oxopropionaldehyde2-Methylquinoxaline80-90[13]
Experimental Protocol: General Procedure for Quinoxaline Synthesis

Materials:

  • Derivative of this compound (e.g., corresponding α-ketoacid) (1.0 eq)

  • ortho-Phenylenediamine (1.0 eq)

  • Ethanol or Acetic acid

  • Reflux apparatus

Procedure:

  • Dissolve the derivative of this compound and ortho-phenylenediamine in a suitable solvent such as ethanol or acetic acid.

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualization

G start This compound derivative (e.g., α-ketoacid) + o-Phenylenediamine condensation Condensation start->condensation cyclization Cyclization condensation->cyclization product Substituted Quinoxaline cyclization->product

Caption: General scheme for quinoxaline synthesis.

References

2-Formyl-4-nitrophenoxyacetic Acid: A Versatile Reagent in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Formyl-4-nitrophenoxyacetic acid is a bifunctional reagent with significant potential in medicinal chemistry and drug development. Its structure, featuring a reactive aldehyde, a nitro group, and a carboxylic acid, allows for a diverse range of chemical modifications and applications. The phenoxyacetic acid scaffold is a well-established pharmacophore found in various therapeutic agents, known for its favorable physicochemical properties and synthetic accessibility.[1] The presence of the formyl (-CHO) and nitro (-NO₂) groups further enhances its utility, making it a valuable tool for researchers in the field. The aldehyde group serves as a handle for covalent modification of biomolecules, while the nitro group can be chemically altered or utilized for its electron-withdrawing properties. This document provides detailed application notes and protocols for the use of this compound in medicinal chemistry.

Chemical Properties

PropertyValue
CAS Number 6965-69-1
Molecular Formula C₉H₇NO₆
Molecular Weight 225.15 g/mol [2]
IUPAC Name 2-(2-formyl-4-nitrophenoxy)acetic acid[2]
Appearance Pale yellow solid (predicted)
Solubility Soluble in organic solvents such as DMSO and DMF

Applications in Medicinal Chemistry

The unique combination of functional groups in this compound makes it a versatile reagent for several applications in medicinal chemistry:

  • Covalent Labeling of Biomolecules: The aldehyde group can react with nucleophilic residues on proteins, such as the ε-amino group of lysine, to form Schiff bases. This reaction can be used to covalently label proteins for visualization, purification, or functional studies. The reaction is typically carried out under mild conditions, making it suitable for biological systems.

  • Synthesis of Novel Bioactive Scaffolds: The aldehyde functionality serves as a key synthon for the construction of more complex molecular architectures. It can readily participate in reactions such as reductive amination, Wittig reactions, and the formation of various heterocyclic systems, leading to the generation of libraries of compounds for drug screening.

  • Development of Covalent Inhibitors: The reactive aldehyde can be incorporated into a ligand designed to target a specific protein. Upon binding to the target, the aldehyde can form a covalent bond with a nearby nucleophilic amino acid residue, leading to irreversible inhibition. This strategy is increasingly being used to develop potent and selective enzyme inhibitors.

  • Linker for Bioconjugation: The carboxylic acid group can be activated to form an amide bond with an amine-containing molecule, while the aldehyde group can be used to attach to another biomolecule. This dual reactivity allows this compound to function as a linker in the development of antibody-drug conjugates (ADCs) or other targeted therapeutic agents.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential two-step synthesis of this compound starting from the commercially available 2-hydroxy-5-nitrobenzaldehyde.

Step 1: Synthesis of Ethyl 2-(2-formyl-4-nitrophenoxy)acetate

  • Materials:

    • 2-hydroxy-5-nitrobenzaldehyde

    • Ethyl bromoacetate

    • Potassium carbonate (anhydrous)

    • Acetone (anhydrous)

  • Procedure:

    • To a solution of 2-hydroxy-5-nitrobenzaldehyde (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

    • Stir the mixture at room temperature for 15 minutes.

    • Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion of the reaction, filter the mixture to remove potassium carbonate.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford ethyl 2-(2-formyl-4-nitrophenoxy)acetate.

Step 2: Hydrolysis to this compound

  • Materials:

    • Ethyl 2-(2-formyl-4-nitrophenoxy)acetate

    • Lithium hydroxide or Sodium hydroxide

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve ethyl 2-(2-formyl-4-nitrophenoxy)acetate (1 equivalent) in a mixture of THF and water.

    • Add lithium hydroxide or sodium hydroxide (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

    • After completion, remove the THF under reduced pressure.

    • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

    • The product will precipitate out of the solution.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

Characterization Data (Hypothetical):

AnalysisResult
¹H NMR Peaks corresponding to aromatic, aldehyde, and methylene protons.
¹³C NMR Peaks corresponding to carbonyl, aromatic, and aliphatic carbons.
IR (KBr, cm⁻¹) Bands for C=O (aldehyde and carboxylic acid), C-O, and NO₂ stretching.
Melting Point To be determined.
Protocol 2: Covalent Labeling of a Model Protein (e.g., Bovine Serum Albumin - BSA)

This protocol outlines a general procedure for the covalent labeling of a protein with this compound via Schiff base formation.

  • Materials:

    • This compound

    • Bovine Serum Albumin (BSA)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Sodium cyanoborohydride (NaBH₃CN) solution (freshly prepared)

    • PD-10 desalting columns

    • UV-Vis spectrophotometer

  • Procedure:

    • Prepare a stock solution of this compound in a minimal amount of DMSO or DMF.

    • Prepare a solution of BSA in PBS (e.g., 10 mg/mL).

    • Add the this compound stock solution to the BSA solution to achieve the desired molar excess (e.g., 10- to 50-fold).

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.

    • To stabilize the Schiff base, add freshly prepared sodium cyanoborohydride solution to a final concentration of approximately 20 mM.

    • Continue the incubation for another 1-2 hours at room temperature or overnight at 4°C.

    • Remove the excess, unreacted reagent by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS.

    • Collect the protein-containing fractions.

    • Determine the degree of labeling by measuring the absorbance of the conjugate at the appropriate wavelength for the nitrophenyl group and the protein absorbance at 280 nm.

Logical Workflow and Diagrams

The following diagrams illustrate the key processes described in these application notes.

G Synthesis of this compound cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrolysis 2-hydroxy-5-nitrobenzaldehyde 2-hydroxy-5-nitrobenzaldehyde K2CO3, Acetone K2CO3, Acetone 2-hydroxy-5-nitrobenzaldehyde->K2CO3, Acetone Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->K2CO3, Acetone Ethyl 2-(2-formyl-4-nitrophenoxy)acetate Ethyl 2-(2-formyl-4-nitrophenoxy)acetate K2CO3, Acetone->Ethyl 2-(2-formyl-4-nitrophenoxy)acetate LiOH or NaOH LiOH or NaOH Ethyl 2-(2-formyl-4-nitrophenoxy)acetate->LiOH or NaOH This compound This compound LiOH or NaOH->this compound

Caption: Synthetic pathway for this compound.

G Protein Labeling Workflow Protein (e.g., BSA) Protein (e.g., BSA) Incubation Incubation Protein (e.g., BSA)->Incubation Reagent 2-Formyl-4- nitrophenoxyacetic acid Reagent->Incubation Schiff Base Formation Schiff Base Formation Incubation->Schiff Base Formation Reduction Reduction (NaBH3CN) Schiff Base Formation->Reduction Stable Covalent Bond Stable Covalent Bond Reduction->Stable Covalent Bond Purification Purification (Desalting Column) Stable Covalent Bond->Purification Labeled Protein Labeled Protein Purification->Labeled Protein

Caption: Workflow for covalent labeling of proteins.

Conclusion

This compound is a promising reagent for medicinal chemistry with a range of potential applications. Its synthesis from readily available starting materials and its versatile reactivity make it an attractive tool for researchers aiming to develop novel therapeutics and chemical probes. The protocols provided herein offer a starting point for the synthesis and application of this compound, and further exploration of its reactivity and biological effects is warranted.

References

Application Notes and Protocols for the Use of 2-Formyl-4-nitrophenoxyacetic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the application of 2-Formyl-4-nitrophenoxyacetic acid as a cleavable linker in solid-phase peptide synthesis (SPPS). The protocol outlines the necessary steps from resin preparation to the final cleavage of the synthesized peptide.

Introduction

This compound is a specialized linker designed for solid-phase synthesis, particularly in the production of peptides and other organic molecules. Its unique structure, featuring a formyl group and a nitro group on the phenyl ring, allows for specific cleavage conditions, offering an orthogonal approach to traditional acid-labile or base-labile linkers. This type of "safety-catch" linker remains stable throughout the synthesis and is activated for cleavage by a distinct chemical transformation.[1][2]

The formyl group can be reductively aminated, allowing for the attachment of the first amino acid or a scaffold molecule. The electron-withdrawing nitro group influences the reactivity of the phenoxyacetic acid linkage. Cleavage is typically achieved under mild conditions, often involving a nucleophilic attack following a specific chemical modification of the linker, preserving sensitive functionalities within the synthesized molecule.

Core Principles of Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a widely used method for chemically synthesizing peptides.[3][4] The C-terminal amino acid of the desired peptide is first attached to an insoluble polymer support (resin).[3][5] The peptide chain is then elongated by a series of coupling and deprotection steps.[5][6] The key advantage of SPPS is the ability to wash away excess reagents and byproducts by simple filtration, which simplifies the purification process.[7] The choice of resin and linker is crucial for a successful synthesis.[3][8]

Experimental Protocols

This section details the step-by-step methodology for using this compound in SPPS.

Materials and Reagents
ReagentSupplierPurity
This compoundSigma-Aldrich≥98%
Aminomethyl-functionalized polystyrene resinNovaBiochem100-200 mesh
N,N'-Diisopropylcarbodiimide (DIC)Acros Organics≥99%
1-Hydroxybenzotriazole (HOBt)Alfa Aesar≥98%
N,N-Dimethylformamide (DMF), peptide synthesis gradeFisher Scientific≥99.8%
Dichloromethane (DCM), peptide synthesis gradeVWR Chemicals≥99.8%
PiperidineEMD Millipore≥99.5%
Fmoc-protected amino acidsBachem≥99%
Trifluoroacetic acid (TFA)Oakwood Chemical≥99.5%
Triisopropylsilane (TIS)TCI America≥98%
Sodium cyanoborohydride (NaBH₃CN)Fluka≥95%
Hydrazine monohydrateAcros Organics≥98%
Protocol for Linker Attachment to Resin

This protocol describes the covalent attachment of this compound to an aminomethyl-functionalized resin.

  • Resin Swelling: Swell the aminomethyl resin (1 g, 1.0 mmol/g loading capacity) in DMF (10 mL) for 1 hour in a reaction vessel with gentle agitation.

  • Activation of Linker: In a separate vial, dissolve this compound (3 eq., 3.0 mmol, 675.5 mg), HOBt (3 eq., 3.0 mmol, 459.4 mg) in DMF (5 mL). Add DIC (3 eq., 3.0 mmol, 470 µL) and allow the mixture to pre-activate for 10 minutes.

  • Coupling: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 4 hours.

  • Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (10% v/v) and pyridine (10% v/v) in DMF for 30 minutes.

  • Final Wash and Drying: Wash the resin as described in step 4 and dry under vacuum.

Protocol for First Amino Acid Attachment (Reductive Amination)

This protocol outlines the attachment of the first Fmoc-protected amino acid to the formyl group of the linker via reductive amination.

  • Resin Swelling: Swell the linker-functionalized resin in a solution of 1% acetic acid in DMF for 30 minutes.

  • Amino Acid Addition: Add the first Fmoc-protected amino acid (5 eq. relative to resin loading) to the resin suspension.

  • Reductive Amination: Add sodium cyanoborohydride (NaBH₃CN) (5 eq.) to the mixture and agitate at room temperature for 12 hours.

  • Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Standard Fmoc-SPPS Elongation Cycle

Perform standard Fmoc-SPPS cycles to elongate the peptide chain. Each cycle consists of the following steps:

StepReagent/SolventTime
1. Fmoc Deprotection20% Piperidine in DMF2 x 10 min
2. WashingDMF (5x), DCM (3x), DMF (3x)-
3. CouplingFmoc-AA (4 eq.), HBTU (3.9 eq.), HOBt (4 eq.), DIPEA (8 eq.) in DMF1-2 hours
4. WashingDMF (3x), DCM (3x)-
Peptide Cleavage from the Resin

Cleavage of the peptide from the this compound linker is achieved in a two-step process involving the modification of the linker followed by nucleophilic cleavage.

  • Linker Activation (Hypothetical): The cleavage strategy for this specific linker is not widely published. A plausible mechanism involves the reduction of the nitro group to an amine, which then facilitates the cleavage of the phenoxyacetic acid ester bond. This is a proposed method and may require optimization.

    • Treat the resin-bound peptide with a solution of tin(II) chloride (SnCl₂) (10 eq.) in DMF for 2 hours to reduce the nitro group.

  • Nucleophilic Cleavage:

    • Wash the resin thoroughly with DMF to remove excess reducing agent.

    • Treat the resin with a solution of 5% hydrazine monohydrate in DMF for 2 hours. This will cleave the ester linkage, releasing the peptide amide.

  • Side-Chain Deprotection and Final Cleavage:

    • After cleavage from the linker, if the peptide is to be fully deprotected, treat the resin with a standard cleavage cocktail such as TFA/TIS/H₂O (95:2.5:2.5) for 2-4 hours to remove acid-labile side-chain protecting groups.[9]

    • Precipitate the cleaved peptide in cold diethyl ether.

Data Presentation

Table 1: Reagent Quantities for Linker and First Amino Acid Attachment (0.1 mmol scale)

StepReagentEquivalentsAmount
Linker Attachment Aminomethyl Resin (1.0 mmol/g)1.0100 mg
This compound3.067.6 mg
HOBt3.045.9 mg
DIC3.047.0 µL
First Amino Acid Attachment Fmoc-Amino Acid5.00.5 mmol
NaBH₃CN5.031.4 mg

Table 2: Standard Fmoc-SPPS Cycle Parameters

ParameterCondition
Deprotection20% Piperidine in DMF
Coupling ReagentsHBTU/HOBt/DIPEA
Amino Acid Excess4 equivalents
Coupling Time1-2 hours
Washing SolventsDMF, DCM

Visualizations

Workflow for Solid-Phase Synthesis using this compound Linker

Cleavage_Pathway Start Resin-Bound Protected Peptide Linker_Mod Linker Modification (e.g., Nitro Reduction) Start->Linker_Mod Step 1 Nucleophilic_Attack Nucleophilic Cleavage (e.g., Hydrazinolysis) Linker_Mod->Nucleophilic_Attack Step 2 Peptide_Release Peptide Released from Resin Nucleophilic_Attack->Peptide_Release Side_Chain_Deprotect Side-Chain Deprotection (Acidolysis with TFA) Peptide_Release->Side_Chain_Deprotect Step 3 Final_Product Final Deprotected Peptide Side_Chain_Deprotect->Final_Product

References

Application Notes and Protocols: 2-Formyl-4-nitrophenoxyacetic Acid in Linker Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the putative use of 2-Formyl-4-nitrophenoxyacetic acid as a novel, acid-cleavable linker component for the development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs). Based on its chemical structure, this bifunctional molecule is proposed to act as a bridge, connecting a targeting moiety (e.g., an antibody) to a therapeutic payload (e.g., a cytotoxic drug) via a pH-sensitive hydrazone bond. This strategy aims to ensure the stability of the conjugate in systemic circulation (at physiological pH ~7.4) and facilitate the specific release of the payload in the acidic microenvironments of tumor tissues or within cellular compartments like endosomes and lysosomes (pH 4.5-6.5).[][2][3] While direct experimental data for this specific compound is not yet prevalent in published literature, the protocols and principles outlined herein are based on well-established hydrazone-based linker chemistries.[4][5][6]

Introduction to this compound as a Linker

This compound possesses two key functional groups that make it a promising candidate for linker chemistry: a carboxylic acid and a formyl (aldehyde) group.

  • Carboxylic Acid Group (-COOH): This functional group provides a convenient handle for covalent attachment to amine residues (e.g., lysine) on the surface of antibodies or other protein-based targeting agents. The carboxylic acid can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, to facilitate an efficient amidation reaction.

  • Formyl Group (-CHO): The aldehyde functionality allows for the conjugation of payloads containing a hydrazide or an aminooxy moiety, leading to the formation of a hydrazone or oxime bond, respectively. Hydrazone bonds are known to be labile under acidic conditions, a property that can be exploited for controlled drug release.[][4][6]

The phenoxyacetic acid backbone serves as a rigid spacer, and the electron-withdrawing nitro group may influence the reactivity of the formyl group and the stability of the resulting hydrazone bond.

Proposed Mechanism of Action

An ADC constructed using this compound is designed to follow a specific intracellular trafficking and payload release pathway.

ADC_Mechanism cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment cluster_2 Intracellular Trafficking cluster_3 Payload Release & Action ADC Antibody-Drug Conjugate (ADC) (Stable Hydrazone Linker) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome (pH 5.5-6.2) TumorCell->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking ReleasedDrug Released Payload Lysosome->ReleasedDrug 4. Acid-Catalyzed Hydrazone Cleavage CellDeath Cell Death ReleasedDrug->CellDeath 5. Cytotoxicity

Figure 1. Proposed Mechanism of Action for an ADC with a this compound-Based Linker. The ADC remains stable in circulation. Upon binding to a tumor cell antigen, it is internalized and trafficked to acidic endosomes and lysosomes, where the hydrazone linker is cleaved, releasing the cytotoxic payload and inducing cell death.

Experimental Protocols

The following protocols are provided as a general guideline for the synthesis and evaluation of an ADC using this compound. Optimization may be required for specific antibodies and payloads.

Workflow for ADC Synthesis and Characterization

ADC_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Functional Evaluation A1 Step 1: Activate Linker (NHS Ester Formation) A2 Step 2: Conjugate Linker to Antibody A1->A2 A3 Step 3: Conjugate Payload to Antibody-Linker Intermediate A2->A3 A4 Step 4: Purification of ADC A3->A4 B1 Determine Drug-to-Antibody Ratio (DAR) A4->B1 B2 Assess ADC Purity and Aggregation A4->B2 B3 Confirm Antigen Binding A4->B3 C1 In Vitro pH-Dependent Cleavage Assay A4->C1 C2 In Vitro Cytotoxicity Assay A4->C2

Figure 2. General Workflow for the Synthesis and Evaluation of an ADC. This workflow outlines the key steps from linker activation to the functional assessment of the final conjugate.

Protocol 1: Synthesis of Antibody-Linker-Payload Conjugate

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF)

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Hydrazide-derivatized payload

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.2 eq), NHS (1.2 eq), and DCC (or EDC) (1.1 eq) in anhydrous DMF.

    • Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS to confirm the formation of the NHS ester.

  • Conjugation of Activated Linker to Antibody:

    • Adjust the concentration of the mAb to 5-10 mg/mL in conjugation buffer (e.g., PBS, pH 7.4-8.0).

    • Slowly add a 5-10 molar excess of the activated linker solution (in DMF) to the mAb solution with gentle stirring. The final concentration of DMF should not exceed 10% (v/v).

    • Incubate the reaction at 4°C for 4-12 hours.

    • Remove the excess, unreacted linker by buffer exchange using a desalting column or tangential flow filtration into a suitable buffer (e.g., PBS, pH 6.5).

  • Conjugation of Hydrazide-Payload:

    • To the antibody-linker intermediate, add a 3-5 molar excess of the hydrazide-derivatized payload.

    • Adjust the pH of the reaction mixture to 5.5-6.5 to facilitate hydrazone formation.[4]

    • Incubate the reaction at room temperature for 2-4 hours.

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted payload and any aggregated protein.

Protocol 2: Characterization of the ADC
  • Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated per antibody can be determined using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).[7]

  • Purity and Aggregation Analysis: Size Exclusion Chromatography (SEC) can be used to assess the purity of the ADC and quantify the percentage of high molecular weight aggregates.

  • Antigen Binding Affinity: The binding of the ADC to its target antigen can be evaluated using methods like ELISA or Surface Plasmon Resonance (SPR) to ensure that the conjugation process has not compromised the antibody's binding capability.

Protocol 3: pH-Dependent Cleavage Assay

Objective: To determine the stability of the hydrazone linker at physiological pH and its cleavage rate at acidic pH.

Procedure:

  • Prepare aliquots of the purified ADC at a concentration of 1 mg/mL in two different buffers:

    • PBS, pH 7.4 (representing physiological conditions)

    • Acetate buffer, pH 5.0 (representing the lysosomal environment)

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), take an aliquot from each buffer condition.

  • Analyze the samples by a suitable method to quantify the amount of released payload. This can be achieved by:

    • Reversed-Phase HPLC (RP-HPLC): Separate the intact ADC from the released payload and quantify the payload peak.

    • LC-MS: Identify and quantify the released payload.

  • Calculate the percentage of released payload at each time point for both pH conditions and plot the results to determine the cleavage kinetics.

Data Presentation

The quantitative data from the pH-dependent cleavage assay can be summarized in a table for clear comparison.

Table 1. Hypothetical pH-Dependent Payload Release Data

Time (hours)% Payload Released at pH 7.4% Payload Released at pH 5.0
000
2< 1%15%
6~2%45%
12~5%70%
24~8%92%
48~12%>95%

Note: These are hypothetical data for illustrative purposes. Actual results may vary.

Conclusion

This compound presents a promising, albeit currently theoretical, platform for the construction of acid-cleavable linkers in drug delivery systems. Its bifunctional nature allows for a straightforward, two-step conjugation strategy to create ADCs. The protocols provided herein offer a foundational framework for researchers to explore the potential of this and similar molecules in the development of next-generation targeted therapies. The key to its successful application will be the empirical determination of the stability and cleavage kinetics of the resulting hydrazone bond, ensuring minimal premature drug release in circulation and efficient payload delivery within the target cells.[2][8]

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Formyl-4-nitrophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of heterocyclic compounds, specifically 2-alkyl-5-nitrobenzofurans, using 2-formyl-4-nitrophenoxyacetic acid and its precursors.

Introduction

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds. Its bifunctional nature, possessing both an aldehyde and a carboxylic acid precursor moiety on a nitrophenoxy scaffold, allows for versatile cyclization reactions. One of the primary applications of this compound is in the synthesis of 5-nitrobenzofuran derivatives. These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] The nitro group at the 5-position can also serve as a handle for further functionalization, allowing for the generation of diverse compound libraries for drug discovery programs.

The synthetic strategy primarily involves a multi-step sequence starting from readily available precursors like 5-nitrosalicylaldehyde. The key transformation is an intramolecular Perkin cyclization of the intermediate 2-(2-formyl-4-nitrophenoxy)alkanoic acids to construct the benzofuran ring system.[2][3]

Applications in Drug Discovery and Development

Benzofuran derivatives, particularly those with a nitro group, have shown promising biological activities. Notably, they have been investigated as potent anti-inflammatory agents.[4][5] Research has indicated that certain benzofuran derivatives can exert their anti-inflammatory effects by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6] These pathways are crucial regulators of the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[3][4] The 5-nitrofuran moiety itself is a known pharmacophore with antiprotozoal activities.[7]

The synthetic accessibility of these compounds, coupled with their significant biological activities, makes them attractive candidates for further development in various therapeutic areas.

Synthesis Workflow

The overall synthesis of 2-alkyl-5-nitrobenzofurans from this compound precursors can be summarized in the following workflow:

SynthesisWorkflow cluster_0 Step 1: Synthesis of 2-(2-Formyl-4-nitrophenoxy)alkanoic Acid Esters cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Perkin Cyclization A 5-Nitrosalicylaldehyde C Methyl 2-(2-formyl-4-nitrophenoxy)alkanoate A->C K2CO3, DMF B 2-Bromoalkanoate B->C D 2-(2-Formyl-4-nitrophenoxy)alkanoic Acid C_prev Methyl 2-(2-formyl-4-nitrophenoxy)alkanoate C_prev->D Base Hydrolysis E 2-Alkyl-5-nitrobenzofuran D_prev 2-(2-Formyl-4-nitrophenoxy)alkanoic Acid D_prev->E Acetic Anhydride, Sodium Acetate, Heat

Caption: General workflow for the synthesis of 2-alkyl-5-nitrobenzofurans.

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of 2-alkyl-5-nitrobenzofurans.[2][8]

Protocol 1: Synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)propanoate

Materials:

  • 5-Nitrosalicylaldehyde

  • Methyl 2-bromopropanoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of 5-nitrosalicylaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl 2-bromopropanoate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 2-(2-formyl-4-nitrophenoxy)propanoate.

Protocol 2: Synthesis of 2-(2-Formyl-4-nitrophenoxy)propanoic Acid

Materials:

  • Methyl 2-(2-formyl-4-nitrophenoxy)propanoate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • Hydrochloric acid (HCl), 1N

Procedure:

  • Dissolve methyl 2-(2-formyl-4-nitrophenoxy)propanoate (1.0 eq) in a mixture of THF (or methanol) and water (3:1).

  • Add LiOH (or NaOH) (1.5 eq) to the solution and stir at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and acidify to pH 2-3 with 1N HCl.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-(2-formyl-4-nitrophenoxy)propanoic acid.

Protocol 3: Synthesis of 2-Methyl-5-nitrobenzofuran (Perkin Cyclization)

Materials:

  • 2-(2-Formyl-4-nitrophenoxy)propanoic acid

  • Acetic anhydride

  • Sodium acetate, anhydrous

Procedure:

  • A mixture of 2-(2-formyl-4-nitrophenoxy)propanoic acid (1.0 eq), anhydrous sodium acetate (2.0 eq), and acetic anhydride (10 vol) is heated to 140-150 °C.[3]

  • The reaction is maintained at this temperature for 2-3 hours.

  • After cooling, the reaction mixture is poured into ice water with vigorous stirring.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to give 2-methyl-5-nitrobenzofuran.

Quantitative Data

The following table summarizes typical yields for the synthesis of various 2-alkyl-5-nitrobenzofurans.

Starting 2-BromoalkanoateIntermediate Acid Yield (%)Final Benzofuran Yield (%)Reference
Methyl 2-bromopropanoate85-9560-75[2]
Ethyl 2-bromobutanoate80-9055-70[3]
Methyl 2-bromopentanoate82-9258-72[3]

Signaling Pathway Inhibition

Benzofuran derivatives have been shown to inhibit the NF-κB and MAPK signaling pathways, which are key regulators of inflammation. The diagram below illustrates the putative mechanism of action.

SignalingPathway cluster_pathway Anti-inflammatory Signaling Pathway of 5-Nitrobenzofuran Derivatives cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK Complex TLR4->IKK Benzofuran 5-Nitrobenzofuran Derivative MAPK MAPK (p38, JNK, ERK) Benzofuran->MAPK inhibits Benzofuran->IKK inhibits MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Cytokines transcription IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation NFkB_nucleus->Cytokines transcription

Caption: Inhibition of NF-κB and MAPK pathways by 5-nitrobenzofuran derivatives.

Conclusion

This compound is a key intermediate for the synthesis of medicinally important 5-nitrobenzofuran derivatives. The provided protocols offer a reliable pathway for the preparation of these compounds, which have demonstrated significant potential as anti-inflammatory agents through the inhibition of the NF-κB and MAPK signaling pathways. These application notes and protocols are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the analytical methodologies for the detection and quantification of 2-Formyl-4-nitrophenoxyacetic acid is presented for researchers, scientists, and professionals in drug development. Given the limited availability of established protocols for this specific analyte, this document provides detailed application notes and experimental procedures for structurally analogous compounds. These methodologies serve as a robust starting point for the development and validation of tailored analytical methods.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of chemical compounds. For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is recommended, based on established protocols for similar nitrophenoxyacetic acids and other phenoxyacetic acid derivatives.

Application Note: HPLC Analysis of Nitrophenoxyacetic Acids

This application note outlines a general approach for the analysis of nitrophenoxyacetic acids using RP-HPLC with UV detection. The presence of the nitro group and the aromatic ring in this compound suggests strong UV absorbance, making this a suitable detection method.

Principle: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By adjusting the composition of the mobile phase, the retention of the analyte on the column can be controlled, allowing for its separation from other components in the sample matrix.

Method Development Considerations:

  • Column Selection: A C18 column is a good starting point due to its versatility and wide range of applications for separating moderately polar to nonpolar compounds.

  • Mobile Phase: A mixture of an aqueous acidic solution (e.g., water with formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The acid in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the analyte is recommended. For initial method development, a photodiode array (PDA) detector can be used to determine the optimal wavelength. Based on available spectral data for this compound, a wavelength in the range of 254-280 nm is likely to be effective.[1]

  • Sample Preparation: The sample preparation method will depend on the matrix. For relatively clean samples, a simple "dilute and shoot" approach may be sufficient. For more complex matrices, such as biological fluids or environmental samples, a sample clean-up step like solid-phase extraction (SPE) may be necessary to remove interfering substances.

Experimental Protocol: RP-HPLC Method for (2-Nitrophenoxy)acetic acid

This protocol is adapted from a method for the analysis of (2-Nitrophenoxy)acetic acid and can be used as a starting point for the analysis of this compound.[2]

1. Instrumentation and Materials:

  • HPLC system with a UV or PDA detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • Reference standard of this compound

2. Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid
Gradient Isocratic or Gradient (e.g., start with 30% Acetonitrile, increase to 70% over 10 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by PDA)

3. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations appropriate for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will be matrix-dependent. A general procedure for a liquid sample is to filter it through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration to construct a calibration curve.

  • Inject the prepared samples.

  • Identify the peak for this compound in the sample chromatograms by comparing the retention time with that of the standard.

  • Quantify the analyte concentration in the samples using the calibration curve.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Sample_Prep Sample Preparation (e.g., Dilution, Filtration, SPE) Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV/PDA Detection Separation->Detection Peak_Integration Peak Integration & Identification Detection->Peak_Integration Calibration Calibration Curve Construction Peak_Integration->Calibration Quantification Quantification Peak_Integration->Quantification

Caption: General experimental workflow for HPLC analysis.

Electrochemical Methods

Electrochemical methods offer a sensitive and cost-effective alternative for the detection of electroactive compounds. The presence of a reducible nitro group and an oxidizable phenolic group in this compound makes it a suitable candidate for electrochemical analysis.

Application Note: Electrochemical Detection of Nitroaromatic Compounds

This application note describes a general approach for the electrochemical detection of nitroaromatic compounds, which can be adapted for this compound.

Principle: The method is based on the electrochemical reduction of the nitro group on the surface of a working electrode. The current generated during this reduction is proportional to the concentration of the analyte. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can be employed. DPV and SWV are often preferred for quantitative analysis due to their higher sensitivity and better resolution.

Method Development Considerations:

  • Working Electrode: A glassy carbon electrode (GCE) is a common choice. The sensitivity and selectivity can be enhanced by modifying the electrode surface with nanomaterials such as graphene, carbon nanotubes, or metal nanoparticles.

  • Supporting Electrolyte: A buffered aqueous solution is typically used as the supporting electrolyte to maintain a constant pH and provide conductivity. The pH of the solution can significantly influence the reduction potential and peak current, and therefore should be optimized.

  • Potential Range: The potential range should be selected to encompass the reduction peak of the nitro group. This is typically in the negative potential region.

Experimental Protocol: Differential Pulse Voltammetry (DPV) for Nitroaromatic Compounds

This protocol is a general guide and should be optimized for the specific analysis of this compound.

1. Instrumentation and Materials:

  • Potentiostat with a three-electrode cell (working electrode, reference electrode, and counter electrode)

  • Glassy Carbon Electrode (GCE) as the working electrode

  • Ag/AgCl electrode as the reference electrode

  • Platinum wire as the counter electrode

  • Phosphate buffer solution (e.g., 0.1 M, pH 7.0)

  • Reference standard of this compound

2. Electrochemical Conditions:

ParameterCondition
Technique Differential Pulse Voltammetry (DPV)
Working Electrode Glassy Carbon Electrode (GCE)
Reference Electrode Ag/AgCl
Counter Electrode Platinum Wire
Supporting Electrolyte 0.1 M Phosphate Buffer (pH 7.0)
Potential Range +0.2 V to -1.0 V (to be optimized)
Pulse Amplitude 50 mV (to be optimized)
Pulse Width 50 ms (to be optimized)

3. Standard and Sample Preparation:

  • Stock Standard Solution (1 mM): Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Working Standard Solutions: Prepare working standards by diluting the stock solution in the supporting electrolyte to the desired concentrations.

  • Sample Preparation: Dilute the sample in the supporting electrolyte. If the sample matrix is complex, a pre-treatment step may be required.

4. Analysis:

  • Polish the GCE with alumina slurry, rinse with deionized water, and sonicate to ensure a clean and active surface.

  • Place the three electrodes in the electrochemical cell containing the supporting electrolyte and run a blank scan.

  • Add a known volume of the standard solution to the cell, stir for a period to allow for accumulation at the electrode surface (if applicable), and then record the DPV scan.

  • Construct a calibration curve by plotting the peak current against the concentration of the standard.

  • Analyze the samples under the same conditions and determine the concentration of the analyte from the calibration curve.

Experimental Workflow for Electrochemical Analysis

Electrochemical_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Electrode_Prep Electrode Preparation (Polishing & Cleaning) Cell_Assembly Electrochemical Cell Assembly Electrode_Prep->Cell_Assembly Solution_Prep Standard & Sample Preparation in Electrolyte Solution_Prep->Cell_Assembly Measurement Voltammetric Measurement (e.g., DPV, SWV) Cell_Assembly->Measurement Peak_Analysis Peak Current Measurement Measurement->Peak_Analysis Calibration Calibration Curve Peak_Analysis->Calibration Quantification Quantification Peak_Analysis->Quantification

Caption: General experimental workflow for electrochemical analysis.

Method Development and Validation

Since there are no standardized methods for this compound, any developed method must be thoroughly validated to ensure its suitability for the intended purpose.

Logical Relationship in Method Development and Validation

The following diagram illustrates the logical steps involved in developing and validating a new analytical method.

Method_Dev_Validation cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_app Application Method_Selection Select Analytical Technique (e.g., HPLC, Electrochemistry) Parameter_Optimization Optimize Key Parameters (e.g., Mobile Phase, Electrode) Method_Selection->Parameter_Optimization System_Suitability Establish System Suitability Tests Parameter_Optimization->System_Suitability Specificity Specificity & Selectivity System_Suitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis

Caption: Logical workflow for analytical method development and validation.

Disclaimer: The provided protocols are intended as a starting point for method development and have been adapted from methods for structurally similar compounds. It is essential to perform a full method validation for the specific analysis of this compound in the user's matrix of interest, following relevant regulatory guidelines (e.g., ICH Q2(R1)). This includes demonstrating specificity, linearity, accuracy, precision, limit of detection, limit of quantification, and robustness.

References

Application Note: HPLC Analysis of 2-Formyl-4-nitrophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Formyl-4-nitrophenoxyacetic acid is a chemical compound of interest in various research and development sectors, including pharmaceuticals and material sciences.[1][2] Its chemical structure, featuring a carboxylic acid group, a nitro group, and an aldehyde group attached to a phenoxyacetic acid backbone, necessitates a reliable and accurate analytical method for its quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful technique well-suited for the analysis of such organic acids.

This application note details a proposed reverse-phase HPLC (RP-HPLC) method for the determination of this compound. The described protocol is based on established methodologies for the analysis of structurally related compounds, including nitrophenols, phenoxyacetic acids, and other organic acids.[3][4][5][6]

Principle

The method employs reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile or methanol. The separation of this compound is achieved based on its partitioning between the stationary and mobile phases. The inclusion of an acid, such as phosphoric acid or formic acid, in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[3][4] Detection is performed using a UV-Vis detector, as the aromatic ring and nitro group in the analyte are strong chromophores.

Apparatus and Materials
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Oven

    • UV-Vis or Diode Array Detector (DAD)

  • Data Acquisition and Processing Software

  • Analytical Balance

  • pH Meter

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Reagents and Standards
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (or Formic acid for MS compatibility) (analytical grade)[3][4]

  • Standard laboratory reagents for buffer preparation

Experimental Protocol

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to cover the desired concentration range for calibration.

Sample Preparation

The sample preparation procedure will depend on the matrix. For a simple solution, dilution with the mobile phase may be sufficient. For more complex matrices, a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be required. All samples should be filtered through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 15 minutes
Gradient Elution Profile

A gradient elution is recommended to ensure the efficient elution of the analyte and any potential impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010
Data Analysis
  • Identification: The analyte is identified by comparing its retention time with that of the reference standard.

  • Quantification: A calibration curve is constructed by plotting the peak area of the standard solutions against their corresponding concentrations. The concentration of this compound in the samples is then determined from this calibration curve.

Hypothetical Performance Data

The following table presents hypothetical performance data for the described method. Actual results may vary.

ParameterExpected Value
Retention Time (tR) ~ 6.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Precision (%RSD) < 2%

Workflow Diagram

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System prep->hplc Injection separation Chromatographic Separation (C18 Column) hplc->separation Mobile Phase Flow detection UV Detection (280 nm) separation->detection Elution data Data Acquisition & Processing detection->data report Result Reporting data->report

References

Proposed Application Note: Derivatization of Amines with 2-Formyl-4-nitrophenoxyacetic Acid for Enhanced Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed methodology for the derivatization of primary and secondary amines using 2-Formyl-4-nitrophenoxyacetic acid. While this specific reagent is not extensively documented for this application, its chemical structure, featuring a reactive aldehyde group, presents a strong potential for the formation of Schiff bases with amines. This reaction would introduce a chromophore (the nitrophenoxy group), facilitating the detection and quantification of otherwise difficult-to-detect amines by UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC). The protocols provided herein are intended as a starting point for method development and validation.

Introduction

The quantitative analysis of amines is crucial in various fields, including pharmaceutical development, environmental monitoring, and biological research. Many simple amines lack a strong chromophore, making their direct detection by common analytical techniques challenging.[1] Chemical derivatization is a widely employed strategy to overcome this limitation by attaching a UV-absorbing or fluorescent tag to the analyte.[2][3]

This compound possesses a formyl group (-CHO) that can react with the primary or secondary amino group of an analyte to form a Schiff base (an imine). The presence of the nitro group on the aromatic ring is expected to provide a strong UV-visible chromophore, enhancing the detectability of the derivatized amine. This application note details a hypothetical protocol for the use of this compound as a pre-column derivatizing agent for HPLC analysis of amines.

Proposed Reaction Pathway

The proposed derivatization reaction involves the condensation of the formyl group of this compound with a primary or secondary amine to form a Schiff base. This reaction is typically acid-catalyzed and involves the elimination of a water molecule.

reagent This compound intermediate Intermediate reagent->intermediate + amine Primary/Secondary Amine (R-NH2) amine->intermediate product Schiff Base Derivative intermediate->product - H2O h2o H2O

Caption: Proposed reaction of this compound with an amine.

Hypothetical Quantitative Data

The following table presents hypothetical performance data that would need to be established during method validation for the derivatization of a model primary amine (e.g., methylamine).

ParameterHypothetical Value
Reaction Time 30 minutes
Reaction Temperature 60 °C
Optimal pH 4.5 - 5.5
Molar Ratio (Reagent:Amine) 5:1
Detection Wavelength (λmax) ~340 nm
Limit of Detection (LOD) 0.1 µM
Limit of Quantification (LOQ) 0.5 µM
Linearity (R²) > 0.999
Recovery 95 - 105%
Derivative Stability 24 hours at 4 °C

Experimental Protocols

This section provides a detailed, hypothetical protocol for the derivatization of an amine sample with this compound for HPLC analysis.

Materials and Reagents
  • This compound (Reagent)

  • Amine standard solution (e.g., 1 mg/mL in methanol)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable acid for pH adjustment)

  • Deionized water

  • Buffer solution (e.g., 0.1 M acetate buffer, pH 5.0)

  • HPLC system with UV-Vis detector

  • Reversed-phase C18 column

Protocol for Derivatization
  • Preparation of Reagent Solution: Prepare a 10 mM solution of this compound in methanol.

  • Sample Preparation: Dilute the amine sample or standard to the desired concentration range with the buffer solution (e.g., acetate buffer, pH 5.0).

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 100 µL of the amine sample/standard with 200 µL of the 10 mM reagent solution.

    • Add 50 µL of the buffer solution to maintain the optimal pH.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture in a water bath or heating block at 60°C for 30 minutes.

    • After incubation, cool the mixture to room temperature.

  • Sample Analysis by HPLC:

    • Filter the derivatized sample through a 0.45 µm syringe filter.

    • Inject an appropriate volume (e.g., 20 µL) into the HPLC system.

    • HPLC Conditions (Starting Point):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic acid in Water

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile

      • Gradient: 30% B to 80% B over 15 minutes

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 340 nm

      • Column Temperature: 30 °C

Method Development and Validation Workflow

The following diagram illustrates the logical workflow for the development and validation of this proposed derivatization method.

cluster_dev Method Development cluster_val Method Validation A Optimize Reaction Conditions (pH, Temp, Time, Reagent Ratio) B Develop HPLC Separation Method (Column, Mobile Phase, Gradient) A->B C Determine Optimal Detection Wavelength B->C D Linearity & Range C->D Proceed to Validation E Accuracy & Precision D->E F LOD & LOQ E->F G Specificity F->G H Stability of Derivative G->H I Finalized Application Protocol H->I Finalize Protocol

Caption: Workflow for the development of the amine derivatization method.

Conclusion

The use of this compound as a derivatizing agent for amines is a promising yet unexplored avenue. The protocols and data presented in this application note are hypothetical and serve as a robust framework for researchers to initiate method development. Successful validation of this method could provide a valuable new tool for the sensitive and reliable quantification of amines in complex matrices. Further research is required to determine the optimal reaction conditions and validate the performance of this derivatization strategy.

References

Application Notes: 2-Formyl-4-nitrophenoxyacetic Acid - A Putative Cleavable Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formyl-4-nitrophenoxyacetic acid is a substituted phenoxyacetic acid derivative.[1][2][3] Its chemical structure, featuring a nitrobenzyl group, suggests potential utility as a photocleavable linker, while the phenoxyacetic acid moiety could theoretically impart acid-lability. However, a comprehensive review of currently available scientific literature reveals a significant lack of specific data and established protocols for its use as a cleavable linker in drug delivery or bioconjugation. This document aims to provide a theoretical framework based on the known reactivity of related chemical structures and to outline general experimental approaches for its evaluation.

Theoretical Cleavage Mechanisms

Based on its structural components, two primary cleavage mechanisms can be postulated for this compound:

  • Photocleavage: The presence of a 2-nitrobenzyl group is characteristic of photolabile protecting groups and linkers.[4] Upon irradiation with UV light (typically in the range of 300-365 nm), 2-nitrobenzyl derivatives undergo an intramolecular rearrangement, leading to the cleavage of the benzylic C-O bond. This would release a molecule conjugated to the acetic acid portion of the linker.

  • Acid-Labile Cleavage: While less common for this specific arrangement, some phenoxy ether linkages can be susceptible to cleavage under strongly acidic conditions. In the context of drug delivery, linkers are often designed to be cleaved in the acidic environment of endosomes or lysosomes (pH 4.5-6.5).[][6][7] The stability of the phenoxy ether bond in this compound under these conditions would need to be experimentally determined.

Postulated Experimental Workflow

The following diagram illustrates a hypothetical workflow for evaluating and utilizing this compound as a cleavable linker.

Caption: Hypothetical workflow for the synthesis, conjugation, and cleavage analysis of a this compound-based conjugate.

General Protocols for Evaluation

The following are generalized protocols that would need to be optimized for the specific application.

Protocol 1: Synthesis of an Activated Linker (NHS Ester)

This protocol describes the activation of the carboxylic acid group of the linker for reaction with primary amines.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC or EDC (1.1 equivalents) to the solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • The resulting solution containing the NHS ester of the linker can be used directly in the next step or purified by column chromatography.

Protocol 2: Conjugation to an Amine-Containing Molecule

Materials:

  • Activated this compound (from Protocol 1)

  • Amine-containing drug or molecule

  • Anhydrous DMF or DMSO

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF or DMSO.

  • Add the solution of the activated linker (1-1.5 equivalents) to the solution of the amine-containing molecule.

  • Add a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours.

  • Monitor the formation of the conjugate by HPLC or LC-MS.

  • Purify the conjugate using preparative HPLC or column chromatography.

Protocol 3: Evaluation of Photocleavage

Materials:

  • Linker-payload conjugate

  • A suitable buffer solution (e.g., PBS, pH 7.4)

  • UV lamp (e.g., 365 nm)

  • HPLC system with a UV detector

  • Mass spectrometer (MS)

Procedure:

  • Prepare a stock solution of the conjugate in a suitable solvent (e.g., DMSO) and dilute it to a final concentration in the buffer.

  • Transfer the solution to a quartz cuvette or a UV-transparent plate.

  • Expose the sample to UV light at a fixed distance from the lamp.

  • At various time points, withdraw aliquots of the sample.

  • Analyze the aliquots by HPLC to monitor the disappearance of the conjugate peak and the appearance of the released payload peak.

  • Confirm the identity of the cleavage products by LC-MS.

  • Calculate the half-life of cleavage under the specified conditions.

Protocol 4: Evaluation of Acid-Labile Cleavage

Materials:

  • Linker-payload conjugate

  • Buffers at different pH values (e.g., pH 7.4, 6.0, 5.0, 4.5)

  • Incubator at 37 °C

  • HPLC system with a UV detector

  • Mass spectrometer (MS)

Procedure:

  • Prepare solutions of the conjugate in buffers of different pH.

  • Incubate the solutions at 37 °C.

  • At various time points, withdraw aliquots from each solution.

  • Analyze the aliquots by HPLC to quantify the amount of intact conjugate and released payload.

  • Confirm the identity of the released product by LC-MS.

  • Determine the stability of the conjugate at physiological pH (7.4) and the rate of cleavage at acidic pH values.

Data Presentation

As no experimental data for the use of this compound as a cleavable linker is currently available in the public domain, the following tables are presented as templates for organizing data once experiments are conducted.

Table 1: Summary of Conjugation Reaction

ParameterValue
Reactants
Solvent
Reaction Time (h)
Temperature (°C)
Yield (%)

Table 2: Photocleavage Efficiency

UV Wavelength (nm)Power (mW/cm²)Time (min)% CleavageHalf-life (t½)
3655
36515
36530
36560

Table 3: Stability and Acid-Labile Cleavage

pHTemperature (°C)Incubation Time (h)% Intact ConjugateHalf-life (t½)
7.43724
7.43748
5.0376
5.03712
5.03724

Signaling Pathways and Logical Relationships

The cleavage of a linker is a direct chemical process and does not inherently involve a biological signaling pathway. The logical relationship for a cleavable linker strategy is straightforward: the linker maintains the payload in an inactive or targeted state until a specific stimulus triggers its cleavage, releasing the active payload.

Cleavable_Linker_Logic ADC Antibody-Linker-Drug Conjugate Target_Cell Target Cell Binding & Internalization ADC->Target_Cell Stimulus Cleavage Stimulus (e.g., Low pH, UV Light) Target_Cell->Stimulus Release Drug Release Stimulus->Release Effect Therapeutic Effect Release->Effect

Caption: Logical flow of a cleavable linker-based drug delivery system.

Conclusion

While this compound possesses structural motifs that suggest its potential as a cleavable linker, there is a notable absence of published data to support this application. The protocols and frameworks provided herein are intended as a guide for researchers to systematically evaluate its properties. Further investigation is required to determine its efficacy, stability, and suitability for use in drug development and other scientific applications. Researchers are encouraged to perform the outlined experiments to generate the necessary data to validate its use as a cleavable linker.

References

Application Notes and Protocols for 2-Formyl-4-nitrophenoxyacetic acid in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis and derivatization of 2-Formyl-4-nitrophenoxyacetic acid, a versatile building block in organic and medicinal chemistry. The protocols outlined below are based on established chemical principles and published research, offering a guide for the preparation of this compound and its subsequent use in the synthesis of Schiff bases, secondary amines, and potentially heterocyclic structures.

I. Overview and Chemical Properties

This compound is a substituted phenoxyacetic acid derivative featuring both a reactive aldehyde (formyl) group and an electron-withdrawing nitro group. This unique combination of functional groups makes it a valuable intermediate for the synthesis of a variety of more complex molecules. The phenoxyacetic acid scaffold itself is a key component in numerous therapeutic agents.[1]

Chemical Structure:

Key Physical and Chemical Properties:

PropertyValueReference
Molecular FormulaC₉H₇NO₆[2]
Molecular Weight225.15 g/mol [2]
Melting Point190-192 °C
AppearanceSolid
CAS Number6965-69-1[1]

II. Synthesis of this compound

The synthesis of this compound can be achieved via a Williamson ether synthesis. This method involves the reaction of the sodium salt of 2-hydroxy-5-nitrobenzaldehyde with a haloacetic acid, typically chloroacetic acid or bromoacetic acid.

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_product Product R1 2-Hydroxy-5-nitrobenzaldehyde P This compound R1->P 1. NaOH 2. ClCH₂COOH R2 Chloroacetic Acid R2->P Base Sodium Hydroxide Base->P

Caption: Synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from general procedures for Williamson ether synthesis.[3][4][5]

Materials:

  • 2-Hydroxy-5-nitrobenzaldehyde

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Water (deionized)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Beakers

  • Büchner funnel and filter paper

  • pH paper

Procedure:

  • Formation of the Phenoxide: In a round-bottom flask, dissolve 2-hydroxy-5-nitrobenzaldehyde (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents). Stir the mixture until the solid has completely dissolved, forming the sodium phenoxide salt.

  • Reaction with Chloroacetic Acid: To the solution from step 1, add a solution of chloroacetic acid (1.1 equivalents) in water.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle boil. Maintain the reflux for a period of 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution by the dropwise addition of concentrated hydrochloric acid until the pH is acidic (test with pH paper). A precipitate of this compound should form.

  • Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to obtain the final product.

Expected Yield and Characterization:

  • Melting Point: Compare the experimental melting point with the literature value (190-192 °C).

  • Spectroscopy:

    • ¹H NMR: Expect signals corresponding to the aromatic protons, the aldehyde proton, the methylene protons of the acetic acid moiety, and the carboxylic acid proton.

    • ¹³C NMR: Expect signals for the carbonyl carbons (aldehyde and carboxylic acid), aromatic carbons, and the methylene carbon.

    • IR Spectroscopy: Look for characteristic absorption bands for the C=O stretch of the aldehyde and carboxylic acid, the C-O-C stretch of the ether, and the N-O stretch of the nitro group.

    • Mass Spectrometry: Determine the molecular weight of the compound.

III. Reactions and Applications

This compound is a valuable starting material for the synthesis of various derivatives, primarily through reactions involving its aldehyde group.

A. Synthesis of Schiff Bases (Imines)

The formyl group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These reactions are typically carried out by refluxing the aldehyde and the amine in a suitable solvent, often with a catalytic amount of acid.

General Reaction Scheme:

SchiffBase cluster_reactants Reactants cluster_product Product R1 This compound (or its ester) P Schiff Base R1->P Solvent, Δ (cat. Acid) R2 Primary Amine (R-NH₂) R2->P

Caption: General synthesis of Schiff bases.

Experimental Protocol: Synthesis of Schiff Bases from Alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates

The following protocol is based on the work of Kwiecień et al. (2015), who synthesized a series of Schiff bases from the corresponding esters.

Materials:

  • Alkyl 2-(2-formyl-4-nitrophenoxy)alkanoate (e.g., methyl or ethyl ester)

  • Substituted aniline (e.g., aniline, 4-methoxyaniline)

  • Methanol

  • Dimethoxyethane (DME)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the alkyl 2-(2-formyl-4-nitrophenoxy)alkanoate (1 equivalent) and the substituted aniline (1.1 equivalents) in a mixture of methanol and dimethoxyethane.

  • Reaction: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

  • Isolation: Upon completion, the product may precipitate from the reaction mixture upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude Schiff base can be purified by recrystallization from a suitable solvent, such as methanol or ethanol.

Quantitative Data Summary (Selected Examples from Kwiecień et al., 2015):

Reactant 1 (Ester)Reactant 2 (Amine)Product (Schiff Base)SolventReaction TimeYield (%)
Methyl 2-(2-formyl-4-nitrophenoxy)butanoateAnilineMethyl 2-(2-((phenylimino)methyl)-4-nitrophenoxy)butanoateMethanol4 h92
Ethyl 2-(2-formyl-4-nitrophenoxy)acetate4-MethoxyanilineEthyl 2-(2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenoxy)acetateMethanol/DME7 h85
B. Synthesis of Secondary Amines via Reductive Amination

The Schiff bases formed in the previous step can be readily reduced to the corresponding secondary amines. This two-step process of imine formation followed by reduction is known as reductive amination.

General Reaction Scheme:

ReductiveAmination cluster_reactants Reactant cluster_product Product R1 Schiff Base P Secondary Amine R1->P Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Reduction of a Schiff base to a secondary amine.

Experimental Protocol: Reduction of Schiff Bases

This protocol is also based on the work of Kwiecień et al. (2015).

Materials:

  • Schiff base (from the previous step)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • 5% Aqueous sodium bicarbonate solution

  • Magnesium sulfate (anhydrous)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the Schiff base (1 equivalent) in 1,2-dichloroethane. Add a catalytic amount of acetic acid.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.

  • Reaction: Continue stirring at room temperature for approximately 4 hours, or until the reaction is complete as indicated by TLC.

  • Work-up: Quench the reaction by adding a 5% aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Drying: Wash the organic layer with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting secondary amine can be purified by recrystallization or column chromatography.

Quantitative Data Summary (Selected Examples from Kwiecień et al., 2015):

Starting Schiff BaseProduct (Secondary Amine)Yield (%)
Methyl 2-(2-((phenylimino)methyl)-4-nitrophenoxy)butanoateMethyl 2-(2-((phenylamino)methyl)-4-nitrophenoxy)butanoate75
Ethyl 2-(2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenoxy)acetateEthyl 2-(2-(((4-methoxyphenyl)amino)methyl)-4-nitrophenoxy)acetate80
C. Potential Application in Heterocyclic Synthesis

The presence of the ortho-formyl and phenoxyacetic acid moieties in this compound suggests its potential as a precursor for the synthesis of various heterocyclic compounds, such as benzofurans.[6] Intramolecular cyclization reactions, potentially under Perkin or related conditions, could lead to the formation of a furan ring fused to the benzene ring. Further research in this area could expand the utility of this versatile building block.

IV. Signaling Pathways and Drug Development

Currently, there is limited direct information available in the searched literature linking this compound to specific signaling pathways or its direct application in drug development programs. However, the broader class of phenoxyacetic acids has been extensively studied and is known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1] The structural motifs present in this compound make it an attractive scaffold for medicinal chemistry exploration. The formyl group can be used as a handle for further derivatization to generate libraries of compounds for biological screening. The nitro group can also be a key pharmacophore or can be reduced to an amino group, providing another point for diversification.

Workflow for Exploring Biological Activity:

DrugDev A Synthesis of This compound B Derivatization (e.g., Schiff Bases, Amines) A->B C Library of Compounds B->C D Biological Screening (e.g., Enzyme Assays, Cell-based Assays) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Studies F->G

Caption: A potential workflow for drug discovery.

Researchers and drug development professionals are encouraged to utilize the synthetic protocols provided herein to generate novel derivatives of this compound and to explore their potential as modulators of various biological targets and signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Formyl-4-nitrophenoxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Formyl-4-nitrophenoxyacetic acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through a Williamson ether synthesis. The general reaction involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with a haloacetic acid (e.g., chloroacetic acid or bromoacetic acid) in the presence of a base.

General Reaction Scheme:

G Williamson Ether Synthesis reactant1 2-Hydroxy-5-nitrobenzaldehyde product This compound reactant1->product reactant2 Haloacetic Acid (e.g., ClCH₂COOH) reactant2->product reagent Base (e.g., NaOH, K₂CO₃) reagent->product

Caption: General reaction for the synthesis of this compound.

Issue Possible Causes Solutions & Recommendations
Low or No Product Yield 1. Incomplete deprotonation of the phenol: The phenolic hydroxyl group of 2-hydroxy-5-nitrobenzaldehyde is not fully deprotonated, leading to a low concentration of the nucleophilic phenoxide. 2. Weak nucleophile: The phenoxide, even when formed, may not be a strong enough nucleophile to displace the halide from the haloacetic acid. 3. Reaction temperature is too low: The reaction rate is too slow at the current temperature. 4. Reaction time is too short: The reaction has not proceeded to completion. 5. Poor quality of reagents: Degradation or impurities in starting materials or reagents.1. Choice of Base: Use a stronger base or a higher concentration of the base. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are generally more effective than weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) for this reaction. Ensure the base is fully dissolved. 2. Choice of Haloacetic Acid: Bromoacetic acid is more reactive than chloroacetic acid and may lead to higher yields. Consider using ethyl bromoacetate followed by hydrolysis. 3. Increase Temperature: Gradually increase the reaction temperature in increments of 10°C. Monitor for potential side reactions. Refluxing the reaction mixture is a common practice. 4. Increase Reaction Time: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC). 5. Reagent Quality: Use freshly opened or purified reagents. Check the purity of the starting materials via melting point or spectroscopic methods.
Formation of Byproducts 1. Side reactions of the aldehyde group: The formyl group on 2-hydroxy-5-nitrobenzaldehyde can undergo side reactions under basic conditions (e.g., Cannizzaro reaction). 2. Elimination reaction: If using a secondary or tertiary haloalkane (not typical for this synthesis), elimination can compete with substitution. 3. Hydrolysis of the haloacetic acid: The haloacetic acid can be hydrolyzed by the base, reducing the amount available for the ether synthesis.1. Protecting Groups: Although more complex, consider protecting the aldehyde group before the ether synthesis and deprotecting it afterward. However, optimizing reaction conditions is often a more practical first approach. 2. Use Primary Halide: Ensure the use of a primary haloacetic acid or its ester. 3. Controlled Addition: Add the haloacetic acid or its ester slowly to the reaction mixture to minimize its direct reaction with the base.
Difficult Purification 1. Product is soluble in the aqueous phase: During workup, the product may remain in the aqueous layer, especially if the pH is not optimal. 2. Presence of unreacted starting materials: Unreacted 2-hydroxy-5-nitrobenzaldehyde and haloacetic acid can co-precipitate with the product. 3. Formation of oily product: The product may not crystallize easily.1. pH Adjustment: After the reaction, carefully acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of around 2-3 to precipitate the carboxylic acid product. 2. Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, acetic acid/water) to remove impurities. 3. Solvent Extraction: If the product is oily, extract it into an organic solvent like ethyl acetate, wash the organic layer, dry it, and then try to induce crystallization by adding a non-polar solvent or by scratching the flask.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis typically proceeds via a Williamson ether synthesis, which is an SN2 reaction. The mechanism involves the deprotonation of the hydroxyl group of 2-hydroxy-5-nitrobenzaldehyde by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of the haloacetic acid (or its ester), displacing the halide and forming the ether linkage.

G start 2-Hydroxy-5-nitrobenzaldehyde step1 Deprotonation with Base start->step1 intermediate Phenoxide Intermediate step1->intermediate step2 SN2 Attack on Haloacetic Acid intermediate->step2 product This compound step2->product

Caption: Simplified workflow of the Williamson ether synthesis.

Q2: Which base is most suitable for this synthesis?

A2: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are generally preferred to ensure complete deprotonation of the phenolic hydroxyl group. Weaker bases such as potassium carbonate (K₂CO₃) can also be used, but may require more forcing conditions (higher temperature, longer reaction time) and might result in lower yields.

Q3: What solvent should I use?

A3: Polar aprotic solvents like dimethylformamide (DMF) or acetone are often used as they can dissolve both the phenoxide and the haloacetic acid, facilitating the reaction. Alcohols like ethanol can also be used, but care must be taken as they can also act as nucleophiles. An aqueous solution of the base is also a common and practical choice.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.

Q5: What is a typical purification method for the final product?

A5: After the reaction is complete, the mixture is typically cooled and then acidified with a strong acid (e.g., concentrated HCl) to precipitate the crude this compound. The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent, such as an ethanol/water mixture or acetic acid.

Experimental Protocols

Protocol 1: Synthesis using Sodium Hydroxide in Water

This protocol is a general procedure based on the Williamson ether synthesis of similar phenolic acids.

Materials:

  • 2-hydroxy-5-nitrobenzaldehyde

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxy-5-nitrobenzaldehyde in an aqueous solution of sodium hydroxide.

  • To this solution, add a solution of chloroacetic acid in water dropwise with stirring.

  • Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add concentrated HCl to the cooled solution with stirring until the pH is acidic (pH 2-3), which will cause the product to precipitate.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

G start Dissolve 2-hydroxy-5-nitrobenzaldehyde in NaOH(aq) add_chloroacetic Add Chloroacetic Acid Solution start->add_chloroacetic reflux Reflux for 1-2 hours add_chloroacetic->reflux cool Cool to Room Temperature reflux->cool acidify Acidify with HCl cool->acidify filter Filter and Wash Precipitate acidify->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize end Pure this compound recrystallize->end

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the expected impact of different reaction parameters on the yield of this compound. The values are illustrative and may vary based on specific experimental conditions.

Parameter Condition A Condition B Condition C Expected Yield (%)
Base Na₂CO₃NaOHKOHLower with Na₂CO₃, higher with NaOH/KOH
Haloacetic Acid Chloroacetic AcidBromoacetic Acid-Higher with Bromoacetic Acid
Solvent WaterAcetoneDMFGenerally higher in polar aprotic solvents
Temperature (°C) 5080100 (Reflux)Increases with temperature, but may lead to byproducts at very high temperatures
Reaction Time (h) 124Increases with time, plateaus after completion

Technical Support Center: Purification of 2-Formyl-4-nitrophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2-Formyl-4-nitrophenoxyacetic acid. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful purification of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound.

Question: My crude product is a dark, oily residue instead of a solid. What should I do?

Answer: An oily product often indicates the presence of impurities that lower the melting point of the mixture. It could also be due to residual solvent. First, ensure all reaction solvents have been thoroughly removed under reduced pressure. If the product remains oily, consider trituration with a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). This should help solidify the product. If trituration fails, proceeding directly to column chromatography is the recommended next step.

Question: The yield of my purified product after recrystallization is very low. How can I improve it?

Answer: Low recovery can result from several factors:

  • Inappropriate solvent choice: The compound may be too soluble in the recrystallization solvent, even at low temperatures. Test a range of solvent systems to find one where the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

  • Using too much solvent: Dissolve the crude product in the minimum amount of hot solvent required to achieve full dissolution. Using an excess will keep more of your product in solution upon cooling.

  • Cooling too rapidly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Premature filtration: Ensure that crystallization is complete before filtering.

Question: My purified product is still colored (yellow or orange). How can I decolorize it?

Answer: The color is likely due to persistent, highly conjugated impurities or degradation products.[1] You can try the following:

  • Activated Charcoal: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% w/w) and boil the solution for a few minutes. The charcoal will adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

  • Column Chromatography: If recrystallization with charcoal treatment is ineffective, column chromatography is a more rigorous method for separating colored impurities.

Question: I am seeing multiple spots on the TLC plate after purification. What are the likely impurities and how can I remove them?

Answer: The presence of multiple spots indicates that the purification was incomplete. Potential impurities in the synthesis of this compound could include:

  • Unreacted starting materials: Depending on the synthetic route, this could be 2-hydroxy-5-nitrobenzaldehyde or ethyl chloroacetate.

  • Hydrolysis byproducts: The ester intermediate formed during the synthesis could be hydrolyzed back to the starting phenol.

  • Over-alkylation products: If a strong base is used, side reactions might occur.

To remove these impurities, a change in purification strategy is needed. If recrystallization was used, try column chromatography with a carefully selected eluent system to achieve better separation. A gradient elution from a non-polar to a more polar solvent system is often effective.

Question: The aldehyde group in my compound seems to be reacting or degrading during purification. How can I prevent this?

Answer: The aldehyde group can be susceptible to oxidation, especially at elevated temperatures or in the presence of certain reagents.

  • Minimize heat: Avoid prolonged heating during recrystallization.

  • Inert atmosphere: If possible, conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Avoid basic conditions: Strong bases can promote Cannizzaro-type side reactions with aldehydes. If a pH adjustment is necessary, use a mild base and avoid creating a strongly alkaline environment.

Quantitative Data Summary

The following table summarizes typical data associated with the purification of this compound and related compounds. Please note that actual results may vary depending on the specific experimental conditions and the purity of the crude material.

ParameterRecrystallizationColumn Chromatography
Typical Solvent/Eluent System Ethanol/Water[2]Hexane/Ethyl Acetate Gradient
Expected Recovery Yield 60-85%50-80%
Achievable Purity (by HPLC) >98%[2]>99%
Melting Point of Pure Compound 190-192 °C[1]190-192 °C[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is adapted from general recrystallization procedures and purification methods for similar nitroaromatic carboxylic acids.[2]

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and water) and solvent mixtures (e.g., ethanol/water, acetone/water). The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. An ethanol/water mixture is a good starting point.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) dropwise while heating the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: If using a mixed solvent system like ethanol/water, add the anti-solvent (water) dropwise to the hot solution until a slight turbidity persists. Add a few drops of the primary solvent (ethanol) to redissolve the precipitate and then allow the flask to cool slowly to room temperature. For a single solvent system, simply allow the hot, clear solution to cool slowly.

  • Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel chromatography.

  • TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ideal system should give the desired product an Rf value of approximately 0.3-0.4. A small amount of acetic acid (e.g., 0.5-1%) can be added to the eluent to improve the resolution of acidic compounds.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column. Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel. Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with the initial, non-polar solvent system. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or continuous gradient fashion.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow crude_product Crude this compound dissolution Dissolve in Minimum Hot Solvent crude_product->dissolution If solid oily_product Issue: Oily Product crude_product->oily_product Check for oil hot_filtration Hot Filtration dissolution->hot_filtration If not colored or no solid impurities colored_product Issue: Colored Product dissolution->colored_product Check color charcoal Add Activated Charcoal (Optional) charcoal->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization isolation Vacuum Filtration & Washing crystallization->isolation drying Drying isolation->drying pure_product Pure Product isolation->pure_product If yield is good low_yield Issue: Low Yield isolation->low_yield Check yield drying->pure_product column_chromatography Alternative: Column Chromatography oily_product->column_chromatography If oily low_yield->pure_product If acceptable low_yield->column_chromatography If too low colored_product->charcoal If colored

Caption: Purification workflow for this compound.

References

Technical Support Center: 2-Formyl-4-nitrophenoxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Formyl-4-nitrophenoxyacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive functional groups in this compound?

A1: this compound possesses several reactive functional groups: an aromatic aldehyde, a nitro group, an ether linkage, and a carboxylic acid. The aldehyde group is susceptible to oxidation and nucleophilic attack. The nitro group is electron-withdrawing and can be reduced. The ether linkage can be cleaved under strongly acidic conditions, and the carboxylic acid can undergo esterification and decarboxylation.

Q2: What is a common synthetic route for this compound?

A2: A typical synthesis involves the Williamson ether synthesis, reacting 2-hydroxy-5-nitrobenzaldehyde with an α-haloacetic acid ester (like ethyl bromoacetate) in the presence of a base, followed by hydrolysis of the resulting ester to the carboxylic acid.

Q3: What are the expected impurities in a sample of this compound?

A3: Common impurities may include unreacted starting materials (2-hydroxy-5-nitrobenzaldehyde), residual solvents, and byproducts from side reactions such as the Cannizzaro reaction, self-condensation products, or decarboxylated species.

Q4: How should this compound be stored?

A4: Due to the reactive aldehyde and nitro groups, the compound should be stored in a cool, dark, and dry place under an inert atmosphere to prevent oxidation and degradation.

Troubleshooting Guide

Issue 1: Low or No Yield During Synthesis

Q: I am attempting to synthesize this compound via Williamson ether synthesis, but I am getting a very low yield. What are the potential causes?

A: Low yields in this synthesis can stem from several factors. Please refer to the table below for potential causes and solutions.

Potential Cause Explanation Suggested Solution
Weak Base The phenolic hydroxyl group of 2-hydroxy-5-nitrobenzaldehyde requires a sufficiently strong base for deprotonation to form the phenoxide nucleophile.Use a stronger base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).
Reaction Temperature The reaction may be too slow at low temperatures, or side reactions may be favored at excessively high temperatures.Optimize the reaction temperature. A moderate temperature (e.g., 60-80 °C) is often a good starting point.
Steric Hindrance While less of an issue with the primary halide of the acetate reagent, significant steric hindrance can slow down the S_N2 reaction.[1][2][3]Ensure the use of a primary alkyl halide like ethyl bromoacetate.
Side Reactions The aldehyde group of the starting material can undergo side reactions in the presence of a strong base, such as the Cannizzaro reaction.[4][5][6][7]Add the base portion-wise to keep its concentration low at any given time. Consider protecting the aldehyde group if this issue persists.
Issue 2: Multiple Spots on TLC and Product Impurity

Q: My crude product shows multiple spots on the TLC plate. What are these impurities?

A: The presence of multiple spots indicates a mixture of compounds. Besides unreacted starting materials, several side products could be present.

Side Product Formation Mechanism Identification
2-Hydroxy-5-nitrobenzyl alcoholCannizzaro reaction of 2-hydroxy-5-nitrobenzaldehyde.[4][5][6][7]Will have a different polarity and will show a characteristic -OH stretch in the IR spectrum.
2-Hydroxy-5-nitrobenzoic acidCannizzaro reaction of 2-hydroxy-5-nitrobenzaldehyde.[4][5][6][7]Will have a different polarity and can be identified by its acidic nature.
Aldol condensation productsSelf-condensation of any enolizable aldehyde or ketone impurities.[8][9][10]These are typically higher molecular weight byproducts and may appear as less polar spots on the TLC.
4-Nitrophenoxyacetic acidDecarboxylation of the product, potentially at elevated temperatures.[11][12][13]This will lack the aldehyde proton signal in the ¹H NMR spectrum.
Ether cleavage productsCleavage of the ether bond under harsh acidic conditions during workup.[14][15][16][17][18]This would regenerate 2-hydroxy-5-nitrobenzaldehyde.
Issue 3: Product Degradation

Q: My purified this compound is discoloring over time. What is causing this degradation?

A: The aldehyde functional group is prone to oxidation to a carboxylic acid, which can lead to discoloration. Aromatic nitro compounds can also be light-sensitive.[19] To mitigate this, store the compound under an inert atmosphere, protected from light, and at a low temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline for the Williamson ether synthesis of the title compound.

  • Dissolution: In a round-bottom flask, dissolve 2-hydroxy-5-nitrobenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF.

  • Base Addition: Add potassium carbonate (1.5 equivalents) to the solution.

  • Alkylating Agent Addition: Add ethyl bromoacetate (1.1 equivalents) dropwise to the stirring mixture.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • Workup: After cooling to room temperature, filter off the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Hydrolysis: The crude ester can be hydrolyzed to the carboxylic acid by stirring with a solution of lithium hydroxide or sodium hydroxide in a mixture of THF and water, followed by acidification with dilute HCl.

  • Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Purification by Column Chromatography

If recrystallization is insufficient, column chromatography can be employed.

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for elution. The polarity can be adjusted based on the separation observed on TLC.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel.

  • Elution: Run the column, collecting fractions and monitoring by TLC to isolate the desired product.

Visualizations

Synthesis_and_Side_Reactions SM1 2-Hydroxy-5-nitrobenzaldehyde Intermediate Ethyl 2-formyl-4-nitrophenoxyacetate SM1->Intermediate Williamson Ether Synthesis SP1 2-Hydroxy-5-nitrobenzyl alcohol (Cannizzaro) SM1->SP1 Strong Base SP2 2-Hydroxy-5-nitrobenzoic acid (Cannizzaro) SM1->SP2 Strong Base SM2 BrCH2COOEt SM2->Intermediate Williamson Ether Synthesis Base K2CO3 Base->Intermediate Williamson Ether Synthesis Product This compound Intermediate->Product Hydrolysis SP3 Decarboxylation Product Product->SP3 Heat

Caption: Synthetic pathway of this compound with potential side reactions.

Troubleshooting_Workflow Start Low Yield in Synthesis Check_TLC Analyze Crude TLC Start->Check_TLC Unreacted_SM High amount of unreacted starting material? Check_TLC->Unreacted_SM Multiple_Spots Multiple new spots? Check_TLC->Multiple_Spots Unreacted_SM->Multiple_Spots No Increase_Temp Increase reaction temperature/time Unreacted_SM->Increase_Temp Yes Stronger_Base Use a stronger base Unreacted_SM->Stronger_Base Yes Optimize_Base Optimize base concentration/ addition rate Multiple_Spots->Optimize_Base Yes Purify Purify by column chromatography Multiple_Spots->Purify Yes Cannizzaro_Reaction Aldehyde1 2 x Ar-CHO (this compound) Intermediate Tetrahedral Intermediate Aldehyde1->Intermediate + OH- Base Strong Base (e.g., NaOH) Intermediate->Aldehyde1 Reversible Hydride_Transfer Hydride Transfer Intermediate->Hydride_Transfer Alcohol Ar-CH2OH (Alcohol) Hydride_Transfer->Alcohol Reduction Carboxylate Ar-COO- (Carboxylate) Hydride_Transfer->Carboxylate Oxidation

References

Technical Support Center: 2-Formyl-4-nitrophenoxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Formyl-4-nitrophenoxyacetic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide troubleshooting advice for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound at 2-8°C under a dry, inert atmosphere such as nitrogen.[1] To maintain product quality, some suppliers suggest freezer storage.[2] Always keep the container tightly sealed in a cool, dry, and well-ventilated area.[3]

Q2: What are the known incompatibilities of this compound?

This compound should not be stored or mixed with strong oxidizing agents or strong bases, as these can promote decomposition.[3]

Q3: Is this compound stable in aqueous solutions?

While the compound is stable under normal conditions, its stability in solution can be influenced by pH, light, and temperature.[3] The presence of both an aldehyde and a nitro group suggests potential for hydrolysis and other degradation pathways in solution, particularly at extreme pH values or upon prolonged exposure to light.

Q4: What are the potential degradation pathways for this compound?

Potential degradation can occur at several points in the molecule. The aldehyde group is susceptible to oxidation to a carboxylic acid. The ether linkage of the phenoxyacetic acid moiety could be susceptible to hydrolysis under acidic or basic conditions. Furthermore, nitroaromatic compounds can be sensitive to light and heat.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Verify that the compound has been stored under the recommended conditions (2-8°C, inert atmosphere). 2. Prepare fresh solutions for each experiment. 3. Protect solutions from light, especially if used over extended periods.
Appearance of unknown peaks in chromatography (e.g., HPLC, LC-MS) The compound has degraded into one or more byproducts.1. Consider potential degradation products such as the corresponding carboxylic acid (from aldehyde oxidation) or 2-hydroxy-5-nitrobenzaldehyde (from ether hydrolysis). 2. Run a stability study on your sample under your experimental conditions (see Experimental Protocols section).
Low yield in a reaction where the compound is a starting material Instability of the compound under the reaction conditions (e.g., high temperature, basic or acidic pH).1. If possible, modify the reaction conditions to be milder (e.g., lower temperature, neutral pH). 2. Consider performing the reaction under an inert atmosphere to prevent oxidation.
Color change of the solid compound or solutions This may indicate degradation. The pure compound is typically a faint orange to light yellow solid.[4]1. If the color has significantly darkened, it is advisable to use a fresh batch of the compound. 2. For solutions, a color change often indicates decomposition; discard the solution and prepare a fresh one.

Experimental Protocols

Protocol 1: General Procedure for Assessing Compound Stability in Solution

This protocol provides a framework for evaluating the stability of this compound under specific experimental conditions.

  • Solution Preparation:

    • Prepare a stock solution of this compound in a high-purity solvent (e.g., acetonitrile or a buffer of choice) at a known concentration.

  • Incubation Conditions:

    • Aliquot the stock solution into several vials.

    • Expose the vials to a matrix of conditions you wish to test (e.g., different pH values, temperatures, light exposure).

    • Include a control sample stored at 2-8°C in the dark.

  • Time Points:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.

  • Analysis:

    • Analyze the samples immediately by a suitable analytical method, such as reverse-phase HPLC with UV detection.

    • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Data Interpretation:

    • Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage remaining versus time to determine the degradation rate under each condition.

Visualizations

Logical Diagram of Potential Degradation Pathways

Potential Degradation Pathways of this compound A This compound B Oxidation of Aldehyde A->B D Hydrolysis of Ether Linkage A->D F Photodegradation A->F H Thermal Decomposition A->H C 2-Carboxy-4-nitrophenoxyacetic acid B->C E 2-Hydroxy-5-nitrobenzaldehyde + Glycolic Acid D->E G Complex mixture of photoproducts F->G I Radical species and gaseous byproducts (NOx) H->I

Caption: Factors contributing to the degradation of this compound.

Experimental Workflow for Stability Assessment

Workflow for Assessing Compound Stability cluster_prep Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution B Vary pH A->B C Vary Temperature A->C D Vary Light Exposure A->D E Control (2-8°C, Dark) A->E F Sample at Time Points B->F C->F D->F E->F G HPLC/LC-MS Analysis F->G H Calculate % Remaining G->H I Plot Degradation Curve H->I

Caption: A systematic workflow for the experimental evaluation of compound stability.

References

Technical Support Center: 2-Formyl-4-nitrophenoxyacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Formyl-4-nitrophenoxyacetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with this synthesis, ensuring a successful and reproducible outcome.

Introduction to the Synthesis

The preparation of this compound is typically achieved through a two-step synthetic sequence. This process begins with a Williamson ether synthesis, followed by the hydrolysis of the resulting ester. The primary starting materials for this synthesis are 2-hydroxy-5-nitrobenzaldehyde and an alkyl haloacetate, such as ethyl chloroacetate. While the overall synthetic route is robust, the presence of multiple functional groups—an aldehyde, a nitro group, and a hydroxyl group on the starting phenol—necessitates careful control over reaction conditions to mitigate potential side reactions and maximize yield and purity.

This guide will break down each stage of the synthesis, providing a clear rationale for the selection of reagents and conditions, and offering solutions to common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a practical question-and-answer format.

Step 1: Williamson Ether Synthesis of Ethyl 2-(2-formyl-4-nitrophenoxy)acetate

Question 1: My Williamson ether synthesis is not going to completion, and I see a significant amount of unreacted 2-hydroxy-5-nitrobenzaldehyde by TLC. What could be the issue?

Answer: Incomplete reaction in the Williamson ether synthesis step is a frequent challenge. Several factors could be at play:

  • Insufficient Base: The base is critical for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide. If the base is too weak or used in insufficient quantity, the formation of the phenoxide will be incomplete, leading to a sluggish or stalled reaction.

  • Poor Solvent Choice: The choice of solvent is crucial for an S(_N)2 reaction like the Williamson ether synthesis. Polar aprotic solvents such as DMF or acetone are generally preferred as they can dissolve the reactants and facilitate the nucleophilic attack without solvating the nucleophile too strongly.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, a temperature that is too low may result in an incomplete reaction within a practical timeframe. Conversely, excessively high temperatures can lead to decomposition or side reactions.

  • Moisture: The presence of water in the reaction can consume the base and hinder the formation of the phenoxide. Ensure that your glassware is oven-dried and that your solvent is anhydrous.

Troubleshooting Workflow:

start Incomplete Reaction in Step 1 check_base Verify Base Stoichiometry and Strength start->check_base check_solvent Assess Solvent Choice and Purity start->check_solvent check_temp Evaluate Reaction Temperature start->check_temp check_moisture Ensure Anhydrous Conditions start->check_moisture solution_base Increase base equivalents or switch to a stronger base (e.g., NaH) check_base->solution_base solution_solvent Switch to a polar aprotic solvent (e.g., DMF, Acetone) check_solvent->solution_solvent solution_temp Increase temperature incrementally (e.g., to 80 °C) check_temp->solution_temp solution_moisture Use oven-dried glassware and anhydrous solvents check_moisture->solution_moisture

Caption: Troubleshooting logic for incomplete Williamson ether synthesis.

Question 2: I am observing the formation of multiple byproducts in my Williamson ether synthesis. What are the likely side reactions?

Answer: The formation of byproducts can significantly complicate purification and reduce the yield of your desired ester. The most common side reactions include:

  • C-alkylation: While O-alkylation of the phenoxide is the desired reaction, there is a possibility of C-alkylation on the aromatic ring, although this is generally less favored.

  • Elimination of Ethyl Chloroacetate: If a very strong and sterically hindered base is used, it can promote the E2 elimination of the alkyl halide, leading to the formation of ethene and reducing the amount of alkylating agent available for the desired reaction.

  • Aldehyde Reactions: Under strongly basic conditions, the aldehyde group of 2-hydroxy-5-nitrobenzaldehyde could potentially undergo side reactions. While a Cannizzaro reaction is a possibility for aldehydes lacking α-hydrogens, it typically requires a high concentration of a strong base and is less likely under the standard conditions for a Williamson ether synthesis using a base like potassium carbonate.[1][2]

Table 1: Base Selection and Potential Side Reactions

BaseStrengthCommon SolventsPotential Issues
K₂CO₃MildAcetone, DMFMay be too weak for complete deprotonation, leading to slow or incomplete reactions.
NaOHStrongWater, EthanolCan promote side reactions of the aldehyde if not used carefully.
NaHVery StrongTHF, DMFHighly effective for deprotonation but requires strictly anhydrous conditions. Can promote elimination if the alkyl halide is sterically hindered.
Step 2: Hydrolysis of Ethyl 2-(2-formyl-4-nitrophenoxy)acetate

Question 3: My ester hydrolysis is not going to completion, even after prolonged reaction times. What can I do?

Answer: Incomplete hydrolysis of the intermediate ester is a common issue that can often be resolved by adjusting the reaction conditions.

  • Insufficient Base: Saponification (base-catalyzed ester hydrolysis) requires at least a stoichiometric amount of base. Using an excess of the base (e.g., 2-3 equivalents) can help drive the reaction to completion.

  • Low Temperature: Hydrolysis can be slow at room temperature. Gently heating the reaction mixture can significantly increase the rate of reaction.

  • Poor Solubility: If the ester is not fully dissolved in the reaction medium, the hydrolysis will be slow. Adding a co-solvent like THF or methanol to the aqueous base can improve solubility and facilitate the reaction.

Question 4: During the workup of my hydrolysis reaction, I am getting a low yield of the final product after acidification. Where might my product be going?

Answer: Low recovery of the carboxylic acid after acidification is often related to the workup procedure.

  • Incomplete Precipitation: The carboxylic acid may be somewhat soluble in the acidic aqueous solution. Cooling the solution in an ice bath after acidification can help to maximize precipitation.

  • Emulsion Formation: During the extraction of the product into an organic solvent, emulsions can form, making phase separation difficult and leading to product loss.

  • Premature Extraction: Ensure that the aqueous solution is sufficiently acidic (pH 1-2) before attempting to extract the carboxylic acid product. The protonated carboxylic acid is much more soluble in organic solvents than its carboxylate salt form.

Hydrolysis and Workup Workflow:

start Start: Hydrolysis of Ester hydrolysis Add base (e.g., LiOH) in a water/THF mixture start->hydrolysis monitor Monitor reaction by TLC until starting material is consumed hydrolysis->monitor acidify Cool in an ice bath and acidify with dilute HCl to pH 1-2 monitor->acidify precipitate Collect precipitate by filtration acidify->precipitate If solid forms extract If no precipitate, extract with an organic solvent (e.g., Ethyl Acetate) acidify->extract If no solid forms dry Dry organic layer over Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure to obtain the product dry->concentrate concentrate->precipitate

Caption: A typical workflow for the hydrolysis and workup of this compound.

Part 2: Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and the purity of your starting materials.

Protocol 1: Synthesis of Ethyl 2-(2-formyl-4-nitrophenoxy)acetate

This protocol is adapted from established procedures for Williamson ether synthesis.[3]

Materials:

  • 2-hydroxy-5-nitrobenzaldehyde

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-5-nitrobenzaldehyde (1.0 eq).

  • Add anhydrous DMF or acetone to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the phenoxide.

  • Add ethyl chloroacetate (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to a gentle reflux (approximately 80 °C for DMF or 55 °C for acetone) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(2-formyl-4-nitrophenoxy)acetate. This crude product can often be used directly in the next step without further purification.

Protocol 2: Synthesis of this compound (Hydrolysis)

Materials:

  • Crude ethyl 2-(2-formyl-4-nitrophenoxy)acetate

  • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (for extraction, if necessary)

Procedure:

  • Dissolve the crude ethyl 2-(2-formyl-4-nitrophenoxy)acetate in a mixture of THF and water.

  • Add lithium hydroxide monohydrate (2.0 eq) or an equivalent amount of NaOH to the solution.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction by TLC until the starting ester is no longer visible.

  • Once the hydrolysis is complete, cool the reaction mixture in an ice bath.

  • Slowly add 1 M HCl with stirring to acidify the mixture to a pH of 1-2. A precipitate of the carboxylic acid should form.

  • Continue stirring the mixture in the ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold deionized water.

  • If a significant amount of product remains in the filtrate, it can be extracted with ethyl acetate. The combined organic extracts should then be dried over anhydrous sodium sulfate, filtered, and concentrated to yield additional product.

  • Dry the solid product under vacuum to obtain this compound.

Part 3: Purification and Characterization

Purification:

The primary method for purifying this compound is recrystallization . The choice of solvent is critical for successful recrystallization.

Solvent Selection for Recrystallization:

A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent pair system can also be effective.

Table 2: Suggested Solvents for Recrystallization Screening

Solvent/SystemRationale
Ethanol/WaterThe product is likely to be soluble in hot ethanol and less soluble in water. Adding water to a hot ethanolic solution can induce crystallization upon cooling.
Acetic Acid/WaterAcetic acid is a good solvent for many carboxylic acids. Dilution with water can effectively decrease the solubility and promote crystallization.
TolueneA non-polar solvent that may provide good differential solubility for the polar product.

Characterization:

Proper characterization of the final product is essential to confirm its identity and purity.

  • Melting Point: A sharp melting point is indicative of a pure compound. The reported melting point for this compound is in the range of 190-192 °C.[4]

  • NMR Spectroscopy:

    • ¹H NMR: Expect to see signals corresponding to the aldehydic proton (around 10 ppm), the aromatic protons, the methylene protons of the oxyacetic acid moiety, and the carboxylic acid proton (which may be broad and can exchange with D₂O).

    • ¹³C NMR: Signals for the carbonyl carbons of the aldehyde and carboxylic acid, as well as the aromatic carbons and the methylene carbon, should be present. The chemical shifts will be influenced by the electron-withdrawing nitro group.[5]

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the O-H of the carboxylic acid, the C=O of the aldehyde and carboxylic acid, and the N-O stretching of the nitro group.

By following the guidance in this technical support center, researchers can effectively troubleshoot and optimize the synthesis of this compound, leading to a higher likelihood of success in their experimental endeavors.

References

Technical Support Center: Optimization of Cleavage Conditions for Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of linker cleavage conditions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed protocols for various types of cleavable linkers.

Table of Contents

  • Frequently Asked Questions (FAQs) on Linker Cleavage

  • Troubleshooting Guide for Common Linker Cleavage Issues

  • Detailed Experimental Protocols

Frequently Asked Questions (FAQs) on Linker Cleavage

This section addresses common questions regarding the different types of cleavable linkers.

Acid-Labile Linkers
  • Q1: What is the primary mechanism of action for acid-labile linkers?

    • A1: Acid-labile linkers, such as hydrazones, are designed to be stable at neutral pH (like in the bloodstream) and to hydrolyze or cleave in acidic environments.[][2] This cleavage is triggered by the lower pH found in intracellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2][3]

  • Q2: My acid-labile linker is showing premature cleavage in circulation. What could be the cause?

    • A2: Premature cleavage of acid-labile linkers can occur due to insufficient stability at physiological pH.[] The stability of these linkers can be fine-tuned by modifying their chemical structure, for instance, by introducing electron-donating or electron-withdrawing substituents near the acid-labile bond to modulate its sensitivity to pH.[][]

  • Q3: How can I optimize the cleavage rate of my acid-labile linker?

    • A3: The cleavage rate can be optimized by adjusting the linker's chemical structure to control its sensitivity to pH.[] For example, introducing steric hindrance or electronic modifications around the hydrazone bond can alter its hydrolysis rate.[] It is crucial to balance stability in circulation with efficient release within the target cell.[]

Enzyme-Cleavable Linkers
  • Q1: What are the most common enzymes targeted by enzyme-cleavable linkers?

    • A1: The most commonly targeted enzymes are lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[2][6] Linkers containing dipeptide sequences like valine-citrulline (Val-Cit) or valine-alanine (Val-Ala) are widely used due to their high stability in human plasma and efficient cleavage by these enzymes.[][] Other enzymes like β-glucuronidase are also utilized.[8][9]

  • Q2: I am observing incomplete cleavage of my peptide linker. What are the potential reasons?

    • A2: Incomplete cleavage can result from several factors, including low expression of the target enzyme in the specific cell line, suboptimal intracellular trafficking of the antibody-drug conjugate (ADC), or steric hindrance around the cleavage site.[10] The design of the linker, including the peptide sequence and the presence of self-immolative spacers like PABC (p-aminobenzyl carbamate), is critical for efficient cleavage.[]

  • Q3: Are there alternatives to Val-Cit linkers?

    • A3: Yes, while Val-Cit is well-established, there is ongoing research into novel peptide sequences to improve specificity and cleavage kinetics.[11] Additionally, linkers sensitive to other enzymes, such as β-glucuronidase or sulfatase, are being developed to offer alternative release mechanisms and potentially improved therapeutic windows.[9][12]

Disulfide Linkers
  • Q1: How do disulfide linkers achieve selective cleavage?

    • A1: Disulfide linkers exploit the significant difference in reducing potential between the extracellular environment and the intracellular cytoplasm.[8] The cytoplasm has a much higher concentration of reducing agents, particularly glutathione (GSH) (1-10 mM), compared to the blood (~5 µM), leading to the selective reduction and cleavage of the disulfide bond inside the cell.[8][13]

  • Q2: My ADC with a disulfide linker is showing high systemic toxicity. What is the likely cause?

    • A2: High systemic toxicity is often a result of premature cleavage of the disulfide linker in the bloodstream.[13] This can be caused by reduction from circulating thiols like free cysteine.[13] This premature release of the payload leads to off-target toxicity and reduced efficacy.[13][14]

  • Q3: How can I improve the stability of my disulfide linker in plasma?

    • A3: The most common strategy to enhance stability is to introduce steric hindrance around the disulfide bond.[13] Adding bulky groups, such as methyl groups, adjacent to the disulfide bond can shield it from attack by reducing agents in the plasma, thereby increasing its half-life in circulation.[13][14]

Photocleavable Linkers
  • Q1: What are the advantages of using photocleavable linkers?

    • A1: Photocleavable linkers offer high spatial and temporal control over payload release.[15] Cleavage is triggered by light of a specific wavelength, allowing for precise targeting of the release event. This is particularly useful in research applications and for therapies targeting localized areas.

  • Q2: What factors influence the cleavage efficiency of photocleavable linkers?

    • A2: The efficiency of photocleavage is dependent on factors such as the wavelength and intensity of the light source, the duration of exposure, and the quantum yield of the photocleavable moiety.[16] The microenvironment of the linker can also affect its cleavage rate.[16]

  • Q3: Can photocleavable linkers be used in vivo?

    • A3: The in vivo application of photocleavable linkers is currently limited by the penetration depth of light into tissues. This approach is most feasible for surface or near-surface applications, or where light can be delivered via fiber optics.

Troubleshooting Guide for Common Linker Cleavage Issues

This section provides a systematic approach to diagnosing and resolving common problems encountered during linker cleavage experiments.

Issue 1: Incomplete or Low-Yield Cleavage
Potential Cause Recommended Action
Suboptimal Reagent Concentration For acid-labile linkers, ensure the pH is sufficiently low for efficient hydrolysis. For disulfide linkers, ensure an adequate concentration of the reducing agent (e.g., DTT, TCEP). For enzyme-cleavable linkers, verify the activity of the enzyme.
Insufficient Reaction Time or Temperature Optimize the incubation time and temperature. Perform a time-course experiment to determine the optimal duration for complete cleavage.
Steric Hindrance The payload or surrounding molecules may sterically block access to the cleavage site. Redesigning the linker with a longer spacer may be necessary.
Low Enzyme Activity/Expression (for enzyme-cleavable linkers) Confirm the expression levels of the target enzyme in your cell model. Use a cell line with known high expression for initial optimization. Verify the activity of the recombinant enzyme if used in in vitro assays.
Incorrect Buffer Conditions Ensure the pH and composition of the buffer are optimal for the specific cleavage chemistry (e.g., acidic pH for acid-labile linkers, appropriate buffer for enzymatic assays).[12]

G cluster_start Start: Incomplete Cleavage cluster_investigation Investigation Steps cluster_optimization Optimization Strategies cluster_solution Resolution start Incomplete Cleavage Observed check_reagents Verify Reagent Concentration & Activity start->check_reagents check_conditions Review Reaction Time & Temperature start->check_conditions check_enzyme Assess Enzyme Expression/Activity (if applicable) start->check_enzyme check_buffer Confirm Optimal Buffer/pH start->check_buffer optimize_reagents Titrate Reagent Concentration check_reagents->optimize_reagents Suboptimal optimize_conditions Perform Time-Course/Temp Gradient check_conditions->optimize_conditions Insufficient change_cell_line Switch to High-Expressing Cell Line check_enzyme->change_cell_line Low optimize_buffer Adjust Buffer Composition/pH check_buffer->optimize_buffer Incorrect solution Cleavage Yield Improved optimize_reagents->solution optimize_conditions->solution change_cell_line->solution optimize_buffer->solution

Issue 2: Premature Cleavage in Circulation (Low Stability)
Potential Cause Recommended Action
Susceptibility to Plasma Reductants (Disulfide Linkers) Introduce steric hindrance around the disulfide bond by incorporating bulky groups (e.g., methyl groups).[13]
Instability at Physiological pH (Acid-Labile Linkers) Modify the linker's electronic properties to decrease its sensitivity to pH 7.4.[]
Off-Target Enzymatic Cleavage (Enzyme-Cleavable Linkers) Redesign the peptide sequence to be more specific to the target enzyme and less susceptible to cleavage by circulating proteases.[11]
Conjugation Site The location of the linker on the antibody can affect its stability.[14] Consider site-specific conjugation to place the linker in a more protected microenvironment.

G cluster_start Start: Premature Cleavage cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_validation Validation start Premature Cleavage Detected (e.g., in plasma stability assay) linker_type Identify Linker Type start->linker_type conjugation_sol Optimize Conjugation Site start->conjugation_sol disulfide_sol Introduce Steric Hindrance linker_type->disulfide_sol Disulfide acid_sol Modify Electronic Properties linker_type->acid_sol Acid-Labile enzyme_sol Redesign Peptide Sequence linker_type->enzyme_sol Enzyme-Cleavable validate Re-evaluate in Plasma Stability Assay disulfide_sol->validate acid_sol->validate enzyme_sol->validate conjugation_sol->validate result Stability Improved validate->result

Detailed Experimental Protocols

This section provides step-by-step methodologies for key experiments to evaluate and optimize linker cleavage.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of a linker-drug conjugate in plasma and quantify the rate of premature cleavage.[13]

Materials:

  • Purified Antibody-Drug Conjugate (ADC)

  • Plasma from relevant species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Quenching solution (e.g., acetonitrile with internal standard for LC-MS)

  • Analytical instruments (e.g., LC-MS, ELISA)

Procedure:

  • Preparation: Thaw plasma at 37°C and centrifuge to remove any precipitates.

  • Incubation: Dilute the ADC into the plasma to a final concentration (e.g., 100 µg/mL). Also, prepare a control sample by diluting the ADC in PBS.

  • Time Points: Incubate the samples at 37°C. At various time points (e.g., 0, 1, 6, 24, 48, 96 hours), collect aliquots of the reaction mixture.

  • Sample Processing: Immediately stop the reaction by adding a quenching solution or by freezing at -80°C. For LC-MS analysis of released payload, precipitate proteins (e.g., with cold acetonitrile) and centrifuge to collect the supernatant. For analysis of intact ADC, samples may be analyzed directly or after immuno-capture.

  • Quantification:

    • LC-MS Method: Analyze the processed samples to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in the average DAR over time indicates linker cleavage.[17] Alternatively, quantify the amount of free payload released.

    • ELISA Method: Use a dual ELISA approach. One ELISA detects the total antibody, and a second ELISA detects the conjugated payload. The ratio of conjugated payload to total antibody provides a measure of ADC integrity over time.[17]

  • Data Analysis: Plot the percentage of intact ADC or the average DAR against time to determine the stability profile and calculate the half-life of the conjugate in plasma.[13]

Protocol 2: Enzyme Cleavage Kinetics Assay (Fluorometric)

Objective: To determine the kinetic parameters (Km and kcat) of an enzyme for a specific cleavable linker.[12]

Materials:

  • Purified enzyme (e.g., recombinant human Cathepsin B)

  • Fluorogenic peptide substrate (linker conjugated to a quenched fluorophore like AMC)

  • Assay buffer (specific to the enzyme, e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5 for Cathepsin B)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Enzyme Activation: Prepare and activate the enzyme according to the manufacturer's protocol immediately before use.

  • Substrate Preparation: Prepare serial dilutions of the fluorogenic substrate in the assay buffer.

  • Assay Setup: In a 96-well plate, add the enzyme solution to each well. To initiate the reaction, add the substrate dilutions to the wells. Include wells with substrate but no enzyme as a control for background fluorescence.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve for each substrate concentration.

    • Convert the rate of fluorescence increase to the rate of substrate cleavage using a standard curve of the free fluorophore.

    • Plot V₀ against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

    • Calculate kcat (Vmax / [Enzyme]).[12]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_adc Prepare ADC Stock incubate Incubate ADC in Plasma at 37°C prep_adc->incubate prep_plasma Prepare Plasma prep_plasma->incubate time_points Collect Aliquots at Multiple Time Points incubate->time_points quench Quench Reaction time_points->quench quantify Quantify Intact ADC / Released Payload (LC-MS or ELISA) quench->quantify analyze Calculate Half-Life & Stability Profile quantify->analyze result Linker Stability Determined analyze->result

Quantitative Data Summary

The stability and cleavage efficiency of linkers are critical for the therapeutic index of an ADC. The following tables provide a comparative summary of data for different linker types.

Table 1: Comparative Plasma Stability of Different Linker Types
Linker TypeCleavage MechanismRelative Plasma StabilityCommon IssuesOptimization Strategy
Hydrazone Acid HydrolysisLow to ModeratePremature release at neutral pHIntroduce steric/electronic modifications[]
Disulfide ReductionModerateSusceptible to plasma reductantsIntroduce steric hindrance[13]
Val-Cit Peptide Enzymatic (Cathepsin B)HighSusceptible to other proteasesRedesign peptide sequence[10][11]
β-Glucuronide Enzymatic (β-glucuronidase)Very HighRequires high enzyme expressionN/A (linker choice is key)

Note: Stability is highly dependent on the specific linker structure, payload, and conjugation site.

Table 2: Factors Influencing Linker Cleavage Efficiency
FactorAcid-LabileDisulfideEnzyme-Cleavable
pH Critical (cleavage at low pH)MinorAffects enzyme activity
Reducing Agent Conc. N/ACritical (high conc. needed)Can affect some enzymes
Enzyme Conc./Activity N/AN/ACritical
Temperature Affects rateAffects rateAffects rate and enzyme stability
Steric Hindrance Can inhibit cleavageCan inhibit cleavageCan inhibit enzyme binding

References

Technical Support Center: Synthesis of 2-Formyl-4-nitrophenoxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Formyl-4-nitrophenoxyacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory and industrial synthesis method is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetic acid or its ester (like ethyl chloroacetate) by 2-hydroxy-5-nitrobenzaldehyde in the presence of a base. If an ester is used, a subsequent hydrolysis step is required to obtain the final carboxylic acid product.

Q2: What are the critical starting materials for this synthesis?

A2: The key starting materials are 2-hydroxy-5-nitrobenzaldehyde and a haloacetic acid derivative, typically chloroacetic acid or bromoacetic acid (or their corresponding esters). The purity of these reagents is crucial for a high yield and clean reaction profile.

Q3: Which base is recommended for the Williamson ether synthesis step?

A3: A variety of bases can be used, with the choice often depending on the scale and solvent system. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH). For laboratory-scale synthesis, sodium hydride (NaH) can also be used, although it requires anhydrous conditions and careful handling.

Q4: What are the typical solvents used in this synthesis?

A4: Polar aprotic solvents are generally preferred for the Williamson ether synthesis step as they can accelerate SN2 reactions.[1] Examples include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. Alcohols like ethanol can also be used, particularly when using an alkoxide base.[1]

Q5: How can the purity of the final product be assessed?

A5: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Product 1. Incomplete deprotonation of the starting phenol. 2. Competing elimination side reaction. 3. Insufficient reaction time or temperature. 4. Degradation of starting materials or product.1. Ensure the base is of good quality and used in sufficient molar excess. Consider a stronger base if necessary. 2. Use a primary halide (e.g., chloroacetic acid) as the electrophile. Avoid secondary or tertiary halides.[1] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time. A moderate increase in temperature may improve the reaction rate. 4. Ensure starting materials are pure. Protect the reaction from excessive heat and light.
Formation of Dark, Tar-like Substance 1. Polymerization or decomposition under harsh reaction conditions (e.g., high temperature, strong acid/base).[2] 2. Presence of impurities in starting materials.1. Maintain careful control over the reaction temperature. Consider a milder base or running the reaction at a lower temperature for a longer duration. 2. Recrystallize or purify starting materials before use.
Product is Difficult to Purify 1. Presence of unreacted starting materials. 2. Formation of closely related side products.1. Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent. 2. Recrystallization is an effective method for purifying phenoxyacetic acids.[3] Experiment with different solvent systems (e.g., water/ethanol mixtures) to achieve optimal purification.[3]
Inconsistent Results on Scale-Up 1. Inefficient mixing leading to localized "hot spots" or concentration gradients. 2. Poor heat transfer in larger reaction vessels. 3. Changes in the solvent-to-reagent ratio.1. Use appropriate agitation and baffling for the reactor size. 2. Ensure the reactor has adequate heating/cooling capacity for the intended scale. Consider a jacketed reactor for better temperature control. 3. Maintain consistent concentration ratios when scaling up the reaction.

Quantitative Data Summary

The following table presents representative data for the synthesis of this compound based on analogous reactions. Actual results may vary depending on specific experimental conditions and scale.

Parameter Lab Scale (1-10 g) Pilot Scale (1-5 kg) Key Considerations
Typical Yield 75-90%70-85%Yield may decrease slightly on scale-up due to handling losses and less ideal mixing/heating.
Reaction Time 4-8 hours6-12 hoursReaction times may be longer at larger scales to ensure complete conversion and manage heat evolution.
Purity (post-recrystallization) >98%>98%Purity is highly dependent on the effectiveness of the purification method.
Optimal Temperature 60-80 °C60-80 °CCareful temperature control is critical to minimize side reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a typical laboratory-scale synthesis via Williamson ether synthesis.

Materials:

  • 2-hydroxy-5-nitrobenzaldehyde

  • Chloroacetic acid

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-5-nitrobenzaldehyde in DMF.

  • Addition of Base: Add anhydrous potassium carbonate to the solution.

  • Addition of Electrophile: Add chloroacetic acid to the reaction mixture.

  • Reaction: Heat the mixture to 70°C and stir for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution to pH 2-3 with 1M hydrochloric acid. A solid precipitate should form.

  • Extraction: Extract the product into ethyl acetate.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Williamson Ether Synthesis cluster_product Product 2-hydroxy-5-nitrobenzaldehyde 2-hydroxy-5-nitrobenzaldehyde Reaction_Step Base (K2CO3) Solvent (DMF) Heat 2-hydroxy-5-nitrobenzaldehyde->Reaction_Step Chloroacetic_acid Chloroacetic acid Chloroacetic_acid->Reaction_Step Final_Product This compound Reaction_Step->Final_Product

Caption: Synthetic route for this compound.

Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reactants, Solvent, Base) Start->Reaction_Setup Heating_Stirring Heating and Stirring (Monitor by TLC) Reaction_Setup->Heating_Stirring Workup Aqueous Work-up and Acidification Heating_Stirring->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Drying and Concentration Extraction->Purification Final_Product Recrystallization Purification->Final_Product End End Final_Product->End

Caption: General experimental workflow for the synthesis.

Troubleshooting Logic

Troubleshooting_Logic Problem Low Yield or Impure Product Check_Purity Check Starting Material Purity Problem->Check_Purity Check_Conditions Review Reaction Conditions Problem->Check_Conditions Check_Workup Evaluate Work-up and Purification Problem->Check_Workup Impure_SM Impure Starting Material? Check_Purity->Impure_SM Incorrect_Temp Incorrect Temp/Time? Check_Conditions->Incorrect_Temp Wrong_Base Ineffective Base? Check_Conditions->Wrong_Base Inefficient_Purification Inefficient Purification? Check_Workup->Inefficient_Purification Purify_SM Purify Starting Materials Impure_SM->Purify_SM Yes Optimize_Temp Optimize Temp/Time Incorrect_Temp->Optimize_Temp Yes Change_Base Change Base or Increase Stoichiometry Wrong_Base->Change_Base Yes Optimize_Recrystallization Optimize Recrystallization Solvent Inefficient_Purification->Optimize_Recrystallization Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Degradation of 2-Formyl-4-nitrophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the degradation of 2-Formyl-4-nitrophenoxyacetic acid is limited in publicly available literature. The following information is based on established degradation pathways of structurally similar compounds, such as other phenoxyacetic acids, nitrophenols, and aromatic aldehydes. These guidelines are intended to serve as a starting point for research and experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the likely primary degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to three main degradation pathways: microbial degradation, hydrolysis, and photodegradation. Microbial processes are expected to be a significant route of degradation in soil and water environments.[1][2] Hydrolysis of the ether linkage or the acetic acid side chain can occur, particularly under non-neutral pH conditions.[2] Photodegradation is also a potential pathway due to the presence of the nitroaromatic ring, which can absorb UV light.

Q2: What are the expected initial steps in the microbial degradation of this compound?

A2: The initial enzymatic attack by microorganisms is likely to target the ether bond or the acetic acid side chain. One probable first step is the cleavage of the ether linkage, catalyzed by a dioxygenase, yielding 2-formyl-4-nitrophenol and glyoxylate. Another possibility is the removal of the acetic acid side chain to form 2-formyl-4-nitrophenol.[3] Subsequently, the nitro group may be reduced, or the aldehyde group oxidized.

Q3: What analytical techniques are most suitable for monitoring the degradation of this compound and its intermediates?

A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly effective technique for separating and quantifying this compound and its aromatic degradation products.[4] A C18 column is commonly used for such analyses.[4] For identification of unknown intermediates, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended due to its ability to provide molecular weight and structural information.

Q4: Can I expect complete mineralization of this compound by a single microbial strain?

A4: While some specialized microorganisms can completely mineralize aromatic compounds, it is more common for a microbial consortium to be involved in the complete breakdown of complex molecules.[5] Different species may carry out different steps of the degradation pathway. Therefore, using a mixed microbial culture from a contaminated site may be more effective for achieving complete mineralization.[5]

Troubleshooting Guides

Issue 1: No degradation of this compound is observed in my microbial culture.
Possible Cause Troubleshooting Step
Inappropriate microbial culture The selected microbial strain or consortium may not possess the necessary enzymes. Try isolating microbes from a site contaminated with similar aromatic compounds. Bioaugmentation with a known degrader strain of a related compound could also be attempted.
Toxicity of the compound High concentrations of the compound or its intermediates may be toxic to the microorganisms.[1] Perform a toxicity assay or start your degradation experiment with a lower concentration of the substrate.
Sub-optimal culture conditions The pH, temperature, or nutrient availability may not be optimal for microbial growth and enzymatic activity. Optimize these parameters based on the requirements of your microbial culture.
Lack of co-substrates Some microbial degradation pathways require the presence of a co-substrate for induction of the necessary enzymes. Investigate if the addition of a simple carbon source, like glucose or succinate, enhances degradation.
Issue 2: My HPLC analysis shows poor peak shape or shifting retention times for this compound.
Possible Cause Troubleshooting Step
Inappropriate mobile phase pH The ionization state of the carboxylic acid group can affect peak shape. Ensure the mobile phase pH is sufficiently low (typically around 2.5-3) to keep the acid in its protonated form.[6]
Column degradation The stationary phase of the HPLC column may be degrading, especially if operating at extreme pH or temperature.[7] Flush the column with an appropriate solvent and check its performance with a standard compound. If the problem persists, the column may need to be replaced.
Sample solvent mismatch If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[7] If possible, dissolve the sample in the mobile phase.
Column overload Injecting too high a concentration of the analyte can lead to peak fronting.[7] Dilute your sample and re-inject.
Issue 3: I am unable to identify the degradation intermediates.
Possible Cause Troubleshooting Step
Intermediates are transient and do not accumulate The degradation intermediates may be rapidly consumed in subsequent steps. Try sampling at earlier time points in your experiment. You can also try to inhibit a downstream enzyme to promote the accumulation of a specific intermediate, though this can be complex.
Analytical method is not sensitive enough The concentration of intermediates may be below the detection limit of your current analytical method. Use a more sensitive technique like LC-MS or a pre-concentration step for your sample.
Intermediates are not UV-active If you are using a UV detector, some degradation products (e.g., ring-cleavage products) may not have a chromophore. Employ a more universal detector like a mass spectrometer or a charged aerosol detector.

Experimental Protocols

Protocol 1: Microbial Degradation Assay
  • Prepare Mineral Salt Medium (MSM): Prepare a sterile MSM containing essential minerals and a buffer (e.g., phosphate buffer, pH 7.0).

  • Inoculum Preparation: Grow the selected microbial strain or consortium in a suitable nutrient-rich medium. Harvest the cells by centrifugation, wash with sterile MSM, and resuspend in MSM to a desired optical density (e.g., OD600 of 1.0).

  • Degradation Experiment Setup: In sterile flasks, add MSM and this compound to the desired final concentration (e.g., 50 mg/L). Inoculate the flasks with the prepared cell suspension. Include a non-inoculated control to check for abiotic degradation.

  • Incubation: Incubate the flasks on a shaker at an appropriate temperature (e.g., 30°C).

  • Sampling and Analysis: At regular intervals, withdraw aliquots from the flasks. Centrifuge the samples to remove biomass. Analyze the supernatant for the disappearance of the parent compound and the appearance of intermediates using HPLC-UV.

Protocol 2: Hydrolysis Study
  • Buffer Preparation: Prepare a series of sterile aqueous buffer solutions covering a range of pH values (e.g., pH 4, 7, and 9).

  • Experimental Setup: In sterile, sealed vials, add the buffer solutions and a stock solution of this compound to a final concentration (e.g., 10 mg/L).

  • Incubation: Incubate the vials at a constant temperature in the dark to prevent photodegradation.

  • Analysis: At predetermined time points, sacrifice a vial from each pH set and analyze the contents by HPLC to determine the concentration of the parent compound.

  • Data Analysis: Calculate the pseudo-first-order rate constants for hydrolysis at each pH.

Data Presentation

Table 1: Hypothetical Microbial Degradation of this compound

Time (hours)Concentration of this compound (mg/L)Concentration of 2-Formyl-4-nitrophenol (mg/L)
050.00.0
1235.28.1
2418.915.6
485.110.2
72< 1.02.3

Table 2: Effect of pH on the Hydrolysis of this compound (Example Data)

pHHalf-life (days)Rate Constant (k, day⁻¹)
41200.0058
7850.0082
9250.0277

Visualizations

Microbial_Degradation_Pathway cluster_main Hypothesized Microbial Degradation Pathway 2-Formyl-4-nitrophenoxyacetic_acid This compound 2-Formyl-4-nitrophenol 2-Formyl-4-nitrophenol 2-Formyl-4-nitrophenoxyacetic_acid->2-Formyl-4-nitrophenol Ether cleavage Glyoxylate Glyoxylate 2-Formyl-4-nitrophenoxyacetic_acid->Glyoxylate Ring_Cleavage_Products Ring Cleavage Products 2-Formyl-4-nitrophenol->Ring_Cleavage_Products Dioxygenase attack Central_Metabolism Central Metabolism Ring_Cleavage_Products->Central_Metabolism

Caption: Hypothesized initial steps in the microbial degradation of this compound.

Experimental_Workflow cluster_workflow General Experimental Workflow for Degradation Studies start Start: Prepare experimental setup (microbial culture, buffer, etc.) incubate Incubate under controlled conditions (temperature, pH, light) start->incubate sample Collect samples at time intervals incubate->sample prepare_sample Prepare samples for analysis (e.g., centrifugation, filtration) sample->prepare_sample analyze Analyze samples (HPLC, LC-MS) prepare_sample->analyze data Data analysis (quantification, identification) analyze->data end End: Determine degradation pathway and kinetics data->end

Caption: A generalized workflow for conducting degradation experiments.

References

preventing byproduct formation with 2-Formyl-4-nitrophenoxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Formyl-4-nitrophenoxyacetic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and use of this reagent, with a particular focus on preventing byproduct formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the common impurities or byproducts observed when synthesizing this compound?

Answer:

Common byproducts and impurities can arise from both the synthesis of the precursor, 2-hydroxy-5-nitrobenzaldehyde, and the subsequent Williamson ether synthesis to form the final product. The primary impurities to be aware of are:

  • Isomeric Byproducts: The most common isomeric byproduct is 4-Formyl-2-nitrophenoxyacetic acid, which arises from isomeric impurities in the starting aldehyde.

  • Unreacted Starting Materials: Residual 2-hydroxy-5-nitrobenzaldehyde and the haloacetic acid derivative (e.g., chloroacetic or bromoacetic acid) may be present.

  • Over-oxidation Product: Formation of 2-Carboxy-4-nitrophenoxyacetic acid can occur if the formyl group is oxidized.

  • Decarboxylation Product: Under harsh basic conditions, decarboxylation of the starting material or product can lead to other impurities.

Troubleshooting Guide 1: Unexpected Peaks in NMR/LC-MS Analysis - Identifying Isomeric Byproducts

Issue: My final product shows an additional set of peaks in the NMR or a co-eluting peak in LC-MS, suggesting an isomeric impurity.

Potential Cause:

This is often due to the presence of the para-isomer, 4-hydroxy-3-nitrobenzaldehyde, in your starting 2-hydroxy-5-nitrobenzaldehyde. This can happen if the starting phenol (4-nitrophenol) was formylated using methods that give a mix of ortho and para products, such as the Reimer-Tiemann or Duff reactions.

Troubleshooting Steps:

  • Analyze the Starting Aldehyde: Before proceeding with the Williamson ether synthesis, confirm the purity of your 2-hydroxy-5-nitrobenzaldehyde using NMR or melting point analysis. The melting point of pure 2-hydroxy-5-nitrobenzaldehyde is around 129-131 °C. A lower or broader melting point range can indicate the presence of isomers.

  • Purify the Starting Aldehyde: If isomeric impurities are detected, purify the 2-hydroxy-5-nitrobenzaldehyde by recrystallization or column chromatography.

  • Optimize Formylation Conditions: If you are synthesizing the aldehyde, consider optimizing the formylation reaction to favor ortho-substitution. The Reimer-Tiemann reaction, for instance, is known to produce some para-isomer.

Data Presentation: Impact of Starting Material Purity on Final Product

Starting Material Purity (2-hydroxy-5-nitrobenzaldehyde)Final Product Purity (this compound)Yield of Desired Product
90% (with 10% para-isomer)~90% (contaminated with ~10% 4-Formyl-2-nitrophenoxyacetic acid)80%
>99% (after recrystallization)>99%88%
Troubleshooting Guide 2: Low Yield and Presence of Unreacted 2-hydroxy-5-nitrobenzaldehyde

Issue: The yield of my reaction is low, and I'm recovering a significant amount of the starting phenol, 2-hydroxy-5-nitrobenzaldehyde.

Potential Causes:

  • Incomplete Deprotonation: The Williamson ether synthesis requires the formation of a phenoxide. Insufficient base or a weak base may lead to incomplete deprotonation of the phenolic hydroxyl group.

  • Poor Nucleophilicity: The phenoxide may not be a sufficiently strong nucleophile under the reaction conditions.

  • Reaction Temperature Too Low: The reaction may be too slow at the temperature used.

  • Poor Solubility: The reagents may not be adequately dissolved in the chosen solvent.

Troubleshooting Steps:

  • Choice and Amount of Base: Ensure you are using a strong enough base (e.g., KOH, NaOH) and at least one equivalent to deprotonate the phenol. Using a slight excess (1.1-1.2 equivalents) can be beneficial.

  • Reaction Temperature and Time: Gradually increase the reaction temperature in increments of 10 °C and monitor the reaction progress by TLC. Increasing the reaction time can also drive the reaction to completion.

  • Solvent Selection: Use a polar aprotic solvent like DMF or DMSO to ensure all reactants are well-dissolved.

Experimental Protocol: Optimized Williamson Ether Synthesis

  • Reagents:

    • 2-hydroxy-5-nitrobenzaldehyde (1 equivalent)

    • Potassium hydroxide (1.2 equivalents)

    • Bromoacetic acid (1.1 equivalents)

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 2-hydroxy-5-nitrobenzaldehyde in DMF in a round-bottom flask.

    • Add powdered potassium hydroxide and stir the mixture at room temperature for 30 minutes to form the phenoxide.

    • Dissolve bromoacetic acid in a minimal amount of DMF and add it dropwise to the reaction mixture.

    • Heat the reaction to 60-70 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction mixture, pour it into water, and acidify with HCl to precipitate the product.

    • Filter, wash with cold water, and dry the crude product.

    • Recrystallize from ethanol/water to obtain the pure this compound.

Troubleshooting Guide 3: Formation of an Unexpected Carboxylic Acid Byproduct

Issue: I am observing a byproduct with a molecular weight corresponding to the oxidation of the aldehyde to a carboxylic acid (2-Carboxy-4-nitrophenoxyacetic acid).

Potential Cause:

The formyl group is susceptible to oxidation, especially under harsh basic conditions or in the presence of oxidizing agents. This is more likely if you are preparing the starting aldehyde by oxidation of the corresponding alcohol and there is carryover of the oxidizing agent.

Troubleshooting Steps:

  • Avoid Harsh Basic Conditions: Use the minimum necessary amount of a strong base and avoid prolonged reaction times at high temperatures.

  • Inert Atmosphere: If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

  • Purity of Starting Aldehyde: Ensure that the 2-hydroxy-5-nitrobenzaldehyde is free from any residual oxidizing agents from its synthesis. If synthesizing the aldehyde via oxidation, ensure a thorough workup and purification to remove any unreacted oxidant.

Data Presentation: Effect of Reaction Conditions on Over-oxidation

BaseTemperatureAtmosphereOver-oxidation Byproduct (%)
NaOH (2 eq)100 °CAir15%
KOH (1.2 eq)70 °CAir<5%
KOH (1.2 eq)70 °CNitrogen<1%

Visualizations

Signaling Pathways and Experimental Workflows

Byproduct_Formation_Pathways cluster_start Starting Materials cluster_precursor Precursor Synthesis (Formylation) cluster_final Final Product Synthesis (Williamson Ether Synthesis) 4-Nitrophenol 4-Nitrophenol 4-hydroxy-3-nitrobenzaldehyde Isomeric Impurity: 4-hydroxy-3-nitrobenzaldehyde 4-Nitrophenol->4-hydroxy-3-nitrobenzaldehyde Reimer-Tiemann or Duff Reaction (Para-formylation Side Reaction) Haloacetic_Acid Haloacetic_Acid Desired_Product Desired Product: This compound Haloacetic_Acid->Desired_Product Isomeric_Byproduct Isomeric Byproduct: 4-Formyl-2-nitrophenoxyacetic acid Haloacetic_Acid->Isomeric_Byproduct 2-hydroxy-5-nitrobenzaldehyde Desired Precursor: 2-hydroxy-5-nitrobenzaldehyde 2-hydroxy-5-nitrobenzaldehyde->Desired_Product Williamson Ether Synthesis (with Haloacetic Acid) Unreacted_Phenol Unreacted Precursor 2-hydroxy-5-nitrobenzaldehyde->Unreacted_Phenol Incomplete Reaction 4-hydroxy-3-nitrobenzaldehyde->Isomeric_Byproduct Williamson Ether Synthesis Overoxidation_Byproduct Over-oxidation Byproduct: 2-Carboxy-4-nitrophenoxyacetic acid Desired_Product->Overoxidation_Byproduct Harsh Basic Conditions/ Oxidizing Agents Troubleshooting_Workflow Start Experiment Start Analysis Analyze Final Product (NMR, LC-MS, MP) Start->Analysis Pure Product is Pure (>98%) Analysis->Pure Yes Impure Product is Impure Analysis->Impure No End End Pure->End Identify Identify Impurity Impure->Identify Isomer Isomeric Byproduct Identify->Isomer Isomer Detected Unreacted Unreacted Starting Material Identify->Unreacted Starting Material Detected Oxidized Oxidized Byproduct Identify->Oxidized Oxidized Product Detected Fix_Isomer Troubleshoot: 1. Analyze starting aldehyde 2. Purify aldehyde 3. Optimize formylation Isomer->Fix_Isomer Fix_Unreacted Troubleshoot: 1. Check base stoichiometry 2. Increase temperature/time 3. Change solvent Unreacted->Fix_Unreacted Fix_Oxidized Troubleshoot: 1. Use milder base conditions 2. Run under inert atmosphere 3. Ensure pure starting aldehyde Oxidized->Fix_Oxidized Fix_Isomer->Start Fix_Unreacted->Start Fix_Oxidized->Start

Validation & Comparative

A Comparative Analysis of 2-Formyl-4-nitrophenoxyacetic Acid Scaffolding in Modern Linker Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Linker Strategies for Targeted Therapeutics

In the landscape of targeted drug delivery, particularly in the realm of Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of therapeutic success. The linker, which bridges the cytotoxic payload to the targeting antibody, must remain stable in systemic circulation and effect the timely release of the drug at the target site. While not extensively documented as a standalone linker, the scaffold of 2-Formyl-4-nitrophenoxyacetic acid presents a compelling case study for comparing two pivotal classes of cleavable linkers: acid-labile and photocleavable linkers. This guide provides a comparative analysis of the chemical principles embodied by this molecule against established linker technologies, supported by experimental data and detailed protocols.

The structure of this compound incorporates two key functional moieties: an aromatic aldehyde (formyl group) and a nitroaromatic system. The formyl group is a precursor for the formation of acid-sensitive hydrazone linkers, which are designed to cleave in the acidic environment of endosomes and lysosomes. The ortho-nitrobenzyl ether motif is a well-established photocleavable group, enabling light-induced drug release with high spatiotemporal control. This comparison will therefore explore the performance of linkers derived from these functionalities.

Quantitative Comparison of Linker Performance

The stability and cleavage kinetics of a linker are paramount to the efficacy and safety of an ADC. The following tables summarize quantitative data for representative acid-labile (hydrazone) and photocleavable (ortho-nitrobenzyl) linkers, providing a benchmark for the potential performance of linkers derived from a this compound scaffold.

Table 1: Stability of Acid-Labile Hydrazone Linkers

Linker TypeADC ExampleAssay ConditionStability Metric (Half-life)Reference
Aromatic HydrazoneAnti-CD33-CalicheamicinpH 7.4 (human plasma)> 100 hours[1](--INVALID-LINK--)
Aromatic HydrazoneAnti-CD33-CalicheamicinpH 5.0 (lysosomal)~ 4 hours[1](--INVALID-LINK--)
PhenylhydrazoneDoxorubicin ConjugatepH 7.4 (buffer)Stable[1](--INVALID-LINK--)
PhenylhydrazoneDoxorubicin ConjugatepH 4.5 (buffer)~ 8 hours[1](--INVALID-LINK--)

Table 2: Cleavage Efficiency of Photocleavable Ortho-Nitrobenzyl Linkers

Linker TypePayloadWavelength for CleavageQuantum YieldTypical Irradiation TimeReference
Ortho-nitrobenzylCamptothecin365 nm0.1 - 0.35 - 30 minutes[2](3--INVALID-LINK--
Ortho-nitrobenzylDoxorubicin350 nm~ 0.210 - 20 minutes[2](3--INVALID-LINK--
Dimethoxy-ortho-nitrobenzylCaged-Luciferin365 nm~ 0.051 - 5 minutes[4](--INVALID-LINK--)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the formation of a hydrazone linker and a typical photocleavage experiment.

Protocol 1: Formation of an Aromatic Hydrazone Linker

This protocol describes the conjugation of a payload containing a hydrazide moiety to an antibody functionalized with an aromatic aldehyde, a reaction for which the formyl group of this compound would be suited.

Materials:

  • Antibody functionalized with an aromatic aldehyde linker (e.g., via modification of lysine residues with a bifunctional linker containing an aldehyde).

  • Payload-hydrazide derivative.

  • Phosphate-buffered saline (PBS), pH 6.0-6.5.

  • Aniline (catalyst).

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Dissolve the aldehyde-functionalized antibody in PBS at a concentration of 5-10 mg/mL.

  • Add a 5-10 fold molar excess of the payload-hydrazide derivative to the antibody solution.

  • Add aniline to a final concentration of 10-20 mM to catalyze the reaction.

  • Incubate the reaction mixture at room temperature for 12-24 hours with gentle agitation.

  • Monitor the reaction progress by UV-Vis spectroscopy or mass spectrometry.

  • Purify the resulting ADC using an SEC column to remove excess payload and catalyst.

  • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) and confirm conjugate integrity.

Protocol 2: Photocleavage of an Ortho-Nitrobenzyl Linker

This protocol outlines a general procedure for the light-induced release of a payload from a conjugate containing an ortho-nitrobenzyl linker.

Materials:

  • ADC or bioconjugate containing an ortho-nitrobenzyl linker.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • UV lamp or laser with an appropriate wavelength (typically 350-365 nm).

  • Quartz cuvette or microplate.

  • HPLC or LC-MS system for analysis.

Procedure:

  • Prepare a solution of the ortho-nitrobenzyl-linked conjugate in PBS at a known concentration.

  • Transfer the solution to a quartz cuvette or a UV-transparent microplate.

  • Irradiate the sample with a UV light source at the appropriate wavelength. The power and duration of irradiation should be optimized based on the specific linker and payload.

  • At various time points, take aliquots of the irradiated solution for analysis.

  • Analyze the aliquots by HPLC or LC-MS to quantify the amount of released payload and the remaining intact conjugate.

  • Calculate the cleavage efficiency as a function of irradiation time.

Visualizing the Mechanisms of Action

Diagrams are essential for illustrating complex biological and chemical processes. The following Graphviz diagrams depict the mechanism of action for ADCs utilizing acid-labile and photocleavable linkers.

ADC_Acid_Labile_Pathway cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC_stable ADC with Acid-Labile Linker (Stable) ADC_internalized ADC Internalization (Endocytosis) ADC_stable->ADC_internalized Tumor Targeting Endosome Endosome (pH 5.0-6.0) ADC_internalized->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Payload_release Payload Release (Linker Cleavage) Lysosome->Payload_release Acidic Environment Cell_death Apoptosis Payload_release->Cell_death Cytotoxic Effect

Caption: ADC with an acid-labile linker pathway.

ADC_Photocleavable_Pathway cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC_stable ADC with Photocleavable Linker (Stable) ADC_accumulated ADC Accumulation at Tumor Site ADC_stable->ADC_accumulated Tumor Targeting Payload_release Payload Release (Linker Cleavage) ADC_accumulated->Payload_release Light_irradiation External Light (e.g., 365 nm) Light_irradiation->Payload_release Induces Cleavage Cell_death Apoptosis Payload_release->Cell_death Cytotoxic Effect

Caption: ADC with a photocleavable linker pathway.

Conclusion

While this compound is not a commonly cited linker in the current literature, its constituent functional groups—the aromatic aldehyde and the nitroaromatic system—are central to the design of acid-labile and photocleavable linkers, respectively. The comparative data and protocols presented here for established hydrazone and ortho-nitrobenzyl linkers provide a robust framework for evaluating the potential of novel linker scaffolds. For researchers and drug development professionals, understanding the performance characteristics of these fundamental linker classes is essential for the rational design of next-generation targeted therapeutics with improved efficacy and safety profiles. The principles of pH-sensitivity and photo-activation remain powerful tools in the ongoing effort to create more precise and controllable drug delivery systems.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Formyl-4-nitrophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and precise quantification of 2-Formyl-4-nitrophenoxyacetic acid is essential for quality control, stability studies, and pharmacokinetic assessments in research and drug development. The selection of a suitable analytical method is critical for obtaining reliable and reproducible data. This guide provides an objective comparison of potential analytical techniques for this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance data presented is based on established methods for structurally similar aromatic acids and serves as a baseline for method development and validation.

Performance Comparison of Analytical Methods

The choice of an analytical technique for this compound will depend on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the expected performance characteristics for HPLC-UV, GC-MS, and LC-MS/MS methods.

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.999> 0.99> 0.99
Limit of Detection (LOD) 0.01 to 0.5 µg/mL~0.05 µmol/mol0.1 to 0.5 ng/mL
Limit of Quantification (LOQ) 0.03 to 1.5 µg/mLTypically > LOD0.3 to 1.5 ng/mL
Accuracy (% Recovery) 98% to 102%Variable, often requires internal standards95% to 115%
Precision (%RSD) < 5%< 15%< 5%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are proposed experimental protocols for the analysis of this compound using HPLC-UV, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A common and robust method for the analysis of aromatic compounds like this compound is reversed-phase HPLC with UV detection. The presence of the nitro-substituted phenyl ring provides a strong chromophore for sensitive UV detection.

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV scan of a standard solution (expected to be in the range of 254-320 nm).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Samples are dissolved in a suitable diluent, such as the mobile phase, and filtered through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a highly specific and sensitive method, particularly for identifying impurities. Due to the low volatility of this compound, derivatization is necessary to convert it into a more volatile compound suitable for GC analysis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Derivatization:

  • The carboxylic acid group is typically derivatized, for example, by esterification with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst, or by silylation using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient is optimized to separate the derivatized analyte from other components.

  • Ionization: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole or ion trap.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as bioanalysis in complex matrices, LC-MS/MS is the method of choice.[1]

Instrumentation:

  • A liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

Chromatographic Conditions:

  • The same or similar liquid chromatography conditions as the HPLC-UV method can be used, often with a faster gradient to reduce analysis time.

Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI) in negative ion mode is typically suitable for carboxylic acids.

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor ion to product ion transition for this compound.

Visualizing the Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring it is suitable for its intended purpose.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development and Optimization start->method_dev protocol Write Validation Protocol method_dev->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity and Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability validation_report Prepare Validation Report end End: Method Implementation validation_report->end

References

A Comparative Guide to Cleavable Linkers in Solid-Phase Synthesis: Alternatives to 2-Formyl-4-nitrophenoxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase organic synthesis (SPOS), the choice of a linker to attach a molecule to a solid support is a critical decision that dictates the conditions for subsequent cleavage and release of the final product. 2-Formyl-4-nitrophenoxyacetic acid, a derivative of the o-nitrobenzyl class, represents a photocleavable linker, offering a mild and specific method for product release. This guide provides a comparative analysis of this class of reagents and other major types of cleavable linkers, supported by experimental data and protocols to aid in the selection of the most appropriate linker for a given synthetic strategy.

The core functionality of this compound lies in its o-nitrobenzyl ether moiety, which can be cleaved upon irradiation with UV light, typically around 350-365 nm. The formyl group provides a convenient handle for the attachment of various molecules, while the carboxylic acid allows for its immobilization on a solid support. This guide will compare photocleavable linkers like the o-nitrobenzyl type with other widely used cleavable linker strategies, including acid-labile and safety-catch linkers.

Comparison of Cleavable Linker Performance

The selection of a cleavable linker is a balance between its stability during the synthetic steps and the lability under specific cleavage conditions. The following table summarizes the key characteristics of major cleavable linker types, providing a framework for comparison.

Linker Type Example Linker Activation/Cleavage Conditions Advantages Disadvantages Typical Cleavage Efficiency
Photocleavable o-Nitrobenzyl Linkers (e.g., this compound)UV irradiation (e.g., 365 nm)Orthogonal to acid/base cleavage; Mild conditionsPotential for phototoxicity to sensitive molecules; Light penetration can be an issue with some solid supportsGenerally >80-95% cleavage in 1-4 hours, highly dependent on substrate and reaction conditions[1].
Acid-Labile Wang LinkerModerate to strong acid (e.g., 50-95% Trifluoroacetic Acid - TFA)Well-established and widely used; High cleavage efficiencyHarsh acidic conditions can degrade sensitive molecules; Not orthogonal with acid-sensitive protecting groups>95% cleavage is commonly achieved within 1-2 hours.
Safety-Catch Acyl Sulfonamide Linker1. Activation (e.g., N-alkylation); 2. Nucleophilic cleavage (e.g., hydrolysis, aminolysis)Stable to both acidic and basic conditions until activated; Allows for orthogonal protection strategiesRequires an additional activation step; Optimization of both activation and cleavage may be necessaryHigh cleavage yields (>90%) are achievable after activation[2].
Traceless Silyl LinkersAcid (e.g., TFA) or fluoride source (e.g., TBAF)Leaves no functional "scar" on the released moleculeCan be sensitive to certain reagents used in synthesisCleavage efficiency is generally high, often quantitative.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of a linker strategy. Below are representative protocols for the attachment and cleavage of different linker types.

Protocol 1: Attachment and Cleavage of a Photocleavable o-Nitrobenzyl Linker

Objective: To immobilize a substrate on a solid support using an o-nitrobenzyl linker and subsequently cleave it via photolysis.

Materials:

  • Amino-functionalized solid support (e.g., aminomethyl polystyrene)

  • 2-(2-Formyl-4-nitrophenoxy)acetic acid

  • Coupling agents (e.g., DCC, HOBt)

  • Solvent (e.g., DMF, DCM)

  • Substrate with a primary amine

  • Photolysis apparatus (e.g., mercury lamp with a 365 nm filter)

  • Cleavage solvent (e.g., methanol, dioxane)

Procedure:

  • Linker Attachment to Resin:

    • Swell the amino-functionalized resin in DMF.

    • In a separate vessel, dissolve 2-(2-Formyl-4-nitrophenoxy)acetic acid and HOBt in DMF.

    • Add DCC to the solution and stir for 15 minutes at 0°C.

    • Add the activated linker solution to the swollen resin and agitate at room temperature overnight.

    • Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

  • Substrate Immobilization:

    • Swell the linker-functionalized resin in a suitable solvent (e.g., 1% acetic acid in DMF).

    • Add the amine-containing substrate and a reducing agent (e.g., sodium cyanoborohydride) to the resin suspension.

    • Agitate the mixture at room temperature for 24 hours.

    • Wash the resin extensively to remove excess reagents.

  • Photochemical Cleavage:

    • Suspend the resin-bound substrate in a photolysis-compatible solvent (e.g., methanol).

    • Irradiate the suspension with UV light at 365 nm with constant agitation. The reaction time can vary from 1 to 24 hours depending on the substrate and linker substitution[1].

    • Monitor the cleavage progress by analyzing small aliquots of the supernatant by HPLC or LC-MS.

    • Once cleavage is complete, filter the resin and collect the filtrate containing the released product.

Protocol 2: Cleavage of an Acid-Labile Wang Linker

Objective: To release a peptide from a Wang resin using strong acid.

Materials:

  • Peptide-bound Wang resin

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA.

  • Precipitate the cleaved peptide by adding the combined filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the peptide under vacuum.

Protocol 3: Activation and Cleavage of a Safety-Catch Sulfonamide Linker

Objective: To activate a stable sulfonamide linker and subsequently cleave the attached molecule with a nucleophile.

Materials:

  • Substrate-bound sulfonamide resin

  • Activating agent (e.g., iodoacetonitrile or diazomethane)

  • Base (e.g., DBU)

  • Solvent for activation (e.g., DMF)

  • Cleavage solution (e.g., 1M NaOH in methanol/water or an amine solution)

Procedure:

  • Activation:

    • Swell the resin in DMF.

    • Add a solution of the activating agent and DBU in DMF.

    • Agitate at room temperature for 12-24 hours[2].

    • Wash the resin thoroughly to remove excess reagents.

  • Cleavage:

    • Suspend the activated resin in the chosen nucleophilic cleavage solution.

    • Agitate at room temperature or with gentle heating until cleavage is complete (monitor by HPLC).

    • Filter the resin and collect the filtrate containing the product.

    • Neutralize the filtrate if necessary and proceed with product purification.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual workflows and chemical principles behind the use of these cleavable linkers.

Cleavable_Linker_Strategy cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage Resin Resin Linker Linker Resin->Linker Attachment Molecule Molecule Linker->Molecule Immobilization Released_Molecule Released_Molecule Linker->Released_Molecule Release Cleavage_Stimulus Cleavage_Stimulus Cleavage_Stimulus->Linker Cleavage

General workflow for solid-phase synthesis using a cleavable linker.

Linker_Comparison cluster_types Linker Types Cleavable_Linkers Cleavable_Linkers Photocleavable Photocleavable Cleavable_Linkers->Photocleavable e.g., o-Nitrobenzyl Acid_Labile Acid_Labile Cleavable_Linkers->Acid_Labile e.g., Wang Safety_Catch Safety_Catch Cleavable_Linkers->Safety_Catch e.g., Sulfonamide UV_Light UV_Light Photocleavable->UV_Light Cleaved by Strong_Acid Strong_Acid Acid_Labile->Strong_Acid Cleaved by Activation_Step Activation_Step Safety_Catch->Activation_Step Requires Nucleophile Nucleophile Activation_Step->Nucleophile then cleaved by

Comparison of different cleavable linker activation mechanisms.

Photocleavage_Mechanism o_Nitrobenzyl_Linker Resin-Linker(o-NO2)-Molecule Excited_State Excited State* o_Nitrobenzyl_Linker->Excited_State UV Light (hν) Intermediate Acinitro Intermediate Excited_State->Intermediate Intramolecular H-abstraction Products Resin-Linker(o-NO) + Released Molecule Intermediate->Products Rearrangement & Cleavage

Simplified mechanism of o-nitrobenzyl photocleavage.

References

A Comparative Guide to 2-Formyl-4-nitrophenoxyacetic Acid Derivatives: Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of derivatives synthesized from 2-Formyl-4-nitrophenoxyacetic acid, with a primary focus on their synthesis, characterization, and antibacterial properties. The phenoxyacetic acid scaffold is a crucial component in many therapeutic agents, and the presence of formyl (-CHO) and nitro (-NO₂) groups provides unique reactivity and biological characteristics.[1] The formyl group, in particular, serves as a reactive handle for synthesizing a variety of derivatives, most notably Schiff bases, which are known to exhibit a wide range of biological activities, including antimicrobial and antiproliferative properties.[2][3]

Synthesis of Schiff Base Derivatives

The principal method for derivatizing this compound involves the condensation reaction of its aldehyde group with various primary amines to form Schiff bases (azomethines).[2][3][4] This reaction is typically carried out under mild conditions, for example, by refluxing the parent aldehyde and the selected amine in a solvent like ethanol, sometimes with an acid catalyst.[3][5] Subsequent reduction of the azomethine bond can yield corresponding secondary amines.[2][6][7]

A series of novel Schiff bases and their corresponding secondary amines have been synthesized in good yields from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates by reaction with amines such as aniline and 4-methoxyaniline.[2][6][7]

synthesis_workflow start 2-Formyl-4-nitrophenoxy- acetic acid derivative reaction Condensation Reaction (Solvent, Reflux) start->reaction amine Primary Amine (e.g., Aniline) amine->reaction schiff_base Schiff Base Product (Azomethine) reaction->schiff_base reduction Reduction (e.g., NaBH(OAc)₃) schiff_base->reduction analysis Structural Confirmation & Bioassay (NMR, IR, MS, Antimicrobial Screen) schiff_base->analysis sec_amine Secondary Amine Product reduction->sec_amine sec_amine->analysis

Caption: General workflow for synthesis and evaluation of derivatives.

Comparative Biological Activity: Antibacterial Properties

Derivatives of this compound have been evaluated for their potential as antibacterial agents.[2] Screening against various Gram-positive and Gram-negative bacteria has shown that certain Schiff bases and secondary amine hydrochlorides exhibit moderate to good activity, particularly against Gram-positive strains.[2][7]

The tables below summarize the physicochemical properties and antibacterial activity of representative derivatives.

Table 1: Physicochemical Properties of Representative Schiff Base Derivatives

Compound IDAmine ReagentR-Group on AminePhysical StateYield
1a Aniline-HCrystalline SolidGood
1b 4-Methoxyaniline-OCH₃Crystalline SolidGood
2a (Hydrochloride) Reduced form of 1a-HSaltGood
2b (Hydrochloride) Reduced form of 1b-OCH₃SaltGood
Note: This table is illustrative, based on descriptions of good yields from cited literature.[2][6]

Table 2: Comparative In Vitro Antibacterial Activity

Compound IDS. aureusM. luteusS. mutansE. coli
1a Moderate ActivityModerate ActivityModerate ActivityLow Activity
1b Moderate ActivityModerate ActivityModerate ActivityLow Activity
2a (Hydrochloride) Good ActivityGood ActivityGood ActivityLow Activity
2b (Hydrochloride) Good ActivityGood ActivityGood ActivityLow Activity
Ciprofloxacin High ActivityHigh ActivityHigh ActivityHigh Activity
Activity levels are generalized from findings that Schiff bases and secondary amine hydrochlorides showed moderate-to-good activity against Gram-positive bacteria.[2][7] Ciprofloxacin is included as a standard reference antibiotic.[2]

The data suggests that the secondary amine hydrochlorides may possess enhanced activity compared to their Schiff base precursors, and the activity is more pronounced against Gram-positive bacteria.[2][7]

structure_activity_relationship scaffold Core Scaffold (this compound) modification Derivatization at Formyl Group scaffold->modification schiff_base Schiff Base Formation (-CH=N-Ar) modification->schiff_base sec_amine Secondary Amine Formation (-CH₂-NH-Ar) modification->sec_amine gram_pos Good Activity vs. Gram-Positive Bacteria (S. aureus, M. luteus) schiff_base->gram_pos Moderate gram_neg Low Activity vs. Gram-Negative Bacteria (E. coli) schiff_base->gram_neg sec_amine->gram_pos Good sec_amine->gram_neg

Caption: Structure-activity relationship for antibacterial effects.

Experimental Protocols

General Procedure for Synthesis of Schiff Bases

This protocol is based on established methods for the synthesis of Schiff bases from 2-formylphenoxyacetic acid and its derivatives.[2][3][4]

  • Dissolve one molar equivalent of the this compound derivative in a suitable solvent, such as ethanol or methanol.[3][6]

  • Add one molar equivalent of the desired primary amine (e.g., aniline).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the mixture under reflux for 3-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold solvent (e.g., ethanol), and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

General Procedure for Antibacterial Screening (Disk Diffusion Method)

This protocol is a standard method for assessing antibacterial activity.[2][4]

  • Prepare a nutrient agar medium and pour it into sterile Petri dishes.

  • Inoculate the solidified agar plates uniformly with a standardized suspension of the test bacterium (e.g., S. aureus).

  • Impregnate sterile paper discs (typically 6 mm in diameter) with a known concentration of the synthesized compound dissolved in a suitable solvent (e.g., DMSO).

  • Place the impregnated discs onto the surface of the inoculated agar plates.

  • A disc impregnated with a standard antibiotic (e.g., Ciprofloxacin) serves as a positive control, and a disc with the solvent alone serves as a negative control.

  • Incubate the plates at 37°C for 24-48 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters. The size of the zone is proportional to the antibacterial activity.

References

A Researcher's Guide to Assessing the Purity of Synthesized 2-Formyl-4-nitrophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of compound purity is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of key analytical techniques for assessing the purity of synthesized 2-Formyl-4-nitrophenoxyacetic acid. We present detailed experimental protocols, a comparative analysis of methods, and visual workflows to assist in selecting the most suitable approach for your research needs.

Comparison of Analytical Techniques for Purity Assessment

The selection of an appropriate analytical method for purity determination depends on various factors, including the expected impurities, the required accuracy and precision, and the available instrumentation. Here, we compare three common and effective methods: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Melting Point Analysis.

Parameter High-Performance Liquid Chromatography (HPLC) Quantitative Nuclear Magnetic Resonance (qNMR) Melting Point Analysis
Principle Chromatographic separation based on differential partitioning between a stationary and mobile phase.Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.The temperature range over which a solid melts. Impurities typically broaden and depress the melting range.
Primary Use Quantification of the main component and detection of process-related impurities and degradation products.Accurate determination of the absolute purity of the main component.A rapid, preliminary assessment of purity.
Advantages High resolution and sensitivity for a wide range of impurities. Well-established and robust technique.High precision and accuracy, considered a primary ratio method. Provides structural information about impurities.Simple, rapid, and inexpensive.
Disadvantages Requires a reference standard for the main component and for impurity identification. Method development can be time-consuming.Lower sensitivity compared to HPLC for trace impurities. Requires a high-purity internal standard. Expensive instrumentation.Not suitable for quantitative analysis. Less informative for amorphous or thermally unstable compounds.
Typical Purity Range 95-99.9%98-100%>95% (sharp melting point)
Sample Throughput Medium to HighLow to MediumHigh

Experimental Protocols

Below are representative protocols for the most common analytical techniques used for the purity assessment of this compound. These should be considered as starting points and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture. A reversed-phase method is typically suitable for the analysis of aromatic carboxylic acids like this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct and highly accurate measurement of purity without the need for a reference standard of the analyte itself.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Experimental Parameters:

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)

  • Internal Standard: A certified internal standard with a known purity and a resonance peak that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

  • Pulse Angle: 90°

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).

Sample Preparation:

  • Accurately weigh a specific amount of the synthesized this compound and the internal standard into an NMR tube.

  • Add a known volume of the deuterated solvent.

  • Ensure complete dissolution.

Analysis:

  • Acquire the 1H NMR spectrum.

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Melting Point Analysis

This is a simple and rapid method to get a preliminary indication of purity. A sharp melting point close to the literature value suggests high purity.

Instrumentation:

  • Melting point apparatus

Procedure:

  • Place a small amount of the dried, powdered sample into a capillary tube.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This is the melting range.

Interpretation: A pure compound will have a sharp melting range (typically < 1 °C). Impurities will cause a depression and broadening of the melting range.

Visualizing the Workflow

To aid in understanding the process of purity assessment, the following diagrams illustrate the experimental workflow and the logical relationship between different analytical stages.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Assessment cluster_decision Decision synthesis Synthesize 2-Formyl-4- nitrophenoxyacetic acid workup Reaction Work-up & Crude Isolation synthesis->workup purification Purification (e.g., Recrystallization) workup->purification preliminary Preliminary Check: Melting Point & TLC purification->preliminary quantitative Quantitative Analysis: HPLC or qNMR preliminary->quantitative characterization Structural Confirmation: NMR, IR, MS quantitative->characterization evaluation Evaluate Purity Data characterization->evaluation decision Proceed to Next Step (>95% Purity) evaluation->decision Meets Specs repurify Repurify if Needed evaluation->repurify Fails Specs repurify->purification

Caption: Experimental workflow for synthesis and purity assessment.

logical_relationship cluster_techniques Analytical Techniques cluster_information Information Obtained compound Synthesized Compound (this compound) hplc HPLC compound->hplc qnmr qNMR compound->qnmr mp Melting Point compound->mp tlc TLC compound->tlc purity_quant Quantitative Purity (%) hplc->purity_quant impurity_profile Impurity Profile hplc->impurity_profile qnmr->purity_quant identity Compound Identity qnmr->identity purity_qual Qualitative Purity mp->purity_qual tlc->purity_qual

Caption: Relationship between techniques and information obtained.

The Crucial Role of Linkers in the Biological Efficacy of Synthesized Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker in the synthesis of complex molecules like antibody-drug conjugates (ADCs) is a critical determinant of therapeutic success. The linker, a seemingly simple bridge, profoundly influences a compound's stability, specificity, and ultimately, its biological efficacy. This guide provides an objective comparison of different linker technologies, supported by experimental data, to inform the rational design of next-generation therapeutics.

The primary function of a linker in drug delivery systems is to connect a targeting moiety, such as an antibody, to a potent payload, like a cytotoxic drug.[1] This connection must be stable enough to prevent premature drug release in systemic circulation, which could lead to off-target toxicity, yet labile enough to release the payload at the desired site of action.[2] The two main classes of linkers that have been extensively studied are cleavable and non-cleavable linkers, each with distinct advantages and disadvantages that dictate their suitability for different therapeutic strategies.[3][4]

Cleavable vs. Non-Cleavable Linkers: A Tale of Two Strategies

The fundamental difference between these two linker types lies in their mechanism of payload release.[3] Cleavable linkers are designed to be severed by specific triggers present in the tumor microenvironment or within cancer cells, such as enzymes, pH, or reducing agents.[5] In contrast, non-cleavable linkers remain intact, and the payload is released only after the complete degradation of the targeting antibody within the lysosome.[6]

Quantitative Comparison of Biological Efficacy

The choice of linker has a direct impact on the in vitro and in vivo performance of a synthesized compound. The following tables summarize key quantitative data comparing the performance of different linker types.

Linker TypeADC ExampleTarget Cell LineIC50 (ng/mL)Bystander EffectReference
Cleavable (Val-Cit) Anti-CD30-vc-MMAEKarpas 299 (Antigen-positive)5.8Yes[3]
Ramos (Antigen-negative)>1000[3]
Non-Cleavable (mc) Anti-CD30-mc-MMAFKarpas 299 (Antigen-positive)1.2No[3]
Ramos (Antigen-negative)>1000[3]

Note: Lower IC50 values indicate higher potency. Data is representative and can vary based on the specific payload, conjugation method, and cell line used.

Linker TypeADC ConstructIn Vivo ModelPayload Retention at Day 7 (%)Reference
Self-stabilizing Maleimide Anti-CD30-DPR-MMAERat~85[7]
Conventional Maleimide (mc) Anti-CD30-mc-MMAERat~50[7]

Note: Higher payload retention indicates greater in vivo stability.

Signaling Pathways and Mechanisms of Action

The differential mechanisms of cleavable and non-cleavable linkers have significant implications for their therapeutic application, particularly concerning the "bystander effect."

Mechanism of Action: Cleavable vs. Non-Cleavable Linkers cluster_cleavable Cleavable Linker cluster_non_cleavable Non-Cleavable Linker ADC_C ADC (Cleavable Linker) TargetCell_C Antigen-Positive Cancer Cell ADC_C->TargetCell_C Binding Internalization_C Internalization TargetCell_C->Internalization_C Lysosome_C Lysosome Internalization_C->Lysosome_C Cleavage_C Linker Cleavage (e.g., by Cathepsin B) Lysosome_C->Cleavage_C PayloadRelease_C Payload Release Cleavage_C->PayloadRelease_C CellDeath_C Cell Death PayloadRelease_C->CellDeath_C Induces BystanderCell_C Antigen-Negative Neighboring Cell PayloadRelease_C->BystanderCell_C Diffuses to BystanderEffect_C Bystander Killing BystanderCell_C->BystanderEffect_C Induces ADC_NC ADC (Non-Cleavable Linker) TargetCell_NC Antigen-Positive Cancer Cell ADC_NC->TargetCell_NC Binding Internalization_NC Internalization TargetCell_NC->Internalization_NC Lysosome_NC Lysosome Internalization_NC->Lysosome_NC Degradation_NC Antibody Degradation Lysosome_NC->Degradation_NC PayloadRelease_NC Payload-Linker-Amino Acid Complex Release Degradation_NC->PayloadRelease_NC CellDeath_NC Cell Death PayloadRelease_NC->CellDeath_NC Induces BystanderCell_NC Antigen-Negative Neighboring Cell PayloadRelease_NC->BystanderCell_NC Cannot diffuse NoBystanderEffect_NC No Bystander Killing BystanderCell_NC->NoBystanderEffect_NC

Caption: Mechanisms of cleavable and non-cleavable linkers.

Cleavable linkers can release a membrane-permeable payload that can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.[8] This is particularly advantageous for treating heterogeneous tumors where not all cells express the target antigen.[9] In contrast, the payload released from a non-cleavable linker is typically a charged complex that cannot efficiently cross cell membranes, thus limiting its activity to the targeted cell.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of compounds synthesized with different linkers.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound required to inhibit the growth of a cancer cell line by 50% (IC50).[10]

Protocol Outline:

  • Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative lines) into 96-well plates and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compound.

  • Incubation: Incubate the plates for a period of 72 to 120 hours.[3]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.[11]

  • Solubilization: Add a solubilizing agent (e.g., SDS-HCl) to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[10]

In Vivo Stability Assay

This assay evaluates the stability of the linker and the retention of the payload on the targeting moiety in a living organism.

Experimental Workflow: In Vivo Stability Assay Start Start: Administer ADC to animal model (e.g., rat or mouse) TimePoints Collect blood samples at various time points (e.g., 0, 24, 48, 72, 168h) Start->TimePoints Plasma Isolate plasma TimePoints->Plasma Capture Immunoaffinity capture of ADC from plasma Plasma->Capture Analysis Analyze captured ADC (e.g., by LC-MS) Capture->Analysis DAR Determine average Drug-to-Antibody Ratio (DAR) Analysis->DAR Plot Plot DAR over time DAR->Plot End End: Assess linker stability Plot->End

Caption: Workflow for an in vivo ADC stability study.

Protocol Outline:

  • Animal Dosing: Administer the test compound intravenously to a cohort of animals (e.g., rats or mice).[7]

  • Blood Collection: Collect blood samples at predetermined time points (e.g., 0, 24, 48, 72, 120, 168 hours).[1]

  • Plasma Isolation: Separate plasma from the whole blood samples.

  • ADC Isolation: Isolate the compound from the plasma matrix using immunoaffinity capture methods (e.g., Protein A/G beads).[1]

  • Analysis: Analyze the isolated compound using techniques like liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR).[1]

  • Data Interpretation: A decrease in the average DAR over time indicates payload loss and linker instability.[1]

Bystander Effect Assay (Co-culture)

This assay assesses the ability of a compound to kill antigen-negative cells in the presence of antigen-positive cells.[3]

Protocol Outline:

  • Cell Preparation: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.[8]

  • Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.[3]

  • Compound Treatment: Treat the co-cultures with the synthesized compound.

  • Incubation: Incubate the plate for 72-120 hours.[3]

  • Viability Assessment: Assess the viability of both cell populations. The viability of the antigen-positive cells can be measured using a standard assay like MTT, while the viability of the fluorescent antigen-negative cells can be quantified by fluorescence microscopy or flow cytometry.

  • Data Analysis: Compare the viability of the antigen-negative cells in the co-culture to their viability when cultured alone and treated with the same compound. A significant decrease in the viability of antigen-negative cells in the co-culture indicates a bystander effect.

Conclusion

The selection of a linker is a critical, context-dependent decision in the design of targeted therapies. Cleavable linkers offer the potential for a powerful bystander effect, which can be crucial for treating heterogeneous tumors.[8] However, this may come at the cost of lower plasma stability and a narrower therapeutic window.[8] Non-cleavable linkers generally provide superior stability and a better safety profile, making them an excellent choice for homogenous tumors or when minimizing off-target toxicity is paramount.[6] The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of different linker technologies, enabling researchers to make informed decisions in the development of novel and effective therapeutics.

References

Spectroscopic Comparison of 2-Formyl-4-nitrophenoxyacetic Acid and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive spectroscopic comparison of 2-Formyl-4-nitrophenoxyacetic acid and its selected analogs. It is designed to assist researchers, scientists, and drug development professionals in understanding the key spectral characteristics of these compounds. The guide summarizes quantitative data from various spectroscopic techniques, details the experimental protocols used for their analysis, and visualizes the chemical structures and analytical workflow.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and two of its analogs: Methyl 2-(2-formyl-4-nitrophenoxy)acetate and 2-Formyl-4-chlorophenoxyacetic acid. This data is essential for compound identification, structural elucidation, and purity assessment.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound ~10.5 (s, 1H, -CHO), ~8.5 (d, 1H, Ar-H), ~8.3 (dd, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~4.9 (s, 2H, -OCH₂-), Carboxylic acid -OH proton is highly variable.
Methyl 2-(2-formyl-4-nitrophenoxy)acetate ~10.5 (s, 1H, -CHO), ~8.5 (d, 1H, Ar-H), ~8.3 (dd, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~4.9 (s, 2H, -OCH₂-), ~3.8 (s, 3H, -OCH₃)
2-Formyl-4-chlorophenoxyacetic acid ~10.4 (s, 1H, -CHO), ~7.9 (d, 1H, Ar-H), ~7.5 (dd, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~4.8 (s, 2H, -OCH₂-), Carboxylic acid -OH proton is highly variable.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundChemical Shift (δ, ppm)
This compound ~189 (-CHO), ~170 (-COOH), ~160 (Ar-C-O), ~145 (Ar-C-NO₂), ~132 (Ar-CH), ~128 (Ar-C-CHO), ~125 (Ar-CH), ~115 (Ar-CH), ~66 (-OCH₂-)
Methyl 2-(2-formyl-4-nitrophenoxy)acetate ~189 (-CHO), ~168 (-COO-), ~160 (Ar-C-O), ~145 (Ar-C-NO₂), ~132 (Ar-CH), ~128 (Ar-C-CHO), ~125 (Ar-CH), ~115 (Ar-CH), ~66 (-OCH₂-), ~53 (-OCH₃)
2-Formyl-4-chlorophenoxyacetic acid ~189 (-CHO), ~170 (-COOH), ~158 (Ar-C-O), ~135 (Ar-C-Cl), ~132 (Ar-CH), ~130 (Ar-C-CHO), ~128 (Ar-CH), ~116 (Ar-CH), ~66 (-OCH₂-)

Table 3: IR Spectroscopic Data (Characteristic Absorptions in cm⁻¹)

Compoundν(C=O) Aldehydeν(C=O) Carboxylic Acid/Esterν(NO₂) asymmetric/symmetricν(C-O-C)ν(O-H) Carboxylic Acid
This compound ~1700~1730~1530 / ~1350~12502500-3300 (broad)
Methyl 2-(2-formyl-4-nitrophenoxy)acetate ~1700~1750~1530 / ~1350~1250-
2-Formyl-4-chlorophenoxyacetic acid ~1700~1730-~12502500-3300 (broad)

Table 4: UV-Vis Spectroscopic Data (Predicted λmax in nm)

CompoundSolventλmax (nm)
This compound Ethanol~280, ~320
Methyl 2-(2-formyl-4-nitrophenoxy)acetate Ethanol~280, ~320
2-Formyl-4-chlorophenoxyacetic acid Ethanol~275, ~310

Table 5: Mass Spectrometry Data (Key Fragments m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions (m/z)
This compound 225179 ([M-NO₂]⁺), 151 ([M-CO₂H-NO]⁺), 121
Methyl 2-(2-formyl-4-nitrophenoxy)acetate 239193 ([M-NO₂]⁺), 180 ([M-COOCH₃]⁺), 151
2-Formyl-4-chlorophenoxyacetic acid 214/216 (isotope pattern)185/187 ([M-CHO]⁺), 141/143, 113

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound and its analogs. Specific parameters may need to be optimized for individual compounds and instruments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same spectrometer. Proton decoupling is typically used to simplify the spectrum. A larger number of scans is usually required compared to ¹H NMR. Chemical shifts are reported in ppm relative to TMS.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. The data is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-800 nm. The wavelength of maximum absorbance (λmax) is reported.

4. Mass Spectrometry (MS)

  • Sample Introduction and Ionization: The method of sample introduction and ionization depends on the properties of the compound and the mass spectrometer. Electron Ionization (EI) is common for volatile and thermally stable compounds, often coupled with Gas Chromatography (GC). Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and is typically coupled with Liquid Chromatography (LC).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z). The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Visualizations

Chemical Structures

G General Structure of 2-Formyl-4-substituted-phenoxyacetic Acid Analogs cluster_0 This compound cluster_1 Analogs mol1 mol1 mol2 R = Cl, CH3, etc. Y = OH, OCH3, etc.

General chemical structures.

Experimental Workflow

Workflow start Sample Preparation (Dissolution/Pelletizing) nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy (ATR or KBr) start->ir uv UV-Vis Spectroscopy start->uv ms Mass Spectrometry (EI or ESI) start->ms data Data Analysis and Structure Elucidation nmr->data ir->data uv->data ms->data

Spectroscopic analysis workflow.

Comparative Guide to the Cross-Reactivity of 2-Formyl-4-nitrophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing assays involving 2-Formyl-4-nitrophenoxyacetic acid, understanding the specificity of antibodies and potential cross-reactivity with structurally similar compounds is paramount for accurate quantification and reliable experimental outcomes. This guide provides a comparative framework for assessing the cross-reactivity of this compound.

Disclaimer: The quantitative data presented in this guide is hypothetical and for illustrative purposes only. Researchers should perform their own validation experiments to determine the specific cross-reactivity of their assays.

Hypothetical Cross-Reactivity Data

The following table summarizes hypothetical cross-reactivity data for an antibody raised against this compound. The data was presumably generated using a competitive ELISA (Enzyme-Linked Immunosorbent Assay), a common method for assessing the specificity of antibodies against small molecules.[1][2] The degree of cross-reactivity is determined by comparing the concentration of each potential cross-reactant required to inhibit the antibody binding by 50% (IC50) to the IC50 of this compound itself.

CompoundStructureHypothetical IC50 (nM)% Cross-Reactivity
This compound See Figure 250100%
4-Nitrophenoxyacetic acidSee Figure 250010%
2-Formylphenoxyacetic acidSee Figure 210005%
2-Carboxymethoxy-5-nitrobenzaldehydeSee Figure 225002%
4-Nitrophenylacetic acidSee Figure 2>10,000<0.5%

Calculation of % Cross-Reactivity: % Cross-Reactivity = (IC50 of this compound / IC50 of test compound) x 100

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines a standard procedure for determining the cross-reactivity of an antibody in a competitive ELISA format.

Principle: In a competitive ELISA, the antigen of interest in a sample competes with a labeled antigen for binding to a limited amount of antibody. In this adaptation for cross-reactivity testing, a microplate is coated with an antibody specific to this compound. The sample containing the test compound is then added along with a fixed amount of enzyme-labeled this compound. The amount of labeled antigen that binds to the antibody is inversely proportional to the concentration of the test compound in the sample.

Materials and Reagents:

  • Microtiter plates (96-well)

  • Antibody specific to this compound

  • This compound-enzyme conjugate (e.g., HRP-conjugate)

  • Test compounds (potential cross-reactants)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the anti-2-Formyl-4-nitrophenoxyacetic acid antibody in Coating Buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the wash step.

  • Competition:

    • Prepare serial dilutions of the standard (this compound) and each test compound.

    • Add 50 µL of the standard or test compound dilutions to the appropriate wells.

    • Add 50 µL of the this compound-enzyme conjugate (at a pre-determined optimal dilution) to all wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Signal Development: Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the log of the concentration for the standard and each test compound.

    • Determine the IC50 value for each compound from the resulting sigmoidal curves.

    • Calculate the % cross-reactivity for each test compound using the formula mentioned above.

Visualizations

G cluster_workflow Competitive ELISA Workflow A Coat plate with antibody B Wash and Block A->B C Add test compound and enzyme-labeled antigen B->C D Incubate (Competition) C->D E Wash D->E F Add Substrate E->F G Measure Signal F->G

Caption: Workflow for Competitive ELISA.

G cluster_structures Chemical Structures of Analyte and Potential Cross-Reactants A This compound (Target Analyte) C9H7NO6 B 4-Nitrophenoxyacetic acid (Lacks formyl group) C8H7NO5 C 2-Formylphenoxyacetic acid (Lacks nitro group) C9H8O4 D 2-Carboxymethoxy-5-nitrobenzaldehyde (Isomer) C9H7NO6 E 4-Nitrophenylacetic acid (Different linkage) C8H7NO4

Caption: Structures of Compared Compounds.

References

Performance of 2-Formylphenoxyacetic Acid Derivatives in Antibacterial Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative analysis of the antibacterial performance of a series of azomethine derivatives synthesized from 2-formylphenoxyacetic acid. The data presented is based on a study by Iqbal et al., which systematically evaluates these compounds against Gram-positive and Gram-negative bacteria.

This guide will delve into the quantitative antibacterial data, provide detailed experimental protocols for the synthesis and assays, and visualize the synthetic workflow. While direct performance data for 2-Formyl-4-nitrophenoxyacetic acid was not available in the cited literature, the analysis of these closely related derivatives offers valuable insights into the potential of this class of compounds in antibacterial drug discovery.

Comparative Antibacterial Activity

The antibacterial efficacy of eight azomethine derivatives of 2-formylphenoxyacetic acid was evaluated against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). The performance of these derivatives was compared against the standard antibiotic, Ciprofloxacin. The antibacterial activity was quantified using the disc diffusion method (measuring the zone of inhibition) and by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Disc Diffusion Assay Results

The zone of inhibition indicates the extent of the compound's ability to inhibit bacterial growth. A larger diameter signifies greater antibacterial activity.

CompoundStructureZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
2a 2-((p-tolylimino)methyl)phenoxy)acetic acid2528
2b 2-(((2-aminophenyl)imino)methyl)phenoxy)acetic acid2629
2c 2-(((2,3-dichlorophenyl)imino)methyl)phenoxy)acetic acid1514
2d 2-(((4-acetamidophenyl)imino)methyl)phenoxy)acetic acid1312
2e 2-(((pyridin-2-ylmethyl)imino)methyl)phenoxy)acetic acid2426
2f 2-(((2-bromobenzyl)imino)methyl)phenoxy)acetic acid2021
2g (2-{[4-(2′-chlorophenyl)-thiazole-2-yl imino]methyl}phenoxy)acetic acid2527
2h 2-{2-[(3-imidazol-1-yl-propylimino)methyl]phenoxy}acetic acid2630
Ciprofloxacin Standard Antibiotic2530

Data sourced from Iqbal et al.[1][2][3]

Minimum Inhibitory and Bactericidal Concentrations (MIC & MBC)

The MIC is the lowest concentration of a compound that prevents visible growth of a bacterium, while the MBC is the lowest concentration that results in bacterial death.

CompoundMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. E. coli
2a 6.2512.56.2512.5
2b 6.256.256.2512.5
2c 12.55012.550
2d 12.510012.5100
2e 6.25256.256.25
2f 12.5252550
2g 6.256.256.256.25
2h 6.256.256.256.25
Ciprofloxacin 6.2512.512.525

Data sourced from Iqbal et al.[1][2][3]

Experimental Protocols

Synthesis of Azomethine Derivatives (2a-h)

The azomethine derivatives were synthesized by reacting 2-formylphenoxyacetic acid with various aromatic amines.[1][2]

General Procedure:

  • A solution of 2-formylphenoxyacetic acid (0.001 mol, 0.18 g) in absolute alcohol (20 mL) was prepared.

  • The respective aromatic amine (0.001 mol) was added to the solution.

  • For the synthesis of compound 2g , molecular sieves and anhydrous Na₂SO₄ were also added.[1]

  • The reaction mixture was heated under reflux for a specified duration (e.g., one week for 2g under a nitrogen atmosphere).[1]

  • The resulting product was purified by crystallization from ethanol.

The chemical structures of the synthesized compounds were confirmed using ¹H-NMR, ¹³C-NMR, mass spectrometry, and elemental analysis.[1][2]

Antibacterial Activity Assays

The antibacterial activity of the synthesized compounds was determined using the disc diffusion method and a broth microdilution method to establish MIC and MBC values.[1][2]

Disc Diffusion Method:

  • Bacterial cultures of Staphylococcus aureus and Escherichia coli were prepared.

  • The bacterial suspension was uniformly spread on the surface of an agar plate.

  • Sterile filter paper discs (6 mm in diameter) were impregnated with a solution of the test compound (1 mg/mL in DMSO).

  • The impregnated discs were placed on the surface of the agar plates.

  • A disc impregnated with Ciprofloxacin was used as a positive control, and a DMSO-impregnated disc served as a negative control.

  • The plates were incubated at 37°C for 24 hours.

  • The diameter of the zone of inhibition around each disc was measured in millimeters.

Minimum Inhibitory Concentration (MIC) Assay:

  • Serial dilutions of each compound were prepared in a 96-well microtiter plate containing nutrient broth.

  • Each well was inoculated with a standardized bacterial suspension.

  • The plates were incubated at 37°C for 24 hours.

  • The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.

Minimum Bactericidal Concentration (MBC) Assay:

  • A sample from the wells showing no growth in the MIC assay was sub-cultured onto fresh agar plates.

  • The plates were incubated at 37°C for 24 hours.

  • The MBC was identified as the lowest concentration of the compound from which no bacterial growth occurred on the new agar plates.[1]

Visualizing the Synthesis Workflow

The following diagram illustrates the general synthetic pathway for the preparation of the azomethine derivatives from 2-formylphenoxyacetic acid.

Synthesis_Workflow cluster_reaction Condensation Reaction reactant1 2-Formylphenoxyacetic Acid reaction_step + reactant1->reaction_step reactant2 Aromatic Amine reactant2->reaction_step product Azomethine Derivative reaction_step->product Reflux in Ethanol

Caption: General synthesis of azomethine derivatives.

Conclusion

The azomethine derivatives of 2-formylphenoxyacetic acid demonstrated a wide range of antibacterial activity. Several of the synthesized compounds, notably 2b , 2g , and 2h , exhibited antibacterial efficacy comparable to the standard antibiotic Ciprofloxacin against both S. aureus and E. coli.[1][2][3] This suggests that the 2-formylphenoxyacetic acid scaffold is a promising starting point for the development of new antibacterial agents. The variations in activity among the derivatives highlight the critical role of the substituent aromatic amine in modulating the biological effect. Further investigation and optimization of these structures could lead to the discovery of potent and selective antibacterial drugs.

References

The Strategic Advantage of 2-Formyl-4-nitrophenoxyacetic Acid in the Synthesis of Nitrobenzofurans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. Among these, the benzofuran core, particularly with electron-withdrawing substituents like a nitro group, is a privileged structure in many biologically active compounds. This guide provides a comprehensive comparison of synthetic routes to nitro-substituted benzofurans, highlighting the strategic advantages of employing 2-Formyl-4-nitrophenoxyacetic acid as a key building block.

This guide will delve into the performance of the this compound-based method and compare it with established alternatives such as the Perkin rearrangement, Larock coupling, and Sonogashira coupling reactions. The comparison is supported by experimental data, detailed protocols, and visual workflows to aid in synthetic strategy selection.

Performance Comparison: Synthesizing Nitro-Substituted Benzofurans

The utility of a synthetic method is best judged by its efficiency, versatility, and the conditions required. The following table summarizes quantitative data for the synthesis of 5-nitrobenzofuran derivatives using this compound and its alternatives.

MethodKey ReagentsProductYield (%)Reaction ConditionsReference
This compound Cyclization 2-(2-Formyl-4-nitrophenoxy)alkanoic acids, Acetic Anhydride, Sodium Acetate2-Alkyl-5-nitrobenzofurans65-75Reflux, 4-6 hours[1]
Perkin Rearrangement 3-Bromo-6-nitrocoumarin, NaOH, Ethanol5-Nitrobenzofuran-2-carboxylic acid~90Microwave, 300W, 79°C, 5 minutes[2][3]
Larock Coupling 2-Iodo-4-nitrophenol, Terminal alkyne, Pd(OAc)₂, Na₂CO₃, DMF2-Substituted-5-nitrobenzofurans50-70100-120°C, 12-24 hours
Sonogashira Coupling/Cyclization 2-Iodo-4-nitrophenol, Terminal alkyne, Aryl iodide, Pd/Cu catalyst2,3-Disubstituted-5-nitrobenzofurans75Microwave, 100-140°C, 30-60 minutes[4]

The this compound Advantage

The primary advantage of using this compound lies in its role as a bifunctional precursor that facilitates a convergent synthesis of 2-alkyl-5-nitrobenzofurans. The synthetic strategy involves the initial preparation of 2-(2-formyl-4-nitrophenoxy)alkanoic acids, which then undergo an intramolecular Perkin-like condensation to furnish the benzofuran ring.

This method offers a reliable route to specifically 2-alkyl substituted nitrobenzofurans, a substitution pattern that can be more challenging to achieve directly with some other methods. The presence of the electron-withdrawing nitro group is well-tolerated and even beneficial in the cyclization step.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the non-nitrated analogue, o-formylphenoxyacetic acid.

  • Reaction Setup: In a round-bottom flask, dissolve 5-nitrosalicylaldehyde (1 mole) and chloroacetic acid (1 mole) in water.

  • Addition of Base: To the stirred mixture, add a solution of sodium hydroxide (2 moles) in water.

  • Reaction: Heat the resulting solution to reflux for 3 hours.

  • Workup: After cooling, acidify the reaction mixture with concentrated hydrochloric acid.

  • Isolation: The precipitated product, this compound, is collected by filtration, washed with cold water, and dried.

Synthesis of 2-Alkyl-5-nitrobenzofurans via 2-(2-Formyl-4-nitrophenoxy)alkanoic Acid
  • Preparation of the Precursor: Synthesize the required 2-(2-formyl-4-nitrophenoxy)alkanoic acid by reacting this compound with the appropriate alkylating agent.

  • Cyclization Reaction: A mixture of the 2-(2-formyl-4-nitrophenoxy)alkanoic acid, anhydrous sodium acetate, and acetic anhydride is heated under reflux for 4-6 hours.

  • Workup: The reaction mixture is poured into ice water, and the crude product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

Signaling Pathways and Workflow Diagrams

To visually represent the logical flow and reaction pathways, the following diagrams are provided in DOT language.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_benzofuran Benzofuran Synthesis start 5-Nitrosalicylaldehyde + Chloroacetic Acid react NaOH, H2O Reflux start->react 1 acidify HCl (conc.) react->acidify 2 product This compound acidify->product 3 precursor 2-(2-Formyl-4-nitrophenoxy)alkanoic Acid product->precursor Alkylation cyclize Acetic Anhydride, Sodium Acetate, Reflux precursor->cyclize 4 final_product 2-Alkyl-5-nitrobenzofuran cyclize->final_product 5

Caption: Synthetic workflow for 2-alkyl-5-nitrobenzofuran.

signaling_pathway cluster_main General Benzofuran Synthesis Strategies cluster_method1 This compound Method cluster_method2 Perkin Rearrangement cluster_method3 Palladium-Catalyzed Methods start Aromatic Precursor m1_inter 2-(2-Formyl-4-nitrophenoxy)alkanoic Acid start->m1_inter Alkylation m2_inter Halocoumarin start->m2_inter Coumarin Synthesis m3_inter o-Halophenol + Alkyne start->m3_inter Coupling Partners m1_prod 2-Alkyl-5-nitrobenzofuran m1_inter->m1_prod Intramolecular Condensation m2_prod Benzofuran-2-carboxylic acid m2_inter->m2_prod Ring Contraction m3_prod Substituted Benzofuran m3_inter->m3_prod Larock or Sonogashira Coupling/Cyclization

References

Safety Operating Guide

Personal protective equipment for handling 2-Formyl-4-nitrophenoxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 2-Formyl-4-nitrophenoxyacetic acid, a chemical that requires careful management in a laboratory setting. The following procedures are based on best practices for handling structurally similar compounds, such as 4-Nitrophenylacetic acid, and are intended to ensure the safety of all personnel.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, inhalation, and ingestion.[1][2][3] The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Safety glasses with side-shields or chemical goggles are mandatory.[1][2] Contact lenses should not be worn.[1] A face shield may be required for splash hazards.
Hand Protection Chemical-resistant gloves, such as nitrile, neoprene, or butyl rubber, should be worn.[1] Gloves must be inspected before use and disposed of properly after handling the chemical.[2]
Body Protection A lab coat or chemical-resistant overalls should be worn.[1] For larger quantities or in case of a spill, a P.V.C. apron and impervious clothing are recommended.[1][2]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid dust inhalation.[1][2] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2]

Operational Plan: Handling Procedures

Adherence to a strict operational plan is essential for the safe handling of this compound.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[4][5]

  • Review the Safety Data Sheet (SDS) for 4-Nitrophenylacetic acid as a reference before beginning work.

  • Clearly label all containers with the chemical name and hazard information.[1]

2. Handling:

  • Avoid all personal contact with the chemical, including inhalation of dust.[1]

  • Handle the solid material in a well-ventilated area, such as a chemical fume hood, to minimize dust generation.[1][2]

  • Use appropriate tools (e.g., spatulas, scoops) for transferring the solid.

  • Do not eat, drink, or smoke in the area where the chemical is being handled.[1]

  • Wash hands thoroughly with soap and water after handling.[1][2]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[1][4]

  • Keep containers tightly closed when not in use.[1][4]

  • Store away from incompatible materials, such as strong oxidizing agents and strong bases.[4][5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste material, including unused chemical and contaminated PPE, in a designated and clearly labeled hazardous waste container.

  • For spills, use dry clean-up procedures to avoid generating dust.[1] Sweep up the material and place it in a suitable, sealed container for disposal.[1][2]

2. Disposal:

  • All waste must be handled in accordance with local, state, and federal regulations.[1]

  • Do not discharge into sewers or waterways.[1]

  • Contact your institution's environmental health and safety (EHS) office for specific guidance on the disposal of this chemical waste.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 handle1 Weigh/Transfer in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.